4-Nitrobenzyl alcohol
Description
Properties
IUPAC Name |
(4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTYGPATCNUWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052298 | |
| Record name | 4-Nitrobenzyl alcohol | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or tan powder; [Alfa Aesar MSDS] | |
| Record name | 4-Nitrobenzyl alcohol | |
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Vapor Pressure |
0.0000858 [mmHg] | |
| Record name | 4-Nitrobenzyl alcohol | |
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CAS No. |
619-73-8, 51546-73-7 | |
| Record name | 4-Nitrobenzyl alcohol | |
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| Record name | Benzenemethanol, 4-nitro-, radical ion(1-) | |
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| Record name | 4-Nitrobenzyl alcohol | |
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| Record name | 4-Nitrobenzyl alcohol | |
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| Record name | Benzenemethanol, 4-nitro- | |
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| Record name | 4-Nitrobenzyl alcohol | |
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| Record name | 4-nitrobenzyl alcohol | |
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| Record name | P-NITROBENZYL ALCOHOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrobenzyl Alcohol: Properties, Reactivity, and Applications
Introduction
4-Nitrobenzyl alcohol (CAS 619-73-8), a paramount intermediate in modern organic synthesis, serves as a critical building block in pharmaceuticals, fine chemicals, and materials science.[1][2] Characterized by a benzyl alcohol scaffold substituted with a nitro group at the para-position, its unique electronic nature imparts distinct reactivity to both the hydroxyl and the aromatic moieties.[3] This guide offers an in-depth exploration of the chemical properties, structure, reactivity, and core applications of 4-nitrobenzyl alcohol, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into its spectroscopic signature, key chemical transformations, and its strategic implementation as a protecting group and synthetic linker, supported by field-proven experimental protocols.
Molecular Structure and Physicochemical Properties
The structure of 4-nitrobenzyl alcohol features a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a benzene ring at positions 1 and 4, respectively. The potent electron-withdrawing nature of the para-nitro group, acting through both resonance and inductive effects (-R, -I), significantly influences the molecule's properties.[4] This effect renders the benzylic carbon more electron-deficient compared to unsubstituted benzyl alcohol, which dictates its reactivity in various chemical transformations.[4]
Caption: General workflow for the oxidation of 4-nitrobenzyl alcohol.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (4-aminobenzyl alcohol) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reductants like sodium dithionite or tin(II) chloride (SnCl₂). [5][6]This transformation is fundamental to its application as a "safety-catch" linker in solid-phase synthesis.
Esterification and Etherification
The benzylic alcohol is readily converted into esters and ethers. This reactivity is the basis for its most prominent application as a protecting group for carboxylic acids and other functional groups. [3][6]
Applications in Research and Drug Development
The 4-Nitrobenzyl (PNB) Protecting Group
In multi-step organic synthesis, particularly in peptide and pharmaceutical development, the 4-nitrobenzyl (PNB) group is a widely used protecting group for carboxylic acids. [6]
-
Principle of Protection: A carboxylic acid is converted to a 4-nitrobenzyl ester, masking its acidic and nucleophilic character. [6]This PNB ester is notably stable under acidic conditions, which allows for the selective removal of other acid-labile groups like Boc (tert-butoxycarbonyl) in the same molecule, a crucial feature for orthogonal protection strategies. [6]* Cleavage (Deprotection): The key advantage of the PNB group is its removal under mild, non-acidic conditions. [7]Deprotection is typically achieved by reduction of the nitro group. [6]Catalytic hydrogenation over Pd/C is a common method, which cleaves the benzylic C-O bond to release the free carboxylic acid. [6]
Safety-Catch Linker in Solid-Phase Synthesis
4-Nitrobenzyl alcohol is a cornerstone of "safety-catch" linker strategies in solid-phase organic synthesis (SPOS).
-
Immobilization: The alcohol is first attached to a solid support (e.g., Merrifield resin). A substrate, like an N-protected amino acid, is then esterified to this linker. 2. Synthesis: The synthetic sequence is carried out on the solid support. The PNB ester linkage is stable throughout various reaction conditions, including the acidic treatments used for Boc-group removal. 3. Activation & Cleavage: Once the synthesis is complete, the linker is "activated" by reducing the nitro group to an amine. This electronic transformation makes the benzylic ester bond labile, allowing for cleavage under mild conditions to release the final product from the resin.
Caption: The "safety-catch" principle using a 4-nitrobenzyl linker.
Role as a Photolabile Protecting Group (PPG)
While the ortho-isomer (2-nitrobenzyl alcohol) is the classic and more efficient photolabile protecting group due to its mechanism of photocleavage via intramolecular rearrangement, the para-isomer (4-nitrobenzyl alcohol) is significantly less photolabile under typical UV irradiation conditions. [8][9]This is because it lacks the necessary ortho-nitro stereochemistry for the efficient hydrogen abstraction pathway. [8]Therefore, for applications requiring light-induced cleavage, the o-nitrobenzyl group is the superior choice. [8]
Experimental Protocols
Protocol 1: Oxidation of 4-Nitrobenzyl Alcohol with PCC
This protocol describes the reliable, small-scale oxidation to 4-nitrobenzaldehyde using pyridinium chlorochromate (PCC). [10] Materials:
-
4-Nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel and Florisil®
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend PCC (2.0 eq) in anhydrous DCM.
-
To the stirred suspension, add a solution of 4-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), typically using a 30% ethyl acetate in petroleum ether mobile phase. [10]The reaction is usually complete within 30-120 minutes. [10]4. Upon completion, add Florisil® to the reaction mixture and stir for 5-10 minutes to adsorb the chromium byproducts. [10]5. Filter the mixture through a pad of silica gel, washing with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 4-nitrobenzaldehyde as a white solid. [10] Expert Insight: The addition of Florisil® or silica gel directly to the reaction mixture before filtration is a critical step for simplifying the workup. It effectively removes the majority of the tarry chromium residues, which can otherwise complicate purification.
Protocol 2: Protection of a Carboxylic Acid using PNB-OH
This protocol details the esterification of a generic carboxylic acid with 4-nitrobenzyl alcohol using DCC/DMAP coupling. [6] Materials:
-
Carboxylic acid (R-COOH)
-
4-Nitrobenzyl alcohol (PNB-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), 4-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. [6]2. Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. [6]A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-nitrobenzyl ester. [6]
Safety and Handling
4-Nitrobenzyl alcohol is considered a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [11][12][13]
-
Handling: Always handle in a well-ventilated fume hood. [14]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12]Avoid generating dust. [11]* Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition. [15][14]* Hazards: Aromatic nitro compounds can pose a risk of vigorous or explosive decomposition if heated rapidly or mixed with reducing agents or strong bases. [11]
Conclusion
4-Nitrobenzyl alcohol is a remarkably versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its value is rooted in the distinct and predictable reactivity of its alcohol and nitro functionalities. The stability of its esters under acidic conditions, combined with the mild, reductive conditions required for their cleavage, establishes the PNB group as a premier choice for protecting carboxylic acids in complex syntheses. [6]Furthermore, its role as a safety-catch linker has enabled significant advancements in solid-phase synthesis. A thorough understanding of its properties, reactivity, and the causality behind its application, as detailed in this guide, is essential for its effective and safe utilization in research, discovery, and development.
References
A compiled list of sources cited throughout this guide.
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LookChem. Cas 619-73-8,4-Nitrobenzyl alcohol. Available from: [Link]
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National Institutes of Health. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Available from: [Link]
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Jinan Future chemical Co.,Ltd. 4-Nitrobenzyl alcohol CAS:619-73-8. Available from: [Link]
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PubChem. 4-Nitrobenzyl alcohol. Available from: [Link]
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Wikipedia. Photolabile protecting group. Available from: [Link]
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ACS Publications. Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Available from: [Link]
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ResearchGate. Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde... Available from: [Link]
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Royal Society of Chemistry. Photolabile protecting groups and linkers. Available from: [Link]
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National Institutes of Health. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Available from: [Link]
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University of Manitoba. Unknown 16 : 4-nitrobenzyl alcohol (symmetrical). Available from: [Link]
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Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Available from: [Link]
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SpectraBase. 4-Nitrobenzylalcohol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Stenutz. 4-nitrobenzyl alcohol. Available from: [Link]
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NIST. Benzenemethanol, 4-nitro-. Available from: [Link]
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ACS Publications. Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Available from: [Link]
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IIT Bombay. Protecting Groups. Available from: [Link]
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(4-Nitrophenyl)methanol synthesis mechanism
An In-Depth Technical Guide to the Synthesis of (4-Nitrophenyl)methanol
Abstract
(4-Nitrophenyl)methanol, also known as 4-nitrobenzyl alcohol, is a pivotal intermediate in the fine chemical and pharmaceutical industries.[1][2] Its bifunctional nature, featuring a reactive hydroxymethyl group and a nitro moiety on a benzene scaffold, makes it a versatile building block for a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive examination of the primary synthetic routes to (4-nitrophenyl)methanol, with a focus on the underlying reaction mechanisms, experimental protocols, and the rationale behind procedural choices. The document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, and characterization of this important compound.
Introduction and Physicochemical Profile
(4-Nitrophenyl)methanol is a stable, crystalline solid, appearing as a white to light yellow powder.[1] It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and photoresponsive polymers.[1] The presence of the electron-withdrawing nitro group significantly influences the reactivity of both the aromatic ring and the benzylic alcohol, a key consideration in multi-step syntheses.
Table 1: Physicochemical and Spectroscopic Data for (4-Nitrophenyl)methanol
| Property | Value | Source(s) |
| IUPAC Name | (4-nitrophenyl)methanol | [4] |
| Synonyms | 4-Nitrobenzyl alcohol, p-Nitrobenzyl alcohol | [1][4] |
| CAS Number | 619-73-8 | [1][5] |
| Molecular Formula | C₇H₇NO₃ | [1][6] |
| Molecular Weight | 153.14 g/mol | [1][4][6] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 92-96 °C | [1][5] |
| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 8.23 (d, 2H), 7.55 (d, 2H), 4.86 (s, 2H), 2.15 (br s, 1H, -OH) | [7] |
| ¹³C NMR (CDCl₃, 151 MHz) | δ (ppm): 148.2, 147.5, 127.3, 123.9, 63.8 | [7] |
| IR (Gas Phase, cm⁻¹) | Key peaks expected around 3400-3600 (O-H stretch), 1520 & 1350 (N-O stretch) | [8] |
| Mass Spectrum (EI) | m/z: 153 (M+), 107, 77, 89 | [4] |
Core Synthesis Mechanisms
The synthesis of (4-nitrophenyl)methanol is most commonly and efficiently achieved through the chemoselective reduction of 4-nitrobenzaldehyde. This approach is favored because the aldehyde group can be reduced in the presence of the nitro group using specific reagents.
Reduction of 4-Nitrobenzaldehyde
The primary challenge in this synthesis is the selective reduction of the aldehyde functionality without affecting the nitro group. Several methods have been developed that achieve this with high fidelity.
The use of sodium borohydride (NaBH₄) is the most common laboratory-scale method for producing (4-nitrophenyl)methanol.[9] NaBH₄ is a mild and chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups like nitro groups or esters under standard conditions.[9][10] This selectivity is the cornerstone of its utility in this synthesis.
Mechanism of Reduction:
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[10][11] The resonance effect of the carbonyl group creates a partial positive charge on the carbon, making it susceptible to nucleophilic attack.[12] The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product.[11]
Caption: Mechanism of NaBH₄ reduction of 4-nitrobenzaldehyde.
Experimental Protocol: NaBH₄ Reduction
This protocol is a self-validating system designed for high yield and purity.
-
Dissolution: Dissolve 4-nitrobenzaldehyde (e.g., 1.5 g) in ethanol (15 mL) in a suitable reaction flask. Gentle warming on a hot plate may be required to ensure complete dissolution.[9]
-
Reagent Addition: In a controlled manner, add sodium borohydride (0.75 g) to the solution in small increments over a period of 5-10 minutes. This prevents an overly exothermic reaction.[9]
-
Reaction: Stir the mixture and maintain a warm temperature (e.g., 50°C) for approximately 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: After completion, cool the reaction mixture and carefully pour it into a beaker containing ice water. This step quenches any unreacted NaBH₄ and precipitates the solid product.
-
Isolation & Purification: Collect the crude (4-nitrophenyl)methanol by vacuum filtration. Wash the solid with cold water to remove inorganic byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture) to yield nearly colorless needles.[13]
For larger-scale industrial applications, catalytic hydrogenation is a viable alternative. This method involves reacting 4-nitrobenzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. The key is to use a catalyst system that selectively promotes the hydrogenation of the aldehyde over the nitro group. Recent research has shown that unsupported gold (Au) nanorod catalysts can achieve nearly 100% selectivity for (4-nitrophenyl)methanol in an aqueous medium.[14]
The general principle involves the heterolytic activation of H₂ on the catalyst surface, followed by the transfer of a hydride to the carbonyl carbon.[15]
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols.[16][17] The reaction employs a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol.[18][19] A significant advantage of the MPV reduction is its exceptional selectivity; it will reduce the carbonyl group while leaving other reducible functionalities, such as nitro groups, carbon-carbon double bonds, and halogens, unaffected.[17][20]
The mechanism proceeds through a six-membered cyclic transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate.[16][18] The equilibrium is driven towards the product side by distilling the acetone byproduct from the reaction mixture.[18]
Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.
Alternative Synthesis Routes
While reduction of the aldehyde is dominant, other routes from different precursors exist.
(4-Nitrophenyl)methanol can be prepared by the controlled oxidation of 4-nitrotoluene.[13] However, this method presents a significant challenge in stopping the oxidation at the alcohol stage, as over-oxidation to 4-nitrobenzaldehyde and subsequently to 4-nitrobenzoic acid is common.[21] Achieving high yields of the alcohol requires carefully controlled reaction conditions and specific oxidizing agents.
A reliable, two-step method involves the initial formation of 4-nitrobenzyl acetate from 4-nitrobenzyl bromide, followed by hydrolysis to the alcohol. An established procedure involves refluxing 4-nitrobenzyl acetate with sodium hydroxide in methanol.[13] This saponification reaction is typically high-yielding and provides a pure product after recrystallization.
Caption: Workflow for the hydrolysis of 4-nitrobenzyl acetate.
Safety and Handling
(4-Nitrophenyl)methanol is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system.[22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][24] If dust generation is likely, a NIOSH-approved respirator is recommended.[22]
-
Handling: Use the substance in a well-ventilated area, preferably within a chemical fume hood.[23] Avoid generating dust and prevent contact with skin and eyes.[22] Wash hands thoroughly after handling.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[23][25]
Conclusion
The synthesis of (4-nitrophenyl)methanol is most effectively and commonly achieved via the chemoselective reduction of 4-nitrobenzaldehyde. For laboratory-scale synthesis, the sodium borohydride method offers an excellent combination of safety, selectivity, and simplicity, providing high yields of the pure product. For industrial-scale production, catalytic hydrogenation or the Meerwein-Ponndorf-Verley reduction present viable, highly selective alternatives. The choice of synthetic route ultimately depends on the desired scale, available reagents, and specific process safety considerations. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and ensuring the successful synthesis of this valuable chemical intermediate.
References
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
Chemsrc. (n.d.). (4-Nitrophenyl)methanol | CAS#:619-73-8. Retrieved from [Link]
-
Galli, U., et al. (2019). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules, 24(18), 3349. Available from: [Link]
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Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
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chemeurope.com. (n.d.). Meerwein-Ponndorf-Verley reduction. Retrieved from [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
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Quora. (2017). What is the full reaction mechanism for NaBH4 + aldehyde?. Retrieved from [Link]
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Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
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Růžička, A., & Dastych, D. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2438. Available from: [Link]
-
Li, Y., Zeng, C., & Jin, R. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Industrial & Engineering Chemistry Research, 54(26), 6629-6635. Available from: [Link]
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An In-depth Technical Guide to 4-Nitrobenzyl Alcohol: Properties, Reactivity, and Synthetic Applications
Introduction
4-Nitrobenzyl alcohol (CAS No. 619-73-8) is a pivotal organic compound characterized by a benzyl alcohol framework substituted with a nitro group at the para-position of the benzene ring.[1] This pale yellow, crystalline solid is a versatile intermediate in a myriad of synthetic transformations, finding extensive application in the pharmaceutical, agrochemical, and fine chemical industries.[2][3] Its unique electronic and steric properties, conferred by the presence of both a hydroxyl and a nitro functional group, dictate its reactivity and solubility, making a thorough understanding of its physicochemical characteristics essential for its effective utilization in research and development.[4] This guide provides a comprehensive overview of the physical and chemical properties of 4-nitrobenzyl alcohol, with a focus on its practical applications and experimental protocols relevant to drug development professionals and organic chemists.
Physicochemical Properties
The physical and chemical properties of 4-nitrobenzyl alcohol are fundamental to its handling, storage, and application in chemical synthesis. A summary of these key properties is presented in the table below.
Summary of Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | (4-nitrophenyl)methanol | [1] |
| Synonyms | p-Nitrobenzyl alcohol, 4-(Hydroxymethyl)nitrobenzene | [1][3] |
| CAS Number | 619-73-8 | [2][5] |
| Molecular Formula | C₇H₇NO₃ | [2][4] |
| Molecular Weight | 153.14 g/mol | [1][2][5] |
| Appearance | White to light yellow crystalline powder | [2][3][6] |
| Melting Point | 92-96 °C | [2][3][7] |
| Boiling Point | 185 °C at 12 mmHg | [2][3][7] |
| Solubility | Moderately soluble in water (2 g/L at 20 °C); soluble in ethanol and ether. | [3][4][6] |
| pKa | 13.61 ± 0.10 (Predicted) | [3] |
| Flash Point | 180 °C | [3] |
Spectral Data
The structural elucidation of 4-nitrobenzyl alcohol and its reaction products relies on various spectroscopic techniques. Key spectral data are available from public repositories such as PubChem and SpectraBase.[1][8][9][10]
-
¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic, benzylic, and hydroxyl protons.[8][9]
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum shows distinct peaks for the seven carbon atoms in the molecule.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds.[1]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and provides information on the fragmentation pattern of the molecule.[1]
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum shows absorption maxima characteristic of the nitrophenyl chromophore.[1]
Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-nitrobenzyl alcohol is governed by the interplay of its two primary functional groups: the hydroxyl group and the nitro group. This dual functionality makes it a valuable precursor in a variety of chemical transformations.[2][4]
Reactions of the Hydroxyl Group
The benzylic hydroxyl group undergoes typical reactions of primary alcohols, including oxidation and esterification.[4]
-
Oxidation: The selective oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a crucial transformation in organic synthesis, as the aldehyde is a versatile building block for pharmaceuticals and other fine chemicals.[11] The electron-withdrawing nature of the nitro group necessitates mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.[11][12]
-
Esterification: 4-Nitrobenzyl alcohol can be esterified with carboxylic acids to form 4-nitrobenzyl esters. These esters are often employed as "safety-catch" protecting groups in solid-phase synthesis. The ester linkage is stable under various conditions, and the nitro group can be reduced to an amine to facilitate cleavage of the ester bond.
Reactions of the Nitro Group
The aromatic nitro group is a key functional handle that can be readily transformed into other functionalities.
-
Reduction: The reduction of the nitro group to an amino group is a common and highly useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reagents like tin(II) chloride (SnCl₂).[6] The resulting 4-aminobenzyl alcohol is a valuable intermediate in its own right.
Logical Relationship of Key Transformations
The following diagram illustrates the central role of 4-nitrobenzyl alcohol as a precursor to other key synthetic intermediates.
Caption: Key synthetic transformations of 4-nitrobenzyl alcohol.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a common and critical reaction involving 4-nitrobenzyl alcohol: its selective oxidation to 4-nitrobenzaldehyde.
Selective Oxidation to 4-Nitrobenzaldehyde using Pyridinium Chlorochromate (PCC)
This protocol is adapted from a standard procedure for the selective oxidation of primary alcohols to aldehydes.[11] The use of PCC is advantageous due to its reliability and relatively fast reaction times at room temperature.[11]
Materials:
-
4-Nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Florisil®
-
Ethyl acetate
-
Petroleum ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for filtration and rotary evaporation
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) (1.25 equivalents) in anhydrous dichloromethane (DCM).
-
To the stirred suspension, add a solution of 4-nitrobenzyl alcohol (1 equivalent) in anhydrous DCM.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in petroleum ether. Visualize the spots under UV light.[11]
-
Upon completion of the reaction (typically 30 minutes to 2 hours), add Florisil® to the reaction mixture and stir vigorously for 5 minutes to adsorb chromium byproducts.[11]
-
Filter the mixture through a pad of silica gel, washing the pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system such as 15% methylene chloride in petroleum ether, to yield 4-nitrobenzaldehyde as a white solid.[11]
Experimental Workflow Diagram
The workflow for the oxidation of 4-nitrobenzyl alcohol is depicted in the following diagram.
Caption: Workflow for the oxidation of 4-nitrobenzyl alcohol.
Safety and Handling
4-Nitrobenzyl alcohol is considered a hazardous substance and should be handled with appropriate safety precautions.[13][14]
-
Hazards: It is harmful if swallowed and can cause skin and eye irritation.[13][15] It may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[13] Work in a well-ventilated fume hood to avoid inhalation of dust.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13][14] Keep the container tightly closed.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chromium-based reagents like PCC require special waste disposal procedures.[11]
Conclusion
4-Nitrobenzyl alcohol is a cornerstone intermediate in modern organic synthesis, offering a versatile platform for the construction of complex molecules. Its well-defined physical properties and predictable chemical reactivity make it an invaluable tool for researchers and professionals in drug development and related fields. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its safe and effective application in the laboratory and beyond. The synthetic pathways originating from 4-nitrobenzyl alcohol continue to be explored, promising new and innovative applications in the years to come.
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Core Physicochemical & Spectroscopic Profile
An In-Depth Technical Guide to 4-Nitrobenzyl Alcohol (CAS 619-73-8): A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the strategic selection of chemical intermediates is a critical determinant of synthetic success. Among the vast arsenal of available reagents, 4-Nitrobenzyl alcohol (CAS 619-73-8) emerges as a cornerstone, a versatile and indispensable building block prized for its unique electronic properties and reactivity.[1][2] This guide offers a comprehensive exploration of 4-Nitrobenzyl alcohol, moving beyond simple protocols to elucidate the causality behind its applications, from its role as a robust protecting group to its use as a clever "safety-catch" linker in solid-phase synthesis.
4-Nitrobenzyl alcohol, also known as (4-Nitrophenyl)methanol or p-nitrobenzyl alcohol, is an organic compound that presents as a white to light yellow crystalline solid.[3][4][5] Its structure, featuring a benzyl alcohol core substituted with a strongly electron-withdrawing nitro group at the para position, dictates its chemical behavior and utility.[6][7]
Table 1: Physicochemical Properties of 4-Nitrobenzyl Alcohol
| Property | Value | Source(s) |
| CAS Number | 619-73-8 | [8] |
| Molecular Formula | C₇H₇NO₃ | [6][8] |
| Molecular Weight | 153.14 g/mol | [6][9] |
| Appearance | White to light yellow crystalline powder/solid | [3][5][10] |
| Melting Point | 92-94 °C | [11] |
| Boiling Point | 185 °C at 12 mmHg | [11] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [4] |
| IUPAC Name | (4-nitrophenyl)methanol | [6] |
The spectroscopic signature of 4-Nitrobenzyl alcohol is well-defined, providing clear markers for its identification and purity assessment.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons (typically two doublets in the ~7.5-8.2 ppm region), the benzylic methylene protons (~4.8 ppm), and the hydroxyl proton (variable).[12]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6][13]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z 153, along with characteristic fragmentation patterns.[6][13]
Scalable Synthesis of 4-Nitrobenzyl Alcohol
Industrially, 4-Nitrobenzyl alcohol is produced via reliable and scalable methods. The two most prevalent routes involve the selective reduction of a precursor aldehyde or the hydrolysis of a benzyl halide.[3]
-
Selective Reduction of 4-Nitrobenzaldehyde: This is often the preferred method due to its high chemoselectivity and mild reaction conditions.[3] The challenge lies in reducing the aldehyde functional group without affecting the nitro group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Hydrolysis of 4-Nitrobenzyl Halides: This route uses 4-nitrobenzyl chloride or bromide as a starting material.[5] The hydrolysis is typically performed in water, sometimes with a catalyst, to yield the desired alcohol.[5]
Caption: Common scalable synthesis routes to 4-Nitrobenzyl alcohol.
Protocol: Selective Reduction of 4-Nitrobenzaldehyde
This protocol describes a lab-scale synthesis using sodium borohydride.
-
Reagent Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Temperature Control: Cool the solution in an ice bath to 0-5 °C. This is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise to the stirred solution. Maintaining the low temperature is crucial during this step.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.[3]
-
Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding 1 M HCl until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄.[14]
-
Product Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).[14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3][14]
-
Characterization: Confirm the identity and purity of the resulting white to light yellow powder using NMR, IR, and melting point analysis.[3]
Core Application: Protecting Group Chemistry
The true power of 4-Nitrobenzyl alcohol in drug development and multi-step synthesis lies in its application as a protecting group, specifically for carboxylic acids. The resulting 4-nitrobenzyl (PNB) ester is a robust derivative with a unique cleavage profile.[14]
Principle of Protection and Deprotection
The PNB group masks the acidic proton of a carboxylic acid, preventing it from interfering with subsequent synthetic steps.[14] The key to its utility is the electron-withdrawing nature of the nitro group. This deactivates the benzyl system, making the PNB ester significantly more stable to acidic conditions compared to a standard benzyl ester. This stability allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, while the PNB group remains intact—a cornerstone of orthogonal protection strategies in peptide synthesis.[14]
Deprotection is achieved not by acidolysis, but by reducing the nitro group, which triggers the cleavage of the ester. This is most commonly accomplished via catalytic hydrogenation.[14]
Caption: Workflow for PNB protection and deprotection of carboxylic acids.
Protocol: Protection via Steglich Esterification
-
Setup: Dissolve the carboxylic acid (1.0 eq), 4-Nitrobenzyl alcohol (1.1 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent like Dichloromethane (DCM).
-
Coupling Agent: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Filter off the DCU precipitate. Dilute the filtrate with DCM, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by column chromatography on silica gel.[14]
Protocol: Deprotection via Catalytic Hydrogenation
-
Setup: Dissolve the 4-nitrobenzyl ester (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate.[14]
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[14]
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-12 hours).[14]
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[14]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the free carboxylic acid. The primary byproduct, p-toluidine, can often be removed during an aqueous workup or subsequent purification if necessary.
Advanced Application: The "Safety-Catch" Linker in Solid-Phase Synthesis
4-Nitrobenzyl alcohol is a foundational component for creating "safety-catch" linkers in Solid-Phase Organic Synthesis (SPOS), a technique crucial for constructing libraries of small molecules and peptides.[15] This strategy provides an exceptionally stable linkage during synthesis that can be "activated" for cleavage at the desired time.[15]
The workflow involves three distinct stages:
-
Immobilization: The substrate (e.g., a carboxylic acid) is attached to the solid support resin via an ester bond with the 4-nitrobenzyl alcohol linker. This ester linkage is robust and stable to various reaction conditions, including the acidic treatments used for Boc-group removal in peptide synthesis.[15]
-
Activation: After the solid-phase synthesis is complete, the inert nitro group on the linker is reduced to an amine. This is the "safety-catch" release. This chemical transformation fundamentally alters the electronic properties of the linker, making the benzylic position susceptible to cleavage. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂).[15]
-
Cleavage: The resulting 4-aminobenzyl ester is now labile and can be readily cleaved under mild acidic conditions (e.g., 5% TFA) to release the final synthesized molecule from the solid support.[15]
Caption: The three-stage workflow of a 4-nitrobenzyl safety-catch linker.
A Note of Caution: Inefficiency as a Photolabile Protecting Group
In the field of "caged" compounds, where molecules are released by a pulse of light, photolabile protecting groups (PPGs) are essential. While the isomeric o-nitrobenzyl group is a classic and highly effective PPG, it is a common misconception that 4-nitrobenzyl alcohol derivatives function similarly. This is a critical distinction based on reaction mechanism.
The efficacy of the o-nitrobenzyl group stems from a well-established intramolecular rearrangement upon UV irradiation, which leads to efficient cleavage.[16] The para-substituted 4-nitrobenzyl group lacks the necessary ortho stereochemistry for this efficient intramolecular pathway.[16] Consequently, it is significantly less photolabile and is not a practical choice for applications requiring light-induced cleavage.[16] For researchers requiring spatiotemporal control via light, the o-nitrobenzyl moiety is the authoritative and superior choice.[16]
Caption: Structural comparison of efficient ortho vs. inefficient para isomers.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4-Nitrobenzyl alcohol is paramount for laboratory safety.
Hazards Summary:
-
Irritation: Causes skin irritation and serious eye irritation.[6][8][17] May cause respiratory irritation.[8][17]
-
Reactivity: Aromatic nitro compounds can react vigorously or explosively if mixed with strong reducing agents or heated with alkalies.[9] Avoid contact with strong oxidizing agents.[8][9]
Safe Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Emergency eye wash stations and safety showers should be readily available.[8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves (e.g., nitrile).[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[8]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities of dust, use a certified respirator.[8][9]
-
-
Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8][17]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][17]
-
Protect from light and moisture to ensure long-term stability.[3]
Conclusion
4-Nitrobenzyl alcohol is far more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value is derived from the predictable and controllable reactivity imparted by the para-nitro group. This allows for the robust protection of carboxylic acids with an orthogonal deprotection strategy and enables the design of sophisticated safety-catch linkers for solid-phase synthesis. While its application as a photolabile group is ill-advised, its primary roles in pharmaceutical and materials science synthesis are firmly established. By understanding the chemical principles and mechanisms that govern its utility, researchers can confidently leverage 4-Nitrobenzyl alcohol to construct complex molecular architectures with precision and efficiency.
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The Spectroscopic Signature of 4-Nitrobenzyl Alcohol: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectral data for 4-nitrobenzyl alcohol (C₇H₇NO₃), a key intermediate in organic synthesis and various research applications.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for the elucidation of reaction pathways. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and experimental considerations for its accurate interpretation.
Molecular Structure and Spectroscopic Overview
4-Nitrobenzyl alcohol is a crystalline solid at room temperature, appearing as a white to light yellow powder.[2] Its molecular structure, consisting of a benzene ring substituted with a hydroxymethyl group and a nitro group in the para position, gives rise to a distinct and interpretable spectroscopic fingerprint. The presence of aromatic protons, a benzylic alcohol moiety, and the strongly electron-withdrawing nitro group are all key features that will be elucidated by the following spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
Experimental Protocol: A sample of 4-nitrobenzyl alcohol is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and analyzed using a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of 4-nitrobenzyl alcohol is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.
dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];
} caption: "Structure of 4-Nitrobenzyl alcohol with atom numbering for NMR assignments."
Table 1: ¹H NMR Spectral Data for 4-Nitrobenzyl Alcohol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.21 | Doublet | 2H | ~8.8 | Aromatic Protons (H-3, H-5) |
| ~7.59 | Doublet | 2H | ~8.4 | Aromatic Protons (H-2, H-6) |
| ~4.64 | Doublet | 2H | ~5.6 | Methylene Protons (-CH₂OH) |
| ~5.55 | Triplet | 1H | - | Hydroxyl Proton (-OH) |
| Data obtained in DMSO-d₆.[3] |
The two doublets in the aromatic region are a classic example of a para-substituted benzene ring. The protons H-3 and H-5, which are ortho to the strongly electron-withdrawing nitro group, are deshielded and thus appear at a higher chemical shift (~8.21 ppm). Conversely, the protons H-2 and H-6, ortho to the hydroxymethyl group, are found at a slightly lower chemical shift (~7.59 ppm). The methylene protons of the benzyl alcohol group appear as a doublet around 4.64 ppm, coupled to the adjacent hydroxyl proton. The hydroxyl proton itself appears as a triplet around 5.55 ppm due to coupling with the methylene protons.[3] The integration of these signals (2H:2H:2H:1H) confirms the number of protons in each unique chemical environment.
Carbon-¹³ (¹³C) NMR Spectroscopy
Experimental Protocol: Similar to ¹H NMR, a concentrated solution of 4-nitrobenzyl alcohol in a deuterated solvent is used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for 4-Nitrobenzyl Alcohol
| Chemical Shift (δ) ppm | Assignment |
| ~149.0 | C4 (Carbon attached to NO₂) |
| ~147.0 | C1 (Carbon attached to CH₂OH) |
| ~127.5 | C2, C6 (Aromatic CH) |
| ~123.5 | C3, C5 (Aromatic CH) |
| ~63.0 | -CH₂OH (Benzylic Carbon) |
| Note: Approximate chemical shifts based on spectral databases and expected values.[4][5] |
The carbon atom attached to the nitro group (C4) is significantly deshielded due to the strong electron-withdrawing nature of the nitro group, resulting in a chemical shift around 149.0 ppm. The carbon bearing the hydroxymethyl group (C1) also appears downfield at approximately 147.0 ppm. The aromatic methine carbons (C2, C6 and C3, C5) appear in the typical aromatic region, with the carbons ortho to the nitro group (C3, C5) being slightly more deshielded. The benzylic carbon of the hydroxymethyl group is found in the expected region for a carbon attached to an oxygen atom, around 63.0 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: A solid sample of 4-nitrobenzyl alcohol can be analyzed as a KBr pellet or a Nujol mull. Alternatively, a solution in a suitable solvent can be used.
Interpretation of the IR Spectrum: The IR spectrum of 4-nitrobenzyl alcohol displays characteristic absorption bands that confirm the presence of the hydroxyl, nitro, and aromatic functional groups.
Table 3: Characteristic IR Absorption Bands for 4-Nitrobenzyl Alcohol
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~2900 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂) |
| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1520 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |
| ~1345 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |
| ~1060 | Strong | C-O Stretch | Alcohol (-OH) |
| ~850 | Strong | C-H Out-of-plane Bend | p-disubstituted benzene |
| Data compiled from various spectral databases.[6][7] |
The broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The strong absorptions at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The strong band around 850 cm⁻¹ is indicative of the out-of-plane C-H bending for a para-disubstituted benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: A small amount of 4-nitrobenzyl alcohol is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their m/z ratio and detected.
dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Proposed fragmentation pathway for 4-Nitrobenzyl alcohol in EI-MS."
Interpretation of the Mass Spectrum: The electron ionization mass spectrum of 4-nitrobenzyl alcohol shows a clear molecular ion peak and several characteristic fragment ions.
Table 4: Major Fragments in the Mass Spectrum of 4-Nitrobenzyl Alcohol
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 153 | ~45 | [C₇H₇NO₃]⁺˙ (Molecular Ion, M⁺˙) |
| 136 | ~16 | [M - OH]⁺ |
| 107 | ~48 | [M - NO₂]⁺ |
| 77 | 100 | [C₆H₅]⁺ |
| Data obtained from the NIST Mass Spectrometry Data Center.[8] |
The molecular ion peak (M⁺˙) is observed at an m/z of 153, which corresponds to the molecular weight of 4-nitrobenzyl alcohol.[8] The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for benzyl alcohols is the loss of a hydroxyl radical, leading to the peak at m/z 136. The loss of the nitro group (-NO₂) results in the significant fragment at m/z 107. The base peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺), formed by the subsequent loss of a formyl radical from the [M - NO₂]⁺ fragment.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4-nitrobenzyl alcohol. Each technique offers a unique piece of the structural puzzle, and together they create a robust analytical dataset that confirms the identity and purity of the compound. This guide serves as a foundational reference for scientists working with this important chemical, enabling them to confidently interpret their own analytical data and make informed decisions in their research and development endeavors.
References
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SpectraBase. (n.d.). 4-Nitrobenzylalcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 4-Nitrobenzyl alcohol (p-nitrobenzyl alcohol), a critical parameter for its application in chemical synthesis, drug development, and materials science. This document is intended for researchers, scientists, and formulation experts, offering a synthesis of available data, theoretical underpinnings, and practical experimental protocols.
Introduction: The Physicochemical Profile of 4-Nitrobenzyl Alcohol
4-Nitrobenzyl alcohol (CAS 619-73-8) is a pale yellow crystalline solid that serves as a key intermediate in organic synthesis.[1] Its molecular structure, featuring a polar hydroxyl (-OH) group, a highly polar nitro (-NO2) group, and an aromatic benzene ring, results in a unique solubility profile that is highly dependent on the nature of the solvent.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₇NO₃
-
Molecular Weight: 153.14 g/mol
-
Melting Point: 92-94 °C
-
Boiling Point: 185 °C at 12 mmHg
-
Appearance: Yellow crystalline powder
The Theory of Solubility: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be conceptualized as a three-step process:
-
Breaking of solute-solute interactions: Energy is required to overcome the forces holding the 4-Nitrobenzyl alcohol molecules together in the crystal lattice.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the 4-Nitrobenzyl alcohol molecule interacts with the solvent molecules.
For dissolution to occur, the energy released in the formation of solute-solvent interactions must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
The molecular structure of 4-Nitrobenzyl alcohol allows for several types of intermolecular interactions:
-
Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor.[2]
-
Dipole-Dipole Interactions: The highly polar nitro group (-NO2) and the hydroxyl group create a significant molecular dipole.
-
π-π Stacking: The aromatic ring can participate in π-π interactions.
-
van der Waals Forces: These are present in all molecules.
Therefore, 4-Nitrobenzyl alcohol is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Quantitative Solubility Data
Comprehensive quantitative solubility data for 4-Nitrobenzyl alcohol across a wide range of organic solvents is not extensively available in the public domain.[3] This highlights the necessity for experimental determination for specific applications. However, some data and qualitative descriptions have been reported:
| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Mole Fraction |
| Water | 20 | 2 g/L[4][5][6] | 0.013 | 2.34 x 10⁻⁴ |
| Ethanol | Not Specified | Good solubility[1] | - | - |
| Ether | Not Specified | Good solubility[1] | - | - |
Molar solubility and mole fraction for water were calculated based on the reported solubility in g/L and the molar mass of 4-Nitrobenzyl alcohol (153.14 g/mol ).
The limited solubility in water is expected, as the non-polar aromatic ring constitutes a significant portion of the molecule. The "good solubility" in ethanol, a polar protic solvent, can be attributed to the strong hydrogen bonding interactions between the hydroxyl groups of both the solute and the solvent.
Predicting Solubility: Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility based on the "like dissolves like" principle.[7] HSP decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The HSP for a solute and a solvent can be plotted in a 3D "Hansen space." The closer the coordinates of the solute and solvent, the more likely they are to be soluble.
| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |
| Nitrobenzene | 20.0 | 8.6 | 4.1 |
Data for Benzyl Alcohol from[8], data for Nitrobenzene from various sources and may show slight variations.
From this, we can anticipate that 4-Nitrobenzyl alcohol will have a significant polar (δp) and hydrogen bonding (δh) component, making it more compatible with solvents that also have high δp and δh values.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[3] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature.
The Shake-Flask Method
Materials:
-
High-purity 4-Nitrobenzyl alcohol
-
Analytical grade organic solvent of interest
-
Thermostatically controlled shaker or incubator
-
Screw-capped vials or centrifuge tubes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-Nitrobenzyl alcohol to a vial. A visible excess of solid should remain at equilibrium.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can be performed to determine the minimum equilibration time.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification of Dissolved Solute: The concentration of 4-Nitrobenzyl alcohol in the filtered saturated solution can be determined using a suitable analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Analytical Quantification: UV-Vis Spectrophotometry
This method is suitable for rapid quantification when the solvent is UV-transparent at the wavelength of maximum absorbance (λmax) of 4-Nitrobenzyl alcohol.
Protocol:
-
Determine λmax: Scan a dilute solution of 4-Nitrobenzyl alcohol in the chosen solvent to determine the wavelength of maximum absorbance (typically around 285 nm).[9]
-
Prepare Calibration Standards:
-
Prepare a stock solution of 4-Nitrobenzyl alcohol of known concentration in the solvent.
-
Perform serial dilutions to create a series of standard solutions of decreasing concentrations.
-
-
Generate Calibration Curve:
-
Measure the absorbance of the blank (pure solvent) and each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
-
Analyze the Sample:
-
Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and often more sensitive method for quantification, especially in complex matrices. A reversed-phase HPLC method is typically suitable for 4-Nitrobenzyl alcohol.
Protocol:
-
Develop an HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[10]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is 50:50 (v/v). The aqueous portion can be acidified with 0.1% formic or phosphoric acid to improve peak shape.[9][11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at the λmax of 4-Nitrobenzyl alcohol (around 285 nm).[9]
-
-
Prepare Calibration Standards:
-
Prepare a stock solution of 4-Nitrobenzyl alcohol in the mobile phase.
-
Perform serial dilutions to create a series of standard solutions.
-
-
Generate Calibration Curve:
-
Inject each standard solution into the HPLC system.
-
Plot a graph of peak area versus concentration.
-
-
Analyze the Sample:
-
If necessary, dilute the filtered saturated solution with the mobile phase.
-
Inject the sample into the HPLC system and record the peak area for 4-Nitrobenzyl alcohol.
-
Use the calibration curve to determine the concentration of 4-Nitrobenzyl alcohol in the sample, accounting for any dilution.
-
Thermodynamic Analysis of Solubility
The temperature dependence of solubility can be described by the van't Hoff equation , which allows for the determination of the thermodynamic parameters of dissolution: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
The van't Hoff equation is given by:
ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)
where:
-
x is the mole fraction solubility
-
ΔH° is the standard enthalpy of dissolution
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
-
ΔS° is the standard entropy of dissolution
By measuring the solubility at different temperatures and plotting ln(x) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°/R, and the intercept is equal to ΔS°/R.
-
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with increasing temperature.
-
A negative ΔH° indicates an exothermic dissolution process, where solubility decreases with increasing temperature.
Safety Considerations
4-Nitrobenzyl alcohol is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
Always consult the Safety Data Sheet (SDS) for 4-Nitrobenzyl alcohol and the solvents being used before commencing any experimental work.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Intermolecular Interactions in Solution
Caption: Intermolecular forces between 4-Nitrobenzyl alcohol and ethanol.
Conclusion
The solubility of 4-Nitrobenzyl alcohol is a complex interplay of its structural features and the properties of the solvent. While quantitative data is sparse, a theoretical understanding of intermolecular forces, coupled with predictive tools like Hansen Solubility Parameters, can guide solvent selection. For precise applications, the experimental determination of solubility using the shake-flask method is strongly recommended. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable solubility data, which is essential for the successful application of 4-Nitrobenzyl alcohol in research and development.
References
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Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. Available from: [Link]
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Separation of 4-Nitrobenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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HSP Basics | Practical Solubility Science - Prof Steven Abbott. Available from: [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09). Available from: [Link]
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benzyl alcohol - Stenutz. Available from: [Link]
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Solvent Physical Properties. Available from: [Link]
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Hydrogen bonding properties of non-polar solvents. RSC Publishing. Available from: [Link]
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Solubility Data for Common Solvents | PDF. Scribd. Available from: [Link]
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Properties of Common Organic Solvents. (2022-09-08). Available from: [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by hydrogen bonding). Accu Dyne Test. Available from: [Link]
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Cas 619-73-8,4-Nitrobenzyl alcohol. LookChem. Available from: [Link]
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4-Nitrobenzyl alcohol. LookChem. Available from: [Link]
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A COMPUTATIONAL ROUTE TO HANSEN SOLUBILITY PARAMETERS OF NITRATED SPECIES THROUGH A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP. Sam Houston State University. Available from: [Link]
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5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Open Oregon Educational Resources. Available from: [Link]
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Nitrobenzene. Solubility of Things. Available from: [Link]
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Hansen Solubility Parameters (HSP). Adscientis. Available from: [Link]
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H-bond parameters for solvents a | Download Table. ResearchGate. Available from: [Link]
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Benzyl alcohol | Solubility of Things. Available from: [Link]
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UV/Vis Spectroscopy: Method Development and Validation. Available from: [Link]
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Hansen Solubility Parameters. Available from: [Link]
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Benzyl alcohol. NIST WebBook. Available from: [Link]
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Toxicological Profile for Nitrobenzene. Available from: [Link]
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Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery - University College London. (2022-09-04). Available from: [Link]
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4-Nitrobenzyl alcohol. SIELC Technologies. Available from: [Link]
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4-Nitrobenzyl alcohol. ChemBK. Available from: [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available from: [Link]
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New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. Ovid. (2018-05-18). Available from: [Link]
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4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275. PubChem. Available from: [Link]
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4-Nitrobenzyl alcohol molecular weight and formula
An In-Depth Technical Guide to 4-Nitrobenzyl Alcohol: Properties, Synthesis, and Applications in Drug Development
Introduction
4-Nitrobenzyl alcohol, also known as p-nitrobenzyl alcohol, is a versatile organic compound that serves as a critical building block and intermediate in a wide array of chemical applications.[1][2] Characterized by a benzyl alcohol structure substituted with a nitro group at the para-position of the benzene ring, its unique electronic properties make it invaluable in pharmaceutical synthesis, polymer chemistry, and specialized research applications.[1][3][4] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing its core properties, synthesis methodologies, key applications, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of this important reagent.
Core Properties and Characterization
4-Nitrobenzyl alcohol is fundamentally defined by its molecular structure, which dictates its physical and chemical behavior.
Molecular Formula: C₇H₇NO₃[3][4][5][6][7][8][9]
Molecular Weight: 153.14 g/mol [3][4][6][7][9][10]
The presence of both a hydroxyl (-OH) group and a strongly electron-withdrawing nitro (-NO₂) group imparts a unique reactivity profile, making it a valuable intermediate.[5][11]
Chemical Structure
Caption: Chemical structure of (4-nitrophenyl)methanol.
Physicochemical Properties
The properties of 4-Nitrobenzyl alcohol are well-documented, making it a predictable reagent in experimental design. It typically appears as a white to light yellow crystalline powder.[4][5][12]
| Property | Value | Source(s) |
| IUPAC Name | (4-nitrophenyl)methanol | [3] |
| CAS Number | 619-73-8 | [3][6][7][10][13] |
| Melting Point | 92-94 °C | [4][14][15] |
| Boiling Point | 185 °C at 12 mmHg | [4][14][15] |
| Solubility | Soluble in water (2 mg/mL at 20°C), ethanol, and ether. | [4][5] |
| Appearance | White to light yellow or light brown powder/crystals. | [4][6][12] |
| SMILES | C1=CC(=CC=C1CO)[O-] | [3] |
Synthesis and Purification
The preparation of 4-Nitrobenzyl alcohol is achievable through several established synthetic routes. The most common industrial and laboratory methods involve the hydrolysis of a 4-nitrobenzyl halide or the selective reduction of 4-nitrobenzaldehyde.[12]
Common Synthesis Routes
-
Hydrolysis of 4-Nitrobenzyl Halides: This method utilizes p-nitrobenzyl chloride or bromide as a starting material. The hydrolysis is typically conducted in water, often catalyzed by an ionic liquid, followed by cooling and crystallization to yield the final product.[4]
-
Selective Reduction of 4-Nitrobenzaldehyde: This is a preferred route due to its high chemoselectivity and milder reaction conditions.[12] The aldehyde group is selectively reduced to an alcohol without affecting the nitro group. This transformation can be achieved using various reducing agents.
Workflow for Synthesis via Reduction
Caption: General workflow for synthesizing 4-Nitrobenzyl alcohol.
Experimental Protocol: Reduction of 4-Nitrobenzaldehyde
This protocol describes a robust and scalable method for synthesizing 4-Nitrobenzyl alcohol.
-
Reagent Preparation: Dissolve 4-nitrobenzaldehyde (1 equivalent) in methanol in a round-bottom flask. The choice of methanol is crucial as it readily dissolves the starting material and the sodium borohydride reducing agent.
-
Temperature Control: Cool the solution in an ice-water bath to 0-5 °C. This step is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) to the cooled solution in small portions. Portion-wise addition ensures the reaction rate is manageable and the temperature remains low.
-
Reaction Monitoring: Stir the mixture at 0-5 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Reaction Quench: Carefully quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the solution is neutral or slightly acidic. This step neutralizes any excess NaBH₄.
-
Product Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure, white to light-yellow crystals.[15]
Applications in Research and Drug Development
4-Nitrobenzyl alcohol is a cornerstone intermediate in diverse synthetic applications, from creating active pharmaceutical ingredients (APIs) to developing advanced materials.[1][16]
Pharmaceutical and Fine Chemical Synthesis
The compound is a key precursor in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its functional groups can be readily transformed; for example, the nitro group can be reduced to an amine, which can then be further derivatized, while the alcohol can be oxidized to an aldehyde or converted into an ether or ester.[5] This dual reactivity makes it a valuable component in building complex molecular architectures.[1][16]
Solid-Phase Organic Synthesis (SPOS)
A significant application in modern drug discovery is its use as a "safety-catch" linker in solid-phase organic synthesis (SPOS).[17] This strategy involves immobilizing a molecule onto a solid support via the 4-nitrobenzyl linker. The linkage is stable under various reaction conditions, including the acidic treatments often used for removing protecting groups.[17]
The "safety-catch" principle relies on a two-step cleavage process:
-
Activation: The inert nitro group is reduced to an amine (e.g., using SnCl₂). This chemical transformation fundamentally changes the electronic properties of the linker.[17]
-
Cleavage: The resulting 4-aminobenzyl ester is now labile and can be easily cleaved under mild acidic conditions to release the synthesized molecule from the solid support.[17]
This orthogonal cleavage strategy provides precise control over when the final product is released, which is highly advantageous in the synthesis of peptide and small molecule libraries.[17]
Mechanism: The 4-Nitrobenzyl "Safety-Catch" Linker
Caption: The "safety-catch" cleavage strategy in SPOS.
Protocol: Immobilization on Merrifield Resin
This protocol details the attachment of 4-nitrobenzyl alcohol to a chloromethylated polystyrene resin, a common first step in SPOS.[17]
-
Resin Swelling: Swell the Merrifield resin (1 equivalent) in N,N-Dimethylformamide (DMF) within a reaction vessel. Proper swelling is essential to ensure that reactive sites within the resin beads are accessible.
-
Solution Preparation: In a separate container, dissolve 4-nitrobenzyl alcohol (1.5 equivalents) and a suitable base such as anhydrous potassium fluoride (3 equivalents) in DMF.
-
Coupling Reaction: Add the solution to the swollen resin and shake the mixture at an elevated temperature (e.g., 50°C) for 24 hours to drive the reaction to completion.
-
Washing: After the reaction, filter the resin and wash it thoroughly with a sequence of solvents (e.g., DMF, aqueous DMF, aqueous methanol, and finally methanol) to remove unreacted reagents and byproducts.[17]
-
Drying: Dry the functionalized resin in vacuo to a constant weight. The success of the immobilization can be confirmed by weight gain or by cleaving a small sample and quantifying the released linker via UV-Vis spectroscopy.[17]
Polymer Chemistry and Photochemistry
4-Nitrobenzyl alcohol is also employed in the preparation of photoresponsive polymers.[1] These "smart materials" can change their properties upon exposure to light, making them useful in applications like targeted drug delivery systems. The nitrobenzyl moiety can act as a photolabile protecting group, allowing for the controlled release of substances when irradiated with UV light.[1][17]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4-Nitrobenzyl alcohol is paramount for laboratory safety. It is classified as hazardous and requires careful management.[13][18]
Hazard Identification
| Hazard Class | Classification | Source(s) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [13][19] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [13][19] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [13][19] |
| Target Organ Toxicity | Category 3 (May cause respiratory irritation) | [13][19] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle 4-Nitrobenzyl alcohol in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][18]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][20] For operations that may generate dust, a NIOSH-approved dust respirator is recommended.[18][20]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[18][19]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[13]
Conclusion
4-Nitrobenzyl alcohol is a compound of significant utility in modern chemical and pharmaceutical sciences. Its well-defined molecular weight of 153.14 g/mol and formula of C₇H₇NO₃ belie a complex and highly useful reactivity profile. From its role as a fundamental building block in the synthesis of APIs to its sophisticated application as a safety-catch linker in solid-phase synthesis, it provides chemists with a powerful and versatile tool. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for leveraging its full potential safely and effectively in research and development.
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Role of 4-Nitrobenzyl alcohol as a xenobiotic metabolite
An In-depth Technical Guide to the Role of 4-Nitrobenzyl Alcohol as a Xenobiotic Metabolite
Executive Summary
4-Nitrobenzyl alcohol (4-NBA) is a xenobiotic metabolite primarily derived from the industrial chemical 4-nitrotoluene. Its metabolic fate within biological systems is a critical determinant of its toxicological profile. This guide provides a comprehensive analysis of the metabolic pathways governing the biotransformation of 4-NBA, the key enzymatic systems involved, and the subsequent toxicological implications. We will dissect the Phase I and Phase II metabolic reactions, including oxidation, reduction, and conjugation, which collectively dictate the clearance and potential for bioactivation of this compound. This document is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights into the experimental methodologies required to investigate xenobiotic metabolism, grounded in authoritative scientific literature.
Introduction: 4-Nitrobenzyl Alcohol in Xenobiotic Metabolism
4-Nitrobenzyl alcohol, a substituted benzyl alcohol with a nitro group at the para-position, is recognized as a xenobiotic metabolite[1][2]. It is not naturally occurring in humans but arises from exposure to parent compounds like 4-nitrotoluene, which is used in the synthesis of dyes, pesticides, and pharmaceuticals[3]. The liver is the primary organ responsible for metabolizing such xenobiotics, employing a sophisticated enzymatic arsenal to convert them into more water-soluble forms for excretion[4][5]. The study of 4-NBA metabolism is pivotal, as the biotransformation process can lead to either detoxification or, conversely, metabolic activation into reactive intermediates with carcinogenic or other toxic potential[6][7]. Understanding this metabolic dichotomy is essential for risk assessment and in the broader context of drug development, where nitroaromatic structures are sometimes considered.
Core Metabolic Pathways of 4-Nitrobenzyl Alcohol
The metabolism of 4-NBA proceeds through two principal phases: Phase I (functionalization) and Phase II (conjugation). These phases modify its chemical structure to facilitate elimination.
Phase I Metabolism: Oxidation and Reduction
Phase I reactions introduce or expose functional groups, modestly increasing hydrophilicity. For 4-NBA, this involves a dynamic interplay between oxidation of the alcohol moiety and reduction of the nitro group.
-
Oxidation Pathway: The primary oxidative route involves the conversion of the benzylic alcohol to an aldehyde, and subsequently to a carboxylic acid[8][9]. This is a critical detoxification step.
-
Reduction Pathway: The nitro group is susceptible to reduction, a pathway with significant toxicological implications. This process can occur under anaerobic or hypoxic conditions, often mediated by gut microbiota or hepatic nitroreductases.
The following diagram illustrates the primary Phase I and subsequent Phase II metabolic pathways for 4-Nitrobenzyl alcohol.
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The 4-Nitrobenzyl Group: A Lynchpin in Synthetic Strategy and Drug Development
An In-depth Technical Guide to the Core Reactions of 4-Nitrobenzyl Alcohol and Its Derivatives
Abstract
The 4-nitrobenzyl group is a cornerstone functional moiety in modern organic synthesis, offering a unique combination of stability and controlled reactivity that has been exploited in a myriad of applications, from protecting group chemistry to the synthesis of complex pharmaceutical intermediates.[1] This technical guide provides an in-depth exploration of the key chemical transformations involving the 4-nitrobenzyl alcohol functional group and its derivatives. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven experimental protocols and critical insights for researchers, scientists, and drug development professionals. The discussion will encompass the strategic use of the 4-nitrobenzyl group as a stable protecting element, its selective oxidation to the corresponding aldehyde, the reduction of its nitro functionality, and its nuanced role in photochemistry.
The Unique Electronic Nature of the 4-Nitrobenzyl Moiety
The reactivity of 4-nitrobenzyl alcohol is fundamentally governed by the potent electron-withdrawing nature of the para-nitro group.[2] This substituent exerts a strong influence on the benzylic position through both inductive (-I) and resonance (-R) effects.[3] This electronic pull significantly impacts the stability of intermediates and transition states in various reactions, dictating the optimal conditions for its transformation. For instance, the electron-deficient nature of the benzylic carbon in 4-nitrobenzyl alcohol makes it less reactive in reactions that proceed through a carbocationic intermediate (e.g., SN1-type reactions) compared to its unsubstituted or electron-donating counterparts.[3] Conversely, this electron deficiency can be advantageous in other contexts, such as in nucleophilic substitution reactions.[4]
Key Reactions and Methodologies
Oxidation: A Controlled Step to 4-Nitrobenzaldehyde
The selective oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a pivotal transformation, as the resulting aldehyde is a valuable building block in the synthesis of numerous pharmaceuticals and fine chemicals.[5] The presence of the electron-withdrawing nitro group necessitates the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.[5]
Several reagents can be employed for this purpose, with the choice often depending on the scale of the reaction, desired purity, and compatibility with other functional groups.[5] A comparative overview of common methods is presented below.
| Oxidation Method | Reagents | Typical Solvent | Temperature | Reaction Time | Typical Yield | Key Advantages & Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | ~85% | Advantages: Simple setup, reliable.[5] Disadvantages: PCC is a toxic chromium(VI) compound requiring careful handling and disposal.[6] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | 1 - 3 hours | >90% | Advantages: High yields, mild conditions. Disadvantages: Requires low temperatures, unpleasant odor of dimethyl sulfide byproduct. |
| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >90% | Advantages: Mild, non-toxic metal byproducts. Disadvantages: DMP is explosive under certain conditions and can be expensive. |
| Cu(I)/TEMPO Catalysis | CuBr, bpy, TEMPO, NMI | Acetonitrile/Water | Room Temperature | 30 - 60 min | ~65% | Advantages: Uses ambient air as the oxidant, mild conditions.[7] Disadvantages: Catalyst system required. |
This protocol describes a reliable and commonly used method for the oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde using pyridinium chlorochromate (PCC).
Materials:
-
4-Nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Florisil® or Silica Gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a flask equipped with a magnetic stir bar, suspend PCC (2.0 equivalents) in anhydrous DCM.
-
To the stirred suspension, add a solution of 4-nitrobenzyl alcohol (1.0 equivalent) in DCM.
-
Stir the resulting mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in petroleum ether.[6]
-
Upon completion, add Florisil® or silica gel to the reaction mixture and stir vigorously for 5 minutes to adsorb the chromium byproducts.[5]
-
Filter the mixture through a pad of silica gel, washing with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.[5]
Safety Precaution: PCC is a toxic and potentially carcinogenic chromium(VI) compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chromium waste must be disposed of according to institutional guidelines.[5][6]
Caption: Workflow for the oxidation of 4-nitrobenzyl alcohol using PCC.
Reduction of the Nitro Group: A Gateway to Amines
The nitro group of 4-nitrobenzyl alcohol can be readily reduced to an amino group, yielding 4-aminobenzyl alcohol. This transformation is crucial for various applications, including the synthesis of dyes, pharmaceuticals, and as a key step in "safety-catch" linker strategies in solid-phase synthesis.
Common reduction methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[8]
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of an acid are effective for the reduction of nitro groups.[2]
-
Sodium Dithionite: This reagent provides a mild and convenient method for the reduction of nitroarenes.[9]
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule.
The 4-Nitrobenzyl Group in Protecting Group Chemistry
The 4-nitrobenzyl (PNB) group is a robust protecting group for carboxylic acids, forming stable esters.[9] Its stability to acidic conditions makes it an orthogonal protecting group to acid-labile groups like tert-butoxycarbonyl (Boc), which is particularly valuable in multi-step syntheses, such as peptide synthesis.
The esterification can be achieved through various methods, including the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9]
Materials:
-
Carboxylic acid
-
4-Nitrobenzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), 4-nitrobenzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by chromatography or recrystallization as needed.
The PNB group is typically removed under reductive conditions. The initial reduction of the nitro group to an amine electronically alters the benzyl group, making the ester linkage labile to cleavage.
Common Cleavage Methods:
-
Catalytic Hydrogenolysis: Hydrogenation over Pd/C effectively cleaves the PNB ester while simultaneously reducing the nitro group.[2]
-
Chemical Reduction: Reagents like sodium dithionite can be used for the reductive cleavage.[9]
Caption: The protection and deprotection cycle using the 4-nitrobenzyl group.
The 4-Nitrobenzyl Moiety in Photochemistry: A Common Misconception
While the ortho-nitrobenzyl group is a well-established and efficient photolabile protecting group (PPG), the para-nitrobenzyl group is significantly less photolabile under typical conditions.[10] The efficiency of the ortho-isomer stems from its ability to undergo an intramolecular rearrangement upon UV irradiation, leading to the release of the protected substrate.[10] The 4-nitrobenzyl group lacks the necessary ortho-nitro stereochemistry for this efficient pathway.[10] Therefore, while the 4-nitrobenzyl group is an excellent protecting group for chemical cleavage, it is not a practical choice for applications requiring light-induced deprotection.[10]
Applications in Drug Development and Solid-Phase Synthesis
The unique properties of the 4-nitrobenzyl group make it highly valuable in several areas of drug development and advanced organic synthesis.
-
Pharmaceutical Intermediates: As a versatile building block, 4-nitrobenzyl alcohol and its derivatives are integral to the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1]
-
Solid-Phase Organic Synthesis (SPOS): 4-Nitrobenzyl alcohol is employed as a "safety-catch" linker in SPOS. The substrate is attached to the solid support via a stable 4-nitrobenzyl ester linkage. After the synthesis is complete, the nitro group is reduced to an amine, which activates the linker for cleavage under mild conditions, releasing the final product from the resin. This strategy provides an orthogonal cleavage method that is compatible with various synthetic routes, including Boc-based peptide synthesis.
-
Derivatizing Agent: The strong chromophore of the nitro group makes 4-nitrobenzyl alcohol a useful derivatizing agent for carboxylic acids, facilitating their detection and quantification by UV-Vis spectroscopy during HPLC analysis.[11] This is particularly useful in the context of kinetic resolutions and enantiomeric excess determination.[11]
Conclusion
The 4-nitrobenzyl alcohol functional group offers a predictable and versatile platform for a range of crucial chemical transformations. Its distinct electronic properties, governed by the para-nitro substituent, allow for its selective oxidation, reduction, and strategic use as a stable, yet readily cleavable, protecting group. While it is not an effective photolabile protecting group, its utility in protecting group strategies, particularly in solid-phase synthesis, and as a key intermediate in drug discovery, is well-established. A thorough understanding of the reaction mechanisms and optimized protocols detailed in this guide will empower researchers to effectively harness the synthetic potential of this important chemical entity.
References
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Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Taber, D. F., Wang, Y., & Liehr, S. (1992). Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Journal of Chemical Education, 69(1), A15. Retrieved from [Link]
-
Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]
-
Taber, D. F., Wang, Y., & Liehr, S. (1992). Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Journal of Chemical Education, 69(1), A15. Retrieved from [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2012). PMC - NIH. Retrieved from [Link]
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2022). ACS Omega. Retrieved from [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). Request PDF. Retrieved from [Link]
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Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Photolabile protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. (n.d.). Books. Retrieved from [Link]
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Photolabile protecting groups and linkers. (2001). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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A photolabile protecting group for the phenolic hydroxyl function of tyrosine. (1977). PubMed. Retrieved from [Link]
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). J-Stage. Retrieved from [Link]
-
Structure and Mechanism in the Photo-Retro-Aldol Type Reactions of Nitrobenzyl Derivatives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (n.d.). Penn Engineering. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). PubMed. Retrieved from [Link]
-
4-Nitrobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]
-
Oxidative Esterification of p-Nitrobenzyl Alcohol with Methanol a. (n.d.). ResearchGate. Retrieved from [Link]
-
p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- CN108117490B - Preparation method of p-nitrobenzyl alcohol. (n.d.). Google Patents.
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An In-depth Technical Guide to the Commercial Sources and Purity of 4-Nitrobenzyl Alcohol
Abstract
4-Nitrobenzyl alcohol (CAS No. 619-73-8) is a pivotal chemical intermediate whose utility in pharmaceutical synthesis, polymer chemistry, and materials science is directly contingent on its purity.[1] For researchers, scientists, and drug development professionals, understanding the landscape of commercial suppliers, available purity grades, and the methodologies for purity verification and enhancement is not merely a matter of procedural compliance but a critical determinant of experimental success. This guide provides a comprehensive technical overview of 4-nitrobenzyl alcohol, moving from commercial sourcing to rigorous analytical assessment and purification. We delve into the causality behind analytical and purification choices, offering field-proven insights and detailed, self-validating protocols to empower researchers in their critical applications.
Introduction: The Role and Significance of Purity
4-Nitrobenzyl alcohol, also known as (4-nitrophenyl)methanol, is a crystalline solid characterized by a benzyl alcohol backbone substituted with a nitro group at the para-position.[2][3] This structure imparts a unique reactivity that makes it a valuable building block in diverse synthetic applications. It serves as a key starting material for pharmaceuticals, a component in the preparation of photoresponsive polymers, and a reagent in analytical chemistry.[1]
The criticality of purity cannot be overstated. In pharmaceutical development, trace impurities can lead to unwanted side reactions, alter the toxicological profile of an active pharmaceutical ingredient (API), or complicate regulatory approval. In polymer science, impurities can act as chain terminators or initiators, unpredictably altering the polymer's molecular weight and mechanical properties. Therefore, a thorough understanding of a reagent's purity is the foundation of reproducible and reliable scientific outcomes.
Commercial Landscape: Sourcing and Available Grades
4-Nitrobenzyl alcohol is readily available from a multitude of global chemical suppliers. The choice of supplier often depends on the required purity grade, scale, and documentation (e.g., Certificate of Analysis). High-purity grades are essential for sensitive applications like drug discovery and GMP-regulated manufacturing.
| Supplier | Available Purity Grades | Typical Use Case |
| Sigma-Aldrich (MilliporeSigma) | 99% | General organic synthesis, research[4] |
| Thermo Scientific Chemicals (Acros) | 99% | Laboratory research, chemical synthesis[5][6] |
| TCI (Tokyo Chemical Industry) | >98.0% (GC) | Chemical research, building blocks |
| Chem-Impex | ≥ 99.5% (Assay) | Pharmaceutical intermediates, high-purity synthesis[1] |
| Carl ROTH | ≥99 % | Synthesis, laboratory chemicals[7] |
| Loba Chemie | Extra Pure | General laboratory and analytical use[8] |
Expert Insight: The stated purity on a supplier's label represents a minimum specification. The actual purity of a specific lot, detailed in its Certificate of Analysis (CoA), is the most reliable figure. For demanding applications, always request the lot-specific CoA before purchase or use. While a 99% grade is suitable for many bench-scale reactions, applications requiring precise stoichiometry or low impurity profiles (e.g., polymerization, late-stage pharma synthesis) necessitate grades of ≥99.5%.
Purity Assessment: A Comparative Guide to Analytical Techniques
Verifying the purity of a procured reagent is a cornerstone of good laboratory practice. Several analytical techniques can be employed, each offering distinct advantages in terms of sensitivity, specificity, and the type of information provided.
| Analytical Technique | Principle | Key Insights Provided | Causality & Rationale |
| HPLC (UV Detection) | Differential partitioning between a stationary (e.g., C18) and mobile phase. | Quantitative purity (area %), detection of non-volatile organic impurities. | The gold standard for routine purity assessment of organic compounds. Provides accurate quantification of impurities with chromophores.[9][10] |
| GC-MS | Separation by boiling point followed by mass-based identification. | Detection of volatile impurities, confirmation of molecular weight, structural elucidation of unknowns. | Ideal for identifying residual solvents or volatile side-products from synthesis that HPLC might miss.[2][9] |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, detection of structurally similar impurities, and quantification via integration. | Provides an unambiguous structural fingerprint. Impurities with unique proton signals can be identified and, with an internal standard, quantified.[2] |
| Melting Point Analysis | Temperature range of solid-to-liquid phase transition. | Preliminary indicator of purity. | Pure crystalline solids exhibit a sharp, narrow melting range. Impurities depress and broaden the melting point. A range of 92-94 °C is commonly cited for pure 4-nitrobenzyl alcohol.[3][4] |
Common Impurities: Origins and Identification
Impurities in commercial 4-nitrobenzyl alcohol typically originate from the synthetic route or subsequent degradation. A common synthesis involves the hydrolysis of p-nitrobenzyl chloride or bromide.[3][11]
| Impurity | Chemical Structure | Likely Origin |
| 4-Nitrobenzaldehyde | O₂N-C₆H₄-CHO | Over-oxidation of 4-nitrobenzyl alcohol or incomplete reduction of a dicarbonyl precursor.[12] |
| p-Nitrobenzyl Halide (Cl, Br) | O₂N-C₆H₄-CH₂X | Unreacted starting material from the hydrolysis synthesis route.[3][11] |
| 4,4'-Dinitrodibenzyl ether | (O₂N-C₆H₄-CH₂)₂O | Self-condensation of 4-nitrobenzyl alcohol under acidic or basic conditions. |
| Degradation Products | Various oxidized species | Exposure to air and light can cause oxidation, often indicated by a yellow discoloration of the white powder.[13] |
Protocol for Purity Enhancement: Recrystallization
For applications demanding the highest purity, an additional purification step is often necessary. Recrystallization is a robust and widely used technique that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The procedure described by Hartman and Rahrs in Organic Syntheses provides an excellent, field-proven foundation.[13]
Self-Validating Recrystallization Protocol
Objective: To purify commercial-grade 4-nitrobenzyl alcohol to >99.8% purity by removing colored impurities and soluble side-products.
Materials:
-
Crude 4-Nitrobenzyl alcohol
-
Deionized Water or Ethanol (95%)
-
Activated Carbon (e.g., Norit®)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum oven
Methodology:
-
Solvent Selection & Dissolution:
-
Place 10.0 g of crude 4-nitrobenzyl alcohol into a 500 mL Erlenmeyer flask.
-
Add approximately 300-370 mL of deionized water (or ~50 mL of ethanol).[13] The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Heat the mixture on a hot plate with gentle stirring until it boils and all the solid dissolves. Add the solvent in portions to ensure the minimum necessary volume is used.
-
Causality: Using the minimum amount of hot solvent creates a supersaturated solution upon cooling, maximizing the recovery of the purified product.
-
-
Decolorization (Self-Validation Step 1):
-
If the solution is colored (e.g., yellow), remove it from the heat and add a small amount (approx. 0.5 g) of activated carbon.
-
Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. The visual disappearance of color is the first validation of purification.
-
Bring the solution back to a boil for 2-3 minutes.
-
-
Hot Filtration:
-
Pre-heat a second flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product on the filter paper, which would decrease the yield.
-
-
Crystallization (Self-Validation Step 2):
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Subsequently, place it in an ice bath for 30 minutes to maximize crystallization.
-
Causality: Slow cooling promotes the formation of large, well-defined crystals. The crystal lattice is highly ordered and selectively incorporates molecules of 4-nitrobenzyl alcohol, excluding the smaller, less-ordered impurity molecules, which remain in the solvent (mother liquor). The formation of distinct, nearly colorless needles is the second validation of purity.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Causality: Using cold solvent prevents the purified product from re-dissolving during the wash.
-
Dry the crystals in a vacuum oven at 60-65 °C until a constant weight is achieved.[13]
-
Logical Workflow for Reagent Qualification
The decision-making process for qualifying a batch of 4-nitrobenzyl alcohol for a specific research application can be visualized as a systematic workflow. This ensures that the material's quality is fit-for-purpose before its commitment to a critical experiment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]
- 4. 4-Nitrobenzyl alcohol p-Nitrobenzyl alcohol [sigmaaldrich.com]
- 5. 4-Nitrobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-Nitrobenzyl alcohol, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. 619-73-8 CAS | 4-NITROBENZYL ALCOHOL | Alcohols | Article No. 04955 [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Safety and handling precautions for 4-Nitrobenzyl alcohol
An In-depth Technical Guide to the Safe Handling of 4-Nitrobenzyl Alcohol
For research scientists and drug development professionals, 4-Nitrobenzyl alcohol is a valuable intermediate and building block in organic synthesis.[1][2] However, its utility is matched by a significant hazard profile that demands rigorous safety and handling protocols. This guide provides a deep dive into the essential precautions, procedures, and emergency responses required to work safely with this compound, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.
Hazard Profile and Physicochemical Properties
4-Nitrobenzyl alcohol (p-Nitrobenzyl alcohol) is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[3][4] It is a combustible solid, typically appearing as a white to light yellow or brown crystalline powder, which can form explosive mixtures with air when finely dispersed.[1][3][5] Understanding its fundamental properties is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 619-73-8 | [4][6] |
| Molecular Formula | C₇H₇NO₃ | [2][6][7] |
| Molecular Weight | 153.14 g/mol | [3][5][6] |
| Appearance | White to light yellow/brown crystalline powder | [1][3][5] |
| Melting Point | 92-94 °C | [1][7] |
| Boiling Point | 185 °C @ 12 mm Hg | [1][7] |
| Flash Point | 180 °C | [4][7] |
| Solubility | Sparingly soluble in water (2 mg/mL at 20°C); soluble in ethanol and ether. | [1][2][7] |
Health Hazard Analysis: Beyond the Label
The primary hazards of 4-Nitrobenzyl alcohol are its potential to cause irritation, its harmful effects upon ingestion, inhalation, or skin contact, and a more insidious risk of systemic toxicity.[3][4][8]
Acute Health Effects:
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[3][4][5][7][8] Direct contact can cause redness and pain. Inhalation of dust can lead to irritation of the respiratory tract.[8]
-
Harmful if Swallowed/Inhaled/Absorbed: The compound is classified as harmful by multiple routes of exposure.[3]
-
Methemoglobinemia: A significant and potentially severe toxic effect is the development of methemoglobinemia. The substance or its metabolites can oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This altered hemoglobin is incapable of binding and transporting oxygen, leading to a form of chemical asphyxiation.[3] Symptoms progress with increasing methemoglobin levels and can include cyanosis (a bluish discoloration of the skin, lips, and nail beds), headache, dizziness, weakness, and breathing difficulties.[3] Symptoms may be delayed for several hours post-exposure.[3]
Chronic Health Effects:
-
Carcinogenicity: There is limited evidence of a carcinogenic effect, warranting caution and minimization of exposure.[3]
-
Organ Damage: Repeated or long-term occupational exposure may lead to cumulative health effects, and high dust concentrations could cause changes in lung function over time.[3]
Proactive Exposure Control and Personal Protection
A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE) is the final line of defense, not the first.
Caption: Hierarchy of Controls for managing chemical risks.
Engineering Controls:
-
Ventilation: Always handle 4-Nitrobenzyl alcohol in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8]
-
Weighing: For weighing solid powder, use a ventilated balance enclosure or perform the task within a fume hood to contain dust.
Personal Protective Equipment (PPE): Selection of PPE must be based on a thorough risk assessment of the specific procedure.
| Protection | Specification | Rationale |
| Eye/Face | Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities.[3][8] | Protects against dust particles and splashes. Contact lenses are a hazard as they can absorb irritants.[3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber with >0.11 mm thickness).[3][9] | Prevents skin contact. Always inspect gloves before use and practice proper removal technique to avoid contaminating skin. |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if dust generation is unavoidable or ventilation is inadequate.[4] | Prevents inhalation of harmful dust. Fit-testing is essential for an effective respiratory protection program.[3] |
Standard Operating Protocol: A Step-by-Step Guide
Adherence to a detailed Standard Operating Procedure (SOP) is critical. The following protocol outlines the safe handling of 4-Nitrobenzyl alcohol for a typical laboratory synthesis.
Protocol: Weighing and Dissolving Solid 4-Nitrobenzyl Alcohol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE (goggles, gloves, lab coat).
-
Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.
-
-
Weighing:
-
Transfer the stock container of 4-Nitrobenzyl alcohol to the ventilated balance enclosure or fume hood.
-
Causality: Performing this step in a contained environment is crucial to prevent the release of fine, inhalable dust into the lab.[3]
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of solid to a tared weighing vessel. Do not "tap" the spatula on the side of the vessel, as this generates dust.
-
Securely close the stock container immediately after weighing.
-
-
Dissolution:
-
Place the weighing vessel containing the alcohol into the reaction flask, which should already be secured in the fume hood.
-
Slowly add the chosen solvent to the flask, directing the stream to wash the solid from the weighing vessel.
-
Causality: Adding the solid to the solvent (rather than vice-versa) can sometimes lead to clumping and splashing. Adding the solvent to the solid in the reaction vessel is a controlled process.
-
-
Cleanup:
-
Carefully wipe the spatula and weighing vessel with a solvent-dampened cloth or paper towel within the fume hood.
-
Dispose of the contaminated paper towel and bench paper in the designated solid hazardous waste container.
-
Wipe the external surface of the stock container before returning it to storage.
-
Wash hands thoroughly after the procedure is complete, even after removing gloves.[3][4]
-
Storage and Waste Management
Proper storage and disposal are integral to the chemical's life cycle management.
Storage:
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[3][4][8]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and bases.[3][4]
-
Store away from heat, sparks, and open flames.[8]
-
Segregate from foodstuff containers.[3] Some sources recommend a storage temperature of -20°C for long-term stability.[10]
Waste Disposal: All waste must be treated as hazardous. Never dispose of 4-Nitrobenzyl alcohol or its containers in the general trash or down the drain.
Caption: Decision workflow for hazardous chemical waste disposal.
-
Solid Waste: Contaminated items like gloves, paper towels, and weighing papers should be collected in a designated, labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled hazardous waste container.
-
Decontamination: All equipment should be thoroughly decontaminated after use.[3]
Emergency Response: Preparedness and Action
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response:
Caption: Flowchart for responding to a chemical spill.
-
Minor Spills: Immediately clean up spills, avoiding dust generation.[3] Wear full PPE. Use dry cleanup procedures and consider dampening the solid with water to prevent it from becoming airborne.[3] Use an explosion-proof vacuum cleaner with a HEPA filter if available.[3] Place waste in a sealed, labeled container for disposal.[3]
-
Major Spills: Evacuate the area and move upwind.[3] Alert emergency responders and inform them of the material and location.[3] Only trained personnel with full protective clothing, including a self-contained breathing apparatus, should handle major spills.[3][8]
First Aid Measures:
| Exposure | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation develops.[3][4][8] |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open to ensure complete irrigation.[3][4][8] Remove contact lenses if it can be done safely. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[5][8] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention and provide a copy of the Safety Data Sheet (SDS).[3][8] |
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[3][4][8]
-
Specific Hazards: The compound is a combustible solid and its dust can form explosive mixtures in the air.[3] Fire will produce toxic combustion products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8]
-
Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][8] Cool fire-exposed containers from a protected location to prevent rupture.[3]
References
- 4-Nitrobenzyl alcohol - Santa Cruz Biotechnology.
- 4-Nitrobenzyl alcohol - Synquest Labs.
- SAFETY D
- 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS CAS No - Loba Chemie.
- 4-Nitrobenzyl alcohol - ChemBK.
- SAFETY D
- Safety Data Sheet: 4-Nitrobenzylalcohol - Carl ROTH.
- 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem.
- 4-Nitrobenzyl alcohol | 619-73-8 - ChemicalBook.
- CAS 619-73-8: 4-Nitrobenzyl alcohol - CymitQuimica.
- 4-Nitrobenzyl alcohol (4-Nitrobenzenem
- 4-Nitrobenzyl alcohol SDS, 619-73-8 Safety D
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- 11. echemi.com [echemi.com]
4-Nitrobenzyl alcohol stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-Nitrobenzyl Alcohol
Executive Summary
4-Nitrobenzyl alcohol (C₇H₇NO₃) is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals, agrochemicals, and as a photolabile protecting group.[1][2] Its chemical behavior is dominated by the interplay between the benzylic alcohol and the para-substituted nitro group. While stable under standard ambient conditions, its utility is intrinsically linked to a nuanced understanding of its potential instabilities.[3][4] This guide provides a comprehensive analysis of the factors governing the stability of 4-Nitrobenzyl alcohol, detailing its decomposition pathways, critical incompatibilities, and evidence-based protocols for safe storage and handling. The primary hazards are associated with its thermal sensitivity, reactivity with strong oxidizing and reducing agents, and the general risks inherent to aromatic nitro compounds, including the potential for exothermic decomposition at elevated temperatures.[5][6] Adherence to the storage and handling protocols outlined herein is critical for ensuring the compound's integrity and maintaining a safe laboratory environment.
Section 1: Physicochemical Profile of 4-Nitrobenzyl Alcohol
4-Nitrobenzyl alcohol is a crystalline solid, typically appearing as a white to light yellow or tan powder.[5][6] The presence of both a hydroxyl group and a nitro group on the benzene ring imparts a polar character, influencing its solubility and reactivity.[7] Its utility spans from being a foundational building block in multi-step syntheses to specialized applications in photochemistry, where the nitrobenzyl moiety can be cleaved using UV light.[1]
Diagram 1: Molecular Structure of 4-Nitrobenzyl Alcohol
Caption: Molecular structure of 4-Nitrobenzyl alcohol.
Table 1: Physicochemical Properties of 4-Nitrobenzyl Alcohol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [5][8] |
| Molecular Weight | 153.14 g/mol | [5][9] |
| Appearance | White to light yellow/tan crystalline powder | [5][6] |
| Melting Point | 92 - 95 °C | [5][10] |
| Boiling Point | 185 °C @ 12 mmHg (16 hPa) | [5][10] |
| Flash Point | 180 °C | [5][10] |
| Water Solubility | 2 g/L at 20 °C | [10] |
| log Pow | 1.26 | [11] |
Section 2: Chemical Stability and Reactivity
Under recommended storage conditions, 4-Nitrobenzyl alcohol is a stable compound.[4][11] However, its stability is conditional and is profoundly influenced by the presence of the aromatic nitro group, which dictates its primary incompatibilities and potential hazards.
Inherent Instabilities of the Nitroaromatic Moiety
The electron-withdrawing nature of the nitro group destabilizes the aromatic ring, making it susceptible to certain reactions and increasing the molecule's thermal sensitivity.[5][12] Aromatic nitro compounds as a class are known to be energetic materials, with some capable of rapid, exothermic decomposition or even detonation under specific conditions like shock or uncontrolled heating.[6][13] While 4-Nitrobenzyl alcohol is not classified as an explosive, this inherent characteristic of the nitro group necessitates cautious handling and storage.[6]
Chemical Incompatibilities
Violent or hazardous reactions can occur when 4-Nitrobenzyl alcohol is mixed with certain classes of chemicals. Storing it away from these substances is critical to prevent runaway reactions.
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, highly exothermic reactions, posing a significant fire and explosion risk.[3][6][10]
-
Acids, Acid Anhydrides, and Acid Chlorides: These materials are incompatible with 4-Nitrobenzyl alcohol.[6][11]
-
Strong Reducing Agents and Bases: Reactions with strong reducing agents or bases should also be avoided.[6] The nitro group itself can be reduced, and this process can be highly energetic.
-
Heat and Ignition Sources: The compound is combustible and should be kept away from heat, sparks, and open flames.[3][6]
Diagram 2: Key Chemical Incompatibilities
Caption: Major chemical classes incompatible with 4-Nitrobenzyl alcohol.
Section 3: Decomposition Pathways
Understanding the modes of degradation is essential for defining appropriate storage conditions and safe handling limits.
Thermal Decomposition
The primary decomposition pathway for 4-Nitrobenzyl alcohol is initiated by thermal energy. While stable at room temperature, it will undergo exothermic decomposition at elevated temperatures.[5]
-
Mechanism: The decomposition is believed to be initiated by the homolytic cleavage of the C-NO₂ bond, which is typically the most thermally labile bond in aromatic nitro compounds.[5] This initial step generates highly reactive radical species (a 4-methylbenzyl radical and a nitrogen dioxide radical), which then propagate a complex series of secondary reactions. These can include hydrogen abstraction from the benzylic alcohol group and subsequent oxidation reactions.[5]
-
Decomposition Temperatures: While precise data is limited, the onset of thermal decomposition for analogous compounds suggests a range of approximately 200–220 °C.[5]
-
Hazardous Products: The complete decomposition, especially during combustion, generates toxic and hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][11]
Diagram 3: Plausible Thermal Decomposition Pathway
Caption: Simplified pathway for the thermal decomposition of 4-Nitrobenzyl alcohol.
Photochemical Decomposition
4-Nitrobenzyl alcohol is sensitive to ultraviolet (UV) light. This property is harnessed in synthetic chemistry, where the "PNB" group serves as a photolabile protecting group.[1]
-
Mechanism: In aqueous solutions, the compound undergoes an intramolecular photoredox reaction upon irradiation.[14] This process involves the transfer of electrons between the excited nitro group and the benzylic alcohol, leading to cleavage and formation of new products. This photoreactivity is highly dependent on the solvent system and is not typically observed in non-aqueous organic solvents.[14]
-
Implications for Storage: The sensitivity to light necessitates that 4-Nitrobenzyl alcohol be stored in opaque or amber containers to prevent gradual degradation over time, which could compromise sample purity.
Section 4: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to ensure the long-term stability of 4-Nitrobenzyl alcohol and the safety of laboratory personnel.
Standard Storage Conditions
The compound should be stored in a location that is:
-
Cool: To minimize the risk of thermal decomposition, storage should be in a cool environment, away from direct heat sources.[3][6]
-
Dry: The material can be sensitive to moisture and humidity; therefore, a dry, desiccated environment is recommended.[9][10]
-
Dark: To prevent photochemical degradation, store in a light-proof secondary container or in amber glass vials.
-
Well-Ventilated: A well-ventilated area is crucial to prevent the accumulation of any potential vapors or dust.[3][6]
-
Securely Sealed: Containers must be kept tightly closed to prevent contamination and exposure to atmospheric moisture.[6][9]
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][11]
-
Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust, which can be an inhalation hazard and, like many organic powders, may form explosive mixtures with air under certain conditions.[6][10] Use in a well-ventilated area or a chemical fume hood.[6]
-
Avoid Physical Shock: As a general precaution for nitroaromatic compounds, avoid grinding, dropping, or subjecting the material to heavy shock or friction.[6]
-
Grounding: For transfers of large quantities of powder, equipment should be properly grounded to prevent static discharge.
Diagram 4: Recommended Storage and Handling Workflow
Caption: A workflow for the safe receipt, storage, and handling of 4-Nitrobenzyl alcohol.
Section 5: Experimental Protocols for Stability Assessment
To ensure the material's suitability for sensitive applications, its stability can be quantitatively assessed. The following protocols provide self-validating systems for thermal and isothermal stability analysis.
Protocol 5.1: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal decomposition.
-
Methodology:
-
Sample Preparation: Accurately weigh 2–5 mg of 4-Nitrobenzyl alcohol into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to provide a non-reactive atmosphere.
-
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, from 30 °C to 400 °C.
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Analysis: The onset of decomposition (Tₒₙₛₑₜ) is identified as the temperature at which significant weight loss begins, often calculated by the intersection of the baseline tangent and the inflection point tangent of the weight loss curve. This provides an authoritative measure of the upper limit for thermal stability.[5]
-
Protocol 5.2: Isothermal Stress Testing for Shelf-Life Estimation
-
Objective: To evaluate degradation kinetics at a fixed, elevated temperature below the rapid decomposition point.
-
Methodology:
-
Sample Preparation: Prepare multiple, identical samples by accurately weighing 10-20 mg of 4-Nitrobenzyl alcohol into individual amber glass vials.
-
Initial Analysis (T=0): Take one vial as the baseline. Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile) and analyze by a validated HPLC-UV method to determine the initial purity (Area %).
-
Isothermal Stress: Place the remaining sealed vials into a calibrated oven set to a constant temperature (e.g., 60 °C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from the oven. Allow it to cool to room temperature.
-
Quantification: Dissolve and analyze the stressed sample using the same HPLC-UV method as the T=0 sample. Record the peak area of the 4-Nitrobenzyl alcohol and the areas of any new degradation peaks.
-
Data Analysis: Plot the percentage of remaining 4-Nitrobenzyl alcohol against time. This data can be used to calculate a degradation rate constant at that temperature, providing a trustworthy assessment of its stability under accelerated aging conditions.
-
References
- 4-Nitrobenzyl alcohol - Synquest Labs. [URL: https://www.synquestlabs.com/sds/619-73-8]
- 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS. (2017). Loba Chemie. [URL: https://www.lobachemie.com/msds-ghs/4-nitrobenzyl-alcohol-extra-pure-l0004800g0.html]
- An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitrobenzyl Alcohol. Benchchem. [URL: https://www.benchchem.com/product/b5358]
- 4-Nitrobenzyl alcohol Material Safety Data Sheet. Santa Cruz Biotechnology.
- 4-NITRO BENZYL ALCOHOL MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/4-NITRO_BENZYL_ALCOHOL_619-73-8.pdf]
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- Safety Data Sheet: 4-Nitrobenzylalcohol. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-6522-AU-EN.pdf]
- 4-Nitrobenzyl alcohol. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69275]
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- 4-Nitrobenzyl alcohol (4-Nitrobenzenemathanol)-SDS. (2024). MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-W015570.html]
- Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [URL: https://www.ilo.org/legacy/english/protection/safework/cis/products/encyclopaedia/doc--991.htm]
- Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 646–672. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2593576/]
- Electronic Supporting Information Mechanistic Insights Into 4-Nitrophenol Degradation and Benzyl alcohol Oxidation Pathways. The Royal Society of Chemistry. [URL: https://www.rsc.
- Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v86-345]
- Time-Sensitive Chemicals. Environmental Health & Safety, University of Tennessee, Knoxville. [URL: https://ehs.utk.edu/lab-safety/chemical-safety/time-sensitive-chemicals/]
- A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis. Benchchem. [URL: https://www.benchchem.com/product/b5358]
- Mechanism proposal for the oxidation of 4‐nitrobenzyl alcohol via... ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-proposal-for-the-oxidation-of-4-nitrobenzyl-alcohol-via-4-nitrobenzyl_fig3_326610363]
- Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [URL: https://www.hse.gov.uk/pUbns/indg393.pdf]
- 40 CFR § 721.875 - Aromatic nitro compound. Legal Information Institute, Cornell Law School. [URL: https://www.law.cornell.edu/cfr/text/40/721.875]
- 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/24%3A_Organonitrogen_Compounds_I_-_Amines/24.06%3A_Nitro_Compounds]
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Methodological & Application
Application Notes and Protocols for 4-Nitrobenzyl (PNB) Protecting Group Cleavage
Introduction: The Strategic Role of the 4-Nitrobenzyl (PNB) Group in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and yield.[1][2][3] The 4-nitrobenzyl (PNB) group has emerged as a versatile and robust protecting moiety for a variety of functional groups, including alcohols, phenols, carboxylic acids, amines, and thiols.[1][4][5] Its stability to a wide range of reaction conditions, particularly acidic and some oxidative environments, allows for the selective manipulation of other functional groups within a complex molecule.[6] The true strategic advantage of the PNB group, however, lies in the array of specific and mild conditions under which it can be selectively removed, a concept known as orthogonal deprotection.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary protocols for PNB group cleavage. We will delve into the mechanistic underpinnings of each method, offer field-proven, step-by-step protocols, and provide insights into troubleshooting common challenges.
Core Cleavage Strategies: A Mechanistic Overview
The removal of the PNB protecting group predominantly relies on the chemical reactivity of the nitro functionality. The principal strategies for its cleavage involve:
-
Reductive Cleavage: The nitro group is reduced to an amine, which then triggers the collapse of the benzylic linkage to release the protected functional group.
-
Photolytic Cleavage: Although less efficient than its ortho-nitrobenzyl counterpart, the PNB group can be cleaved under specific photolytic conditions.[7]
-
Other Methods: A variety of other reagents and conditions have been reported for PNB deprotection, offering additional options for specific synthetic challenges.
The following sections will provide detailed protocols and mechanistic discussions for the most reliable and widely used PNB cleavage methods.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is one of the most common and efficient methods for the deprotection of PNB ethers and esters. The reaction proceeds via the reduction of the nitro group to an amine, followed by the hydrogenolysis of the C-O bond.
Mechanism of Deprotection
The accepted mechanism involves the following key steps:
-
Reduction of the Nitro Group: The nitro group is reduced to an aniline derivative on the surface of the catalyst.
-
Benzylic C-O Bond Cleavage: The resulting p-aminobenzyl intermediate is unstable and undergoes hydrogenolysis to release the deprotected functional group and form p-toluidine.
Caption: Workflow for PNB deprotection via catalytic hydrogenation.
Experimental Protocol: Cleavage of a PNB Ether
Objective: To cleave a 4-nitrobenzyl ether to yield the free alcohol.[1]
Materials:
-
PNB-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Celite® for filtration
Procedure:
-
Dissolve the PNB-protected alcohol in a suitable solvent (e.g., methanol or ethyl acetate) in a flask appropriate for hydrogenation.[1]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.[1]
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove any oxygen.[8]
-
Introduce hydrogen gas to the system. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging substrates, a pressurized hydrogenation apparatus may be necessary.[1][8]
-
Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for the three-phase reaction (solid catalyst, liquid solution, and gas).[8][9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Troubleshooting:
-
Incomplete or Slow Reaction: This can be due to catalyst poisoning, insufficient hydrogen pressure, or poor catalyst activity.[8][9][10] Ensure the starting material is pure and free from sulfur-containing impurities.[8][9] Using a fresh batch of catalyst or increasing the hydrogen pressure can also improve the reaction rate.[8][9]
-
Side Reactions: In some cases, other functional groups in the molecule may be susceptible to reduction. Careful monitoring of the reaction and using milder conditions can help to minimize side product formation.
Method 2: Reduction with Zinc in Acetic Acid
For substrates that are sensitive to catalytic hydrogenation, reduction with dissolving metals, such as zinc in acetic acid, provides a valuable alternative. This method is particularly useful for the deprotection of PNB groups on sulfur-containing molecules, like cysteine.[6]
Mechanism of Deprotection
The reaction proceeds through a similar reductive pathway as catalytic hydrogenation. Zinc metal acts as the reducing agent, transferring electrons to the nitro group, which is then protonated by acetic acid. The resulting p-aminobenzyl intermediate then collapses to release the protected functional group.
Caption: PNB deprotection of a thiol using Zinc and Acetic Acid.
Experimental Protocol: Cleavage of a PNB-Protected Cysteine
Objective: To remove the PNB group from a protected cysteine residue in a peptide.[6]
Materials:
-
PNB-protected cysteine-containing peptide (1.0 equiv)
-
Zinc dust (excess, e.g., 10-20 equiv)
-
Glacial acetic acid (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the PNB-protected peptide in glacial acetic acid.
-
Add zinc dust to the solution in portions with vigorous stirring. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by HPLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and filter to remove excess zinc.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected peptide by an appropriate method, such as preparative HPLC.
Method 3: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and inexpensive reducing agent that can be used for PNB cleavage.[11] It is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation or stronger reducing agents.
Mechanism of Deprotection
Sodium dithionite reduces the nitro group to an amine, which then triggers the cleavage of the benzylic bond. The exact mechanism of reduction by dithionite is complex and can involve radical intermediates.
Experimental Protocol: General Procedure for PNB Cleavage
Objective: To cleave a PNB protecting group under mild reductive conditions.
Materials:
-
PNB-protected substrate (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (excess, e.g., 3-5 equiv)
-
A biphasic solvent system (e.g., ethyl acetate/water or dichloromethane/water)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) may be beneficial in some cases.
-
Sodium bicarbonate (to maintain basic pH)
Procedure:
-
Dissolve the PNB-protected substrate in the organic solvent.
-
Prepare an aqueous solution of sodium dithionite and sodium bicarbonate.
-
Combine the organic and aqueous solutions in a reaction flask.
-
If using, add the phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Method 4: Photolytic Cleavage
While the ortho-nitrobenzyl (ONB) group is the preferred choice for applications requiring efficient light-triggered release, the para-nitrobenzyl (PNB) group can also be cleaved photolytically, albeit with lower quantum yields.[7] The mechanism for PNB photolysis is distinct from the intramolecular rearrangement of the ONB group.
Mechanism of Photolysis
The photolytic cleavage of PNB groups is less efficient because it lacks the ortho-nitro stereochemistry necessary for the facile intramolecular hydrogen abstraction that characterizes ONB cleavage.[7] The process for PNB is thought to involve an excited state that can lead to cleavage, but the pathway is less direct and often requires longer irradiation times or more intense light sources.
General Considerations for Photolytic Cleavage
-
Wavelength: UV irradiation, typically in the range of 254-350 nm, is used.[4][12]
-
Solvent: The choice of solvent can influence the reaction efficiency. Protic solvents are often used.
-
Byproducts: Photolytic cleavage can generate byproducts that may react with the deprotected product. Purification is almost always necessary.
Due to its lower efficiency compared to other methods, photolytic cleavage of the PNB group is less commonly employed in routine synthesis but may be useful in specific applications where reagent-free deprotection is desired.
Summary of PNB Cleavage Protocols
| Method | Reagents and Conditions | Advantages | Disadvantages | Substrate Compatibility |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH or EtOAc | High efficiency, clean reaction, mild conditions | Catalyst poisoning by sulfur, may reduce other functional groups | Good for many functional groups, but not compatible with sulfur-containing compounds or other reducible groups. |
| Zinc in Acetic Acid | Zn dust, AcOH | Tolerant of sulfur-containing groups, relatively inexpensive | Requires acidic conditions, workup can be tedious | Excellent for PNB-protected thiols (cysteine). |
| Sodium Dithionite | Na₂S₂O₄, H₂O, organic solvent | Mild conditions, inexpensive, good for sensitive substrates | Biphasic reaction may be slow, requires vigorous mixing | A good alternative when other reductive methods are too harsh. |
| Photolytic Cleavage | UV light (e.g., 254-350 nm) | Reagent-free deprotection | Lower quantum yield than ONB, potential for side reactions | Useful for specialized applications requiring spatiotemporal control. |
Orthogonal Deprotection Strategies
A key advantage of the PNB group is its unique cleavage conditions, which allow for its selective removal in the presence of other common protecting groups. This orthogonality is crucial in complex total synthesis.[1]
-
PNB vs. Acid-Labile Groups (e.g., Boc, Trityl): PNB is stable to the acidic conditions used to remove Boc and trityl groups.
-
PNB vs. Base-Labile Groups (e.g., Fmoc, Acetates): PNB is generally stable to the basic conditions used for the cleavage of Fmoc and acetate groups.
-
PNB vs. Fluoride-Labile Groups (e.g., Silyl Ethers like TBS, TIPS): PNB is stable to fluoride sources like TBAF.
Caption: Orthogonality of the PNB protecting group.
Conclusion
The 4-nitrobenzyl protecting group is a valuable tool in the arsenal of the synthetic chemist. Its robust nature, coupled with the variety of specific and mild cleavage conditions, makes it an excellent choice for the protection of numerous functional groups in complex synthetic endeavors. By understanding the underlying mechanisms and having access to reliable protocols, researchers can confidently employ the PNB group to achieve their synthetic goals. The information provided in this guide serves as a comprehensive resource for the successful application and cleavage of the PNB protecting group in research and development.
References
- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups - Benchchem.
- A Comparative Guide to Orthogonal Deprotection Strategies Involving 4-Nitrobenzyl Ethers - Benchchem.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
- p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group. PubMed.
- Photolabile protecting group. Wikipedia.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH.
- PNB and TBS group stability. Echemi.
- Photocleavable Protecting Groups. Thieme Chemistry.
- Cys thiol protection with the para-nitrobenzyl (pNB) protecting group.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC.
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Protecting Groups. Harvard University.
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem.
- Technical Support Center: Optimiz
- Technical Support Center: Deprotection of Benzyl Esters and Carbam
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Photoresponsive Polymers for Drug Delivery
A Senior Application Scientist's Guide to Utilizing o-Nitrobenzyl Moieties
Introduction: The Critical Isomer Selection for Photocleavage
In the pursuit of smart drug delivery systems, photoresponsive polymers offer unparalleled spatiotemporal control over the release of therapeutic agents. Light, as an external stimulus, is non-invasive and can be precisely targeted, making it an ideal trigger for on-demand drug release[1]. A common strategy for imparting photoresponsiveness to polymers is the incorporation of photolabile protecting groups (PPGs), which can be cleaved upon irradiation to alter the polymer's properties and release a payload.
While both ortho-nitrobenzyl and para-nitrobenzyl moieties have been explored as PPGs, their efficacy in light-induced cleavage is dramatically different. The initial focus of this guide was the use of 4-nitrobenzyl alcohol. However, it is crucial to establish at the outset that the 4-nitrobenzyl (p-nitrobenzyl) group is an inefficient photolabile protecting group for applications requiring light-triggered release[2]. Its photocleavage quantum yield is significantly lower than its ortho-isomer, rendering it impractical for inducing a rapid and efficient response.
The superior performance of the 2-nitrobenzyl (o-nitrobenzyl, ONB) group stems from its well-established intramolecular rearrangement mechanism upon UV irradiation, known as a Norrish Type II-like reaction[2]. Upon photon absorption, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a series of rearrangements that lead to the cleavage of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct[2]. This efficient intramolecular process is geometrically precluded in the 4-nitrobenzyl isomer.
Therefore, for researchers, scientists, and drug development professionals seeking to design effective photoresponsive drug delivery systems, the o-nitrobenzyl group is the scientifically sound and preferred choice . This guide will provide a detailed, field-proven protocol for the synthesis and application of photoresponsive polymers utilizing the o-nitrobenzyl moiety, ensuring a reliable and reproducible path to functional photo-triggered drug release.
I. Synthesis of a Photoresponsive Block Copolymer: PEO-b-P(o-NBMA) via ATRP
This section details the synthesis of an amphiphilic block copolymer, poly(ethylene oxide)-block-poly(o-nitrobenzyl methacrylate) (PEO-b-P(o-NBMA)), a versatile platform for creating photoresponsive micelles. The synthesis involves two main stages: the synthesis of the o-nitrobenzyl methacrylate (o-NBMA) monomer and its subsequent controlled radical polymerization from a PEO-based macroinitiator using Atom Transfer Radical Polymerization (ATRP). ATRP is chosen for its ability to produce well-defined polymers with controlled molecular weights and low polydispersity[3][4].
A. Synthesis of o-Nitrobenzyl Methacrylate (o-NBMA) Monomer
The o-NBMA monomer is synthesized by the esterification of o-nitrobenzyl alcohol with methacryloyl chloride.
Materials:
-
o-Nitrobenzyl alcohol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Basic alumina
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-nitrobenzyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short column of basic alumina to remove any acidic impurities. The final product, o-nitrobenzyl methacrylate, should be a yellowish oil.
Characterization:
-
¹H NMR: Confirm the structure by identifying the characteristic peaks for the vinyl protons, the methyl group of the methacrylate, the benzylic protons, and the aromatic protons of the nitrobenzyl group.
-
FT-IR: Look for the characteristic C=O stretch of the ester and the C=C stretch of the alkene.
Workflow for o-NBMA Monomer Synthesis
Caption: Synthesis of o-nitrobenzyl methacrylate (o-NBMA).
B. ATRP of o-NBMA using a PEO Macroinitiator
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG, Mn = 2000 g/mol )
-
α-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
o-Nitrobenzyl methacrylate (o-NBMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol, cold
Protocol:
Step 1: Synthesis of PEO-Br Macroinitiator
-
Dry mPEG under vacuum at 60 °C overnight.
-
Dissolve the dried mPEG (1 equivalent) and TEA (1.5 equivalents) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add α-bromoisobutyryl bromide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Filter the solution to remove the triethylammonium bromide salt.
-
Precipitate the PEO-Br macroinitiator in cold diethyl ether or hexane.
-
Collect the white solid by filtration and dry under vacuum.
Step 2: ATRP of o-NBMA
-
In a Schlenk flask, add CuBr (1 equivalent), PEO-Br macroinitiator (1 equivalent), and o-NBMA monomer (e.g., 100 equivalents for a target degree of polymerization of 100).
-
Add anisole as the solvent.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen[5].
-
Under a positive pressure of inert gas, add the ligand PMDETA (1 equivalent) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) to start the polymerization.
-
Monitor the reaction progress by taking samples periodically and analyzing monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it down.
-
Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in cold methanol.
-
Collect the PEO-b-P(o-NBMA) block copolymer by filtration and dry under vacuum.
II. Polymer Characterization
Thorough characterization of the synthesized block copolymer is essential to confirm its structure, molecular weight, and composition.
| Technique | Purpose | Typical Expected Results |
| ¹H NMR Spectroscopy | To confirm the structure of the block copolymer and determine the degree of polymerization (DP) of the P(o-NBMA) block. | Appearance of characteristic peaks for both PEO and P(o-NBMA) blocks. The DP can be calculated by comparing the integration of the PEO protons to the benzylic protons of the P(o-NBMA) block. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6][7] | A monomodal and narrow peak, indicating a successful controlled polymerization. A PDI value close to 1.1 is indicative of a well-controlled ATRP.[8] |
| UV-Vis Spectroscopy | To monitor the photocleavage of the o-nitrobenzyl group upon UV irradiation. | A decrease in the absorbance maximum of the o-nitrobenzyl chromophore (around 280-350 nm) over time upon exposure to UV light.[2] |
III. Formulation and Photo-triggered Drug Release
A. Preparation of Doxorubicin-Loaded Micelles
The amphiphilic PEO-b-P(o-NBMA) block copolymer will self-assemble in an aqueous solution to form micelles with a hydrophilic PEO corona and a hydrophobic P(o-NBMA) core. This hydrophobic core can encapsulate hydrophobic drugs like doxorubicin (DOX).
Materials:
-
PEO-b-P(o-NBMA) block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Protocol:
-
To prepare the free base form of doxorubicin, dissolve DOX·HCl (e.g., 5 mg) and TEA (1.5 equivalents) in DMF (1 mL) and stir for 2 hours in the dark.
-
Dissolve the PEO-b-P(o-NBMA) block copolymer (e.g., 25 mg) in DMF (2 mL).
-
Add the DOX solution to the polymer solution and stir for 30 minutes.
-
Add this organic solution dropwise to a stirred aqueous solution (e.g., 10 mL of PBS).
-
Continue stirring for 2-3 hours to allow for micelle formation.
-
Transfer the solution to a dialysis membrane and dialyze against PBS (pH 7.4) for 24 hours to remove the DMF and unloaded DOX. Change the dialysis buffer frequently.
-
The resulting solution contains the DOX-loaded photoresponsive micelles.
B. In Vitro Photo-triggered Drug Release Study
This protocol describes how to monitor the release of DOX from the micelles upon UV irradiation.
Materials:
-
DOX-loaded PEO-b-P(o-NBMA) micelles in PBS
-
UV lamp (e.g., 365 nm)
-
Dialysis membrane or centrifugal filter units
-
Fluorescence spectrophotometer
Protocol:
-
Place a known volume of the DOX-loaded micelle solution into a quartz cuvette or a suitable container for irradiation.
-
Take an initial sample (time = 0) to determine the baseline DOX concentration.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) at a fixed distance and power density.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the solution.
-
For each aliquot, separate the released DOX from the micelles. This can be done by transferring the solution into a dialysis bag and measuring the DOX in the dialysate, or by using centrifugal filter units that retain the micelles.
-
Quantify the amount of released DOX using fluorescence spectroscopy (Excitation ~485 nm, Emission ~590 nm).
-
Calculate the cumulative percentage of drug release at each time point relative to the total amount of encapsulated drug.
-
A control experiment should be run in parallel under identical conditions but without UV irradiation to measure the passive leakage of the drug.
Mechanism of Photo-triggered Drug Release
Caption: Light-induced micelle disassembly and drug release.
IV. Expected Results and Discussion
Upon UV irradiation, the o-nitrobenzyl ester side chains of the P(o-NBMA) block are cleaved, converting the hydrophobic methacrylate units into hydrophilic methacrylic acid units. This photo-induced hydrophobic-to-hydrophilic transition increases the overall hydrophilicity of the block copolymer, leading to the destabilization and disassembly of the micelles[9]. Consequently, the encapsulated drug, DOX, is released into the surrounding medium[10]. The control group, kept in the dark, should exhibit minimal drug release, demonstrating the stability of the micelles and the light-dependent nature of the release mechanism. The rate of drug release can be modulated by adjusting the intensity and duration of the light exposure[11].
V. Conclusion
This guide provides a comprehensive and scientifically validated framework for the synthesis and application of photoresponsive polymers for drug delivery. By focusing on the highly efficient o-nitrobenzyl moiety, we have outlined a reliable pathway for creating materials with precise, on-demand release capabilities. The detailed protocols for monomer synthesis, controlled polymerization, characterization, micelle formulation, and drug release studies are designed to be a valuable resource for researchers in polymer chemistry, materials science, and pharmaceutical development. The principles and methods described herein will enable the rational design of advanced, light-triggered therapeutic systems.
References
-
Gohy, J.-F., et al. (2009). Are o-Nitrobenzyl (Meth)acrylate Monomers Polymerizable by Controlled-Radical Polymerization? Journal of Polymer Science Part A: Polymer Chemistry, 47(23), 6504-6513. [Link]
-
Soliman, M., et al. (2014). o-Nitrobenzyl Acrylate is Polymerizable by Single Electron Transfer-Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Zhao, Y., et al. (2020). Photo-Responsive Polymersomes as Drug Delivery System for Potential Medical Applications. Polymers, 12(11), 2621. [Link]
-
Görner, H. (2005). Photochemistry of o-nitrobenzyl compounds. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]
-
Hu, X., et al. (2022). Photo-Responsive Micelles with Controllable and Co-Release of Carbon Monoxide, Formaldehyde and Doxorubicin. Molecules, 27(12), 3828. [Link]
-
Kim, D., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4006-4009. [Link]
-
Luo, D., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Photochemical & Photobiological Sciences, 10(10), 1636-1644. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]
-
Hao, Y., et al. (2017). Photo-responsive polymer materials for biological applications. Chinese Chemical Letters, 28(12), 2085-2091. [Link]
-
Soltanmoradi, M., & Nasirtabrizi, M. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]
-
ResearchGate. (2025). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. [Link]
-
Al-Ahmady, Z. S., & Kostarelos, K. (2016). Photo-Induced Drug Release from Polymeric Micelles and Liposomes: Phototriggering Mechanisms in Drug Delivery Systems. Journal of Functional Biomaterials, 7(1), 6. [Link]
-
Gorelik, V., et al. (2010). Photoresponsive Polymer Brushes for Hydrophilic Patterning. Langmuir, 26(15), 12519-12524. [Link]
-
Wang, Y., et al. (2021). Nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl and AIE moieties for intracellular doxorubicin release. Polymer Chemistry, 12(2), 213-220. [Link]
-
ResolveMass Laboratories Inc. (2025). GPC analysis of Polymers. [Link]
-
Jiang, G., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Nucleic Acids Research, 32(12), e98. [Link]
-
Wang, Y., et al. (2021). Light-Responsive Micelles Loaded With Doxorubicin for Osteosarcoma Suppression. Frontiers in Bioengineering and Biotechnology, 9, 686866. [Link]
-
ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. [Link]
-
Wang, Y.-C., et al. (2021). Doxorubicin-Loaded Mixed Micelles Using Degradable Graft and Diblock Copolymers to Enhance Anticancer Sensitivity. International Journal of Molecular Sciences, 22(15), 8113. [Link]
-
YouTube. (2022). RAFT Polymerization - Reaction Setup. [Link]
-
Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. [Link]
-
Husseini, G. A., et al. (2009). Release of Doxorubicin from Unstabilized and Stabilized Micelles Under the Action of Ultrasound. Journal of Nanoscience and Nanotechnology, 9(6), 3669-3675. [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). How to Conduct an ATRP. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]
-
Semantic Scholar. (2009). Are o-Nitrobenzyl (Meth)acrylate Monomers Polymerizable by Controlled-Radical Polymerization?. [Link]
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Application Notes and Protocols: 4-Nitrobenzyl Alcohol as a Linker in Solid-Phase Synthesis
Introduction: The Strategic Role of Linkers in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the construction of complex molecules, from peptides to small molecule libraries, by anchoring the growing compound to an insoluble polymer support. This simplifies purification, as excess reagents and byproducts are washed away after each reaction step. The lynchpin of this strategy is the linker , a molecular bridge connecting the nascent molecule to the solid support. An ideal linker must be stable throughout the multi-step synthesis yet permit the clean and efficient release of the final product under specific, non-destructive conditions.
This guide provides a detailed exploration of 4-nitrobenzyl alcohol as a robust and versatile linker. It is primarily employed as a "safety-catch" linker, a class of linkers that require a distinct chemical activation step before the final cleavage can occur. This two-stage release mechanism offers an exceptional degree of control and orthogonality, making it compatible with a wide range of synthetic strategies, particularly in peptide and small molecule synthesis where stability to acidic conditions is paramount.[1] We will delve into the underlying chemical principles, provide detailed experimental protocols, and contrast this strategy with its well-known isomer, the photolabile o-nitrobenzyl linker.
The "Safety-Catch" Principle of the 4-Nitrobenzyl Linker
The power of the 4-nitrobenzyl linker lies in its two-step cleavage strategy, which ensures the stability of the substrate-resin bond until its deliberate release is triggered. This "safety-catch" mechanism can be broken down into three distinct stages: Immobilization, Activation, and Cleavage.
-
Immobilization: The journey begins by attaching a substrate, typically a molecule with a carboxylic acid group, to the solid support via an ester bond with the 4-nitrobenzyl alcohol linker.[1] The electron-withdrawing nature of the para-nitro group imparts significant stability to this benzylic ester linkage, rendering it resistant to various reaction conditions, including the moderately acidic treatments (e.g., trifluoroacetic acid, TFA) often used for the removal of Boc protecting groups in peptide synthesis.[1][2]
-
Activation: Once the solid-phase synthesis is complete, the inert linker is "activated." This is achieved by the chemical reduction of the nitro group to an amine. This transformation is fundamental as it dramatically alters the electronic properties of the linker. The potent electron-withdrawing nitro group is converted into a strongly electron-donating amino group. Common and effective reducing agents for this purpose include tin(II) chloride (SnCl₂).[1]
-
Cleavage: The resulting 4-aminobenzyl ester is now highly labile. The electron-donating amine facilitates the cleavage of the ester bond under mild acidic conditions.[1] This increased lability is due to the stabilization of the benzylic carbocation intermediate that forms during acid-catalyzed cleavage. The final product is thus released from the solid support with a free carboxylic acid terminus.
This strategic sequence allows for extensive on-resin modifications of the synthesized molecule before the final, controlled release.
Caption: Workflow of the 4-Nitrobenzyl "Safety-Catch" Linker Strategy.
Experimental Protocols
The following protocols provide a framework for the practical application of the 4-nitrobenzyl linker, from resin preparation to final product cleavage.
Protocol 1: Preparation of 4-Nitrobenzyl Resin
This protocol details the attachment of 4-nitrobenzyl alcohol to a standard chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Chloromethylated polystyrene resin (Merrifield resin)
-
4-Nitrobenzyl alcohol
-
Anhydrous Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
| Reagent | Equivalents (per Cl⁻ on resin) | Purpose |
| Merrifield Resin | 1.0 | Solid Support |
| 4-Nitrobenzyl alcohol | 1.5 - 2.0 | Linker |
| Potassium Fluoride | 3.0 | Base |
| DMF | - | Solvent |
Procedure:
-
Swell the Merrifield resin (1 eq.) in anhydrous DMF (approx. 10 mL/g of resin) in a reaction vessel for 1 hour with gentle agitation.
-
In a separate flask, dissolve 4-nitrobenzyl alcohol (1.5 eq.) and anhydrous potassium fluoride (3 eq.) in a minimal amount of DMF.
-
Add the solution from step 2 to the swollen resin.
-
Secure the reaction vessel on a shaker and heat to 50°C for 24 hours.
-
Allow the resin to cool to room temperature. Filter the resin using a fritted funnel.
-
Wash the resin sequentially with DMF (3x), 50% aqueous DMF (3x), water (3x), 50% aqueous MeOH (3x), and MeOH (3x).
-
Dry the resin in vacuo to a constant weight. The loading capacity can be estimated by the weight gain of the resin.
Protocol 2: Immobilization of the First Amino Acid (Fmoc-AA-OH)
This protocol describes the esterification of the 4-nitrobenzyl resin with an N-Fmoc protected amino acid.
Materials:
-
4-Nitrobenzyl resin
-
N-Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Swell the 4-nitrobenzyl resin in anhydrous DCM for 1 hour.
-
In a separate flask, dissolve the N-Fmoc-amino acid (3 eq.) in a minimal amount of DMF and dilute with DCM.
-
Add DIC (3 eq.) to the amino acid solution and stir for 10 minutes at room temperature to pre-activate.
-
Drain the DCM from the swollen resin and add the activated amino acid solution.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Agitate the mixture at room temperature for 4-12 hours.
-
Filter the resin and wash with DCM (3x), DMF (3x), and DCM (3x).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour.
-
Wash the resin thoroughly with DCM, DMF, and MeOH, and dry in vacuo.
-
The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a known mass of resin with 20% piperidine in DMF and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.[1]
Protocol 3: Activation and Cleavage
This two-step protocol first activates the linker by reducing the nitro group and then cleaves the product from the resin.
Part A: Activation (Reduction of Nitro Group)
Materials:
-
Peptide-loaded resin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 eq. per nitro group) in DMF.
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 2-12 hours. The reaction can be monitored using a colorimetric test for the nitro group (e.g., Griess test).
-
Filter the resin and wash thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove tin salts. A wash with 5% DIPEA in DMF may be necessary to neutralize residual acid and aid in removing tin byproducts.[1]
-
Dry the activated resin in vacuo.
Part B: Cleavage
Materials:
-
Activated (amino-benzyl) resin
-
Trifluoroacetic acid (TFA)
-
Dioxane or Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the dried, activated resin in a suitable solvent like dioxane or DCM.
-
Prepare the cleavage cocktail. A common condition is 5% TFA in dioxane or DCM.[1]
-
Add the cleavage cocktail to the resin and agitate for 1-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional cleavage solvent and combine the filtrates.
-
The solvent can be removed under reduced pressure. The crude product is often precipitated by adding the concentrated filtrate to cold diethyl ether.
-
Purify the product as required (e.g., by HPLC for peptides).
Comparative Analysis: 4-Nitrobenzyl vs. o-Nitrobenzyl Linkers
While structurally similar, the 4-nitrobenzyl and o-nitrobenzyl linkers operate on fundamentally different principles. The ortho-isomer is a classic photolabile linker , where cleavage is induced by UV light, offering a powerful tool for spatiotemporal control.[3][4][5][6] This is in stark contrast to the chemical "safety-catch" mechanism of the para-isomer.
| Feature | 4-Nitrobenzyl Linker ("Safety-Catch") | o-Nitrobenzyl Linker (Photolabile) |
| Cleavage Mechanism | Two-step: 1. Chemical Reduction (NO₂ -> NH₂) 2. Acidolysis | One-step: Intramolecular photorearrangement |
| Cleavage Conditions | SnCl₂, then mild acid (e.g., 5% TFA)[1] | UV Irradiation (typically 350-365 nm)[3][7] |
| Orthogonality | Orthogonal to photolysis and strong acidolysis (before activation) | Orthogonal to most chemical reagents (acid, base)[4][7] |
| Byproducts | Tin salts, acid | o-Nitrosobenzaldehyde or related species[7][8] |
| Primary Application | Stable anchoring for complex syntheses requiring acidic deprotection steps (e.g., Boc-SPPS) | Light-directed synthesis, release of caged compounds, applications requiring spatiotemporal control[9][10] |
Mechanism of o-Nitrobenzyl Photocleavage
The photocleavage of o-nitrobenzyl esters proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[11] This is a Norrish Type II-like reaction that leads to the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid and form an o-nitrosobenzaldehyde byproduct. The proximity of the nitro group and the benzylic hydrogen is essential for this efficient pathway, which is why the 4-nitrobenzyl isomer is not photolabile under the same conditions.[11]
Caption: Simplified Mechanism of o-Nitrobenzyl Photocleavage.
Applications in Research and Drug Development
The 4-nitrobenzyl safety-catch linker is particularly valuable in scenarios where robust anchoring is needed throughout a lengthy synthesis, followed by a mild, specific cleavage.
-
Solid-Phase Peptide Synthesis (SPPS): Its stability to repetitive TFA treatments makes it highly suitable for traditional Boc-based SPPS strategies.[1] The final product can be released without resorting to harsh reagents like liquid HF.
-
Small Molecule Synthesis: In the construction of combinatorial libraries of small molecules, the linker allows for a wide range of chemical transformations to be performed on the solid support before the final product is released.
-
Protected Fragment Synthesis: The two-stage cleavage allows for the synthesis of a fully protected peptide or small molecule on the resin. The linker can then be activated and the molecule cleaved under conditions that do not remove other protecting groups, yielding a protected fragment ready for use in solution-phase condensation.
Troubleshooting and Key Considerations
-
Incomplete Reduction: The reduction of the nitro group is critical. If incomplete, subsequent acidic cleavage will be inefficient. Monitor the reaction using a qualitative test (e.g., Griess test) to ensure full conversion.
-
Removal of Tin Salts: Residual tin salts can contaminate the final product. Thorough washing of the resin after reduction, sometimes including a basic wash with a non-nucleophilic base like DIPEA, is crucial.[1]
-
Premature Cleavage: While stable, the 4-nitrobenzyl ester is not completely immune to all reagents. Strongly nucleophilic or reductive conditions used during the synthesis phase should be chosen with care.
-
Cleavage Efficiency: The efficiency of the final acid-catalyzed cleavage can depend on the solvent and the specific acid used. The conditions provided (5% TFA in dioxane) are a good starting point but may require optimization for specific substrates.[1]
Conclusion
The 4-nitrobenzyl alcohol linker provides a powerful "safety-catch" strategy for solid-phase synthesis. Its inherent stability during synthesis, combined with a specific, two-step activation and cleavage protocol, offers a high degree of control and orthogonality. This makes it an invaluable tool for researchers in peptide synthesis, medicinal chemistry, and drug discovery, enabling the construction of complex molecules that might be incompatible with other linker strategies. Understanding its mechanism and contrasting it with photolabile isomers allows scientists to make informed, strategic choices in the design of their solid-phase synthetic routes.
References
- BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Solid-Phase Organic Synthesis.
-
Li, Y., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology. [Link]
-
Hansen, M. B., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]
- Hansen, M. B., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
-
ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis | Request PDF. [Link]
-
PubMed. (2018). Photolabile Linkers for Solid-Phase Synthesis. [Link]
-
Klán, P., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Ghorai, S., & De, S. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]
- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
-
Singh, Y., et al. (2020). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Institutes of Health. [Link]
- Google Patents. (n.d.). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
Sources
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- 2. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 3. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Enzymatic Reactions Using 4-Nitrobenzyl Alcohol as a Substrate
Introduction: Unveiling Enzymatic Activity with a Chromogenic Substrate
In the landscape of biochemical and pharmacological research, the precise quantification of enzyme activity is paramount. The choice of substrate is a critical determinant of an assay's sensitivity, specificity, and overall robustness. 4-Nitrobenzyl alcohol emerges as a valuable tool in this context, serving as a versatile chromogenic substrate for a range of oxidoreductases, most notably alcohol dehydrogenases (ADHs) and certain cytochrome P450 (CYP450) isoforms.
The utility of 4-nitrobenzyl alcohol lies in its enzymatic conversion to 4-nitrobenzaldehyde. This product possesses a distinct chromophore, exhibiting strong absorbance in the UV range, which allows for a continuous and straightforward spectrophotometric monitoring of the reaction progress. The electron-withdrawing nature of the para-nitro group influences the electronic properties of the benzylic alcohol, rendering it a suitable substrate for enzymes that catalyze the oxidation of alcohols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of 4-nitrobenzyl alcohol in enzymatic assays.
Principle of the Assay
The enzymatic oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde forms the basis of a continuous spectrophotometric assay. In the presence of an appropriate enzyme and cofactor (such as NAD⁺ for alcohol dehydrogenase), 4-nitrobenzyl alcohol is converted to 4-nitrobenzaldehyde. The formation of 4-nitrobenzaldehyde can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 270-280 nm.[1][2] The rate of this absorbance change is directly proportional to the enzyme's activity under defined conditions.
Key Enzymes Utilizing 4-Nitrobenzyl Alcohol
Several classes of enzymes have been shown to metabolize 4-nitrobenzyl alcohol, making it a useful tool for studying their activity and inhibition.
-
Alcohol Dehydrogenases (ADHs): These enzymes are a primary focus for assays utilizing 4-nitrobenzyl alcohol. ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of a cofactor, typically NAD⁺ to NADH. The oxidation of 4-nitrobenzyl alcohol by ADH provides a direct measure of the enzyme's catalytic efficiency.[3]
-
Cytochrome P450 (CYP450) Enzymes: This superfamily of heme-containing monooxygenases plays a central role in drug metabolism and the biotransformation of xenobiotics. Certain CYP450 isoforms can oxidize 4-nitrobenzyl alcohol, and assays based on this substrate can be employed to screen for CYP450 activity and inhibition, which is a critical step in drug discovery and development.
-
Other Oxidoreductases: While ADHs and CYP450s are the most common, other oxidoreductases may also exhibit activity towards 4-nitrobenzyl alcohol. This substrate can, therefore, be used as a screening tool to identify novel enzymatic activities.
Advantages and Considerations of Using 4-Nitrobenzyl Alcohol
Advantages:
-
Chromogenic Product: The formation of 4-nitrobenzaldehyde allows for direct and continuous spectrophotometric monitoring of the reaction, simplifying the assay procedure.
-
Sensitivity: The distinct absorbance of the product can lead to sensitive assays, capable of detecting low levels of enzyme activity.
-
Versatility: Its utility across different enzyme classes (ADHs, CYPs) makes it a versatile tool in a researcher's arsenal.
Considerations:
-
Solubility: 4-Nitrobenzyl alcohol has moderate solubility in aqueous buffers, which may necessitate the use of a co-solvent for preparing stock solutions.[4][5]
-
Substrate and Product Inhibition: As with many enzymatic reactions, high concentrations of 4-nitrobenzyl alcohol or the accumulation of 4-nitrobenzaldehyde may lead to substrate or product inhibition, respectively. It is crucial to determine the optimal substrate concentration range through preliminary kinetic experiments.
-
Interference from Other Compounds: The absorbance of other components in the reaction mixture, such as the enzyme preparation or test compounds, in the UV range could interfere with the assay. Appropriate controls are essential to account for this.
-
Molar Extinction Coefficient: Accurate determination of enzyme activity relies on the precise molar extinction coefficient of 4-nitrobenzaldehyde under the specific assay conditions (pH, buffer composition). It is recommended to experimentally determine this value or use a reliable literature value with proper citation. A study by Leyva et al. (2011) reports strong absorptions for 4-nitrobenzaldehyde around 250 nm with an extinction coefficient (ε) of approximately 10,000 M⁻¹cm⁻¹.[3][6]
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Alcohol Dehydrogenase (ADH) Activity
This protocol provides a detailed method for measuring the activity of alcohol dehydrogenase using 4-nitrobenzyl alcohol as a substrate. The assay monitors the formation of 4-nitrobenzaldehyde by measuring the increase in absorbance at 280 nm.
Materials and Reagents:
-
4-Nitrobenzyl alcohol (≥99% purity)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Alcohol Dehydrogenase (e.g., from yeast or equine liver)
-
Sodium pyrophosphate buffer (0.1 M, pH 8.8)
-
Ethanol (for co-solvent, if needed)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading in the UV range
Preparation of Reagents:
-
Sodium Pyrophosphate Buffer (0.1 M, pH 8.8): Dissolve 44.61 g of sodium pyrophosphate decahydrate in 900 mL of deionized water. Adjust the pH to 8.8 with 1 M HCl. Bring the final volume to 1 L with deionized water.
-
4-Nitrobenzyl Alcohol Stock Solution (100 mM): Due to its limited aqueous solubility, prepare the stock solution in a suitable organic solvent such as ethanol or DMSO. Dissolve 153.1 mg of 4-nitrobenzyl alcohol in 10 mL of ethanol. Store at -20°C, protected from light.
-
NAD⁺ Stock Solution (20 mM): Dissolve 132.9 mg of NAD⁺ (free acid) in 10 mL of deionized water. Adjust the pH to ~7.0 with 0.1 M NaOH if necessary. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of ADH in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.5). The final concentration will depend on the specific activity of the enzyme preparation. For the assay, dilute the enzyme stock to the desired working concentration in the assay buffer immediately before use.
Assay Procedure:
-
Reaction Setup: In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture as follows:
| Reagent | Volume (for 200 µL total) | Final Concentration |
| Sodium Pyrophosphate Buffer (0.1 M, pH 8.8) | 170 µL | 85 mM |
| NAD⁺ Stock Solution (20 mM) | 10 µL | 1 mM |
| 4-Nitrobenzyl Alcohol (working solution) | 10 µL | 0.1 - 5 mM (variable) |
| Enzyme Solution | 10 µL | Varies |
-
Blank Measurement: Prepare a blank reaction for each substrate concentration by replacing the enzyme solution with the same volume of enzyme dilution buffer. This will account for any non-enzymatic reaction or background absorbance.
-
Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately place the plate or cuvette in a spectrophotometer pre-warmed to the desired temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Monitor the increase in absorbance at 280 nm over time (e.g., every 15-30 seconds for 5-10 minutes). Ensure that the initial reaction rate is linear.
Data Analysis:
-
Calculate the Rate of Reaction (ΔAbs/min): Determine the initial linear rate of the reaction from the plot of absorbance versus time.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of 4-nitrobenzaldehyde produced per minute.
Enzyme Activity (U/mL) = (ΔAbs/min) / (ε * l)
Where:
-
ΔAbs/min = The initial rate of absorbance change per minute.
-
ε = Molar extinction coefficient of 4-nitrobenzaldehyde at 280 nm (approximately 10,000 M⁻¹cm⁻¹).[3][6] It is highly recommended to determine this experimentally.
-
l = Path length of the cuvette or well (in cm).
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: Screening for Cytochrome P450 (CYP450) Inhibition
This protocol outlines a high-throughput screening method to identify potential inhibitors of CYP450 enzymes using 4-nitrobenzyl alcohol as a probe substrate.
Materials and Reagents:
-
4-Nitrobenzyl alcohol
-
Human liver microsomes (HLMs) or recombinant CYP450 enzymes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader spectrophotometer
Preparation of Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic potassium phosphate solutions to achieve a pH of 7.4.
-
4-Nitrobenzyl Alcohol Working Solution: Prepare a working solution from a stock solution to achieve the desired final concentration in the assay (typically at or near the Km value for the specific CYP isoform, if known).
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute the human liver microsomes or recombinant CYP450 enzymes in the potassium phosphate buffer to the desired final protein concentration.
Assay Procedure:
-
Inhibitor Pre-incubation (for time-dependent inhibition): In a 96-well plate, pre-incubate the enzyme preparation with the test compounds at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C in the presence of the NADPH regenerating system.
-
Reaction Initiation: Initiate the reaction by adding the 4-nitrobenzyl alcohol substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent, such as acetonitrile or a strong acid.
-
Product Quantification: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new UV-transparent plate and measure the absorbance of 4-nitrobenzaldehyde at 280 nm.
-
Controls:
-
Positive Control: A known inhibitor of the specific CYP isoform being tested.
-
Negative Control: Vehicle control (solvent used to dissolve the test compounds).
-
No-Enzyme Control: To account for any non-enzymatic substrate conversion.
-
Data Analysis:
-
Calculate Percent Inhibition: Percent Inhibition = [1 - (Rate in presence of inhibitor / Rate in absence of inhibitor)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualization of Workflows
Enzymatic Reaction Pathway
Caption: Enzymatic oxidation of 4-Nitrobenzyl Alcohol.
Experimental Workflow for ADH Assay
Caption: Workflow for the ADH spectrophotometric assay.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for enzymes utilizing 4-nitrobenzyl alcohol as a substrate. It is important to note that these values can vary depending on the enzyme source, purity, and assay conditions.
| Enzyme | Source | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| Alcohol Dehydrogenase | Rat Hepatic Cytosol | 4-Nitrobenzyl Alcohol | ~500 | ~1.48 | [3] |
| Sulfotransferase | Rat Hepatic Cytosol | 4-Nitrobenzyl Alcohol | 48 | 1.69 | [3] |
Conclusion
4-Nitrobenzyl alcohol serves as a practical and effective chromogenic substrate for the continuous monitoring of various enzymatic reactions, particularly those catalyzed by alcohol dehydrogenases and cytochrome P450s. The straightforward spectrophotometric assay, based on the formation of 4-nitrobenzaldehyde, offers a reliable method for determining enzyme activity and for screening potential inhibitors. By understanding the underlying principles and carefully optimizing the assay conditions, researchers can leverage this substrate to gain valuable insights into enzyme function and its modulation, thereby advancing research in enzymology, drug metabolism, and toxicology.
References
-
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. [Link]
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol.
-
Xiang, J., et al. (2012). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different concentrations. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 619-73-8, 4-Nitrobenzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and... Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. Retrieved from [Link]
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PubMed. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
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- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 4-Nitrobenzyl Alcohol
Abstract:
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Nitrobenzyl alcohol. The method utilizes a reverse-phase C18 column with UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and professionals in drug development and quality control. The protocol herein is designed to be self-validating, with explanations grounded in chromatographic theory to ensure both technical accuracy and practical applicability.
Introduction: The Significance of 4-Nitrobenzyl Alcohol Analysis
4-Nitrobenzyl alcohol is a key intermediate and reagent in organic synthesis, often utilized in the production of pharmaceuticals and other fine chemicals.[1][2] Its chromophoric nitro group also makes it a useful derivative for analytical purposes. Accurate quantification of 4-Nitrobenzyl alcohol is critical for monitoring reaction kinetics, assessing product purity, and ensuring the quality of starting materials.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such analyses due to its high resolution, sensitivity, and reproducibility.[4] This document provides a comprehensive guide to a specific HPLC method, elucidating the rationale behind the chosen parameters to empower the user with a deep understanding of the analytical process.
Chromatographic Principles and Method Selection
The method described here is based on reverse-phase chromatography, the most common mode of HPLC. In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. 4-Nitrobenzyl alcohol, with its benzyl group, possesses sufficient hydrophobicity to be retained on a nonpolar stationary phase like C18 (octadecylsilane).[5][6] The separation is achieved by eluting the analyte with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.
Why a C18 Column?
A C18 column is the workhorse of reverse-phase HPLC and is an excellent starting point for the analysis of moderately polar compounds like 4-Nitrobenzyl alcohol. The long alkyl chains provide a high degree of hydrophobicity, leading to good retention and resolution from polar impurities. The choice of a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) offers a balance of efficiency, backpressure, and sample loading capacity suitable for routine analysis.[5]
Mobile Phase Rationale:
A mixture of acetonitrile and water is chosen as the mobile phase.[5][6] Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency. The ratio of acetonitrile to water is a critical parameter that controls the retention time of 4-Nitrobenzyl alcohol. A higher proportion of acetonitrile will decrease the polarity of the mobile phase, leading to a shorter retention time. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase is recommended to improve peak shape by suppressing the ionization of any acidic functional groups on the stationary phase or in the sample.[5][6]
UV Detection Wavelength:
4-Nitrobenzyl alcohol has a strong UV absorbance due to the nitro group conjugated with the benzene ring. The wavelength of maximum absorbance (λmax) is approximately 285 nm, which provides excellent sensitivity for detection.[5][7]
Experimental Workflow
The following diagram illustrates the complete analytical workflow for the HPLC analysis of 4-Nitrobenzyl alcohol.
Caption: A generalized experimental workflow for the HPLC analysis of 4-Nitrobenzyl alcohol.
Materials and Reagents
| Material/Reagent | Specification |
| 4-Nitrobenzyl alcohol | Reference Standard (≥99% purity) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Detailed Protocols
Mobile Phase Preparation (Acetonitrile:Water, 50:50 v/v with 0.1% Phosphoric Acid)
-
Measure 500 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.
-
Transfer the acetonitrile to a 1 L solvent bottle.
-
Measure 500 mL of HPLC grade water into the same graduated cylinder.
-
Add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.
-
Carefully add the acidified water to the acetonitrile in the solvent bottle.
-
Cap the bottle and sonicate for 15 minutes to degas the mobile phase.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Nitrobenzyl alcohol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.[5] A suggested concentration range is 10, 25, 50, 100, and 150 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing 4-Nitrobenzyl alcohol and dissolve it in a known volume of the mobile phase to achieve a final concentration within the linear range of the method.[5]
-
Ensure the sample is completely dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter that could damage the column.[4][5][8]
HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C (or ambient) |
| Detection Wavelength | 285 nm |
Method Validation and Performance
Method validation is crucial to ensure that the analytical method is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | Typically within this range |
| Precision (% RSD) | ≤ 2% | < 2% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | ~0.86 µg/mL (estimated for similar compounds)[5] |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | ~2.5 µg/mL (estimated for similar compounds)[5] |
Linearity:
To establish linearity, inject the prepared standard solutions in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
Accuracy:
Accuracy can be determined by the standard addition method or by analyzing a sample with a known concentration of 4-Nitrobenzyl alcohol. The percentage recovery should be within 98-102%.
Precision:
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, inject the same standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas. For intermediate precision, repeat the analysis on a different day with a freshly prepared mobile phase and standards. The %RSD should be less than 2%.
Data Analysis and Quantification
The following diagram outlines the decision-making process for data analysis and quantification.
Caption: Decision workflow for data analysis and quantification.
Troubleshooting
| Problem | Potential Cause | Solution |
| No peaks | Air bubbles in the pump or detector, incorrect mobile phase, detector lamp off | Purge the pump, check mobile phase composition, ensure detector lamp is on |
| Broad peaks | Column contamination, mismatched solvent between sample and mobile phase, column aging | Wash the column, dissolve sample in mobile phase, replace the column |
| Split peaks | Clogged frit, column void | Replace the frit, reverse-flush the column (if permissible), replace the column |
| Shifting retention times | Inconsistent mobile phase composition, column temperature fluctuations, column degradation | Prepare fresh mobile phase, use a column oven, replace the column |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of 4-Nitrobenzyl alcohol. By understanding the principles behind the method and following the detailed protocols, researchers can achieve accurate and reproducible results. This method is suitable for a wide range of applications, from in-process control to final product quality assessment.
References
- A Comparative Guide to the Analytical Quantification of 4-Nitrobenzyl Alcohol - Benchchem.
- A Comparative Guide to the Characterization of 4-Nitrobenzyl Alcohol Derivatives by HPLC-MS - Benchchem.
- Separation of 4-Nitrobenzyl alcohol on Newcrom R1 HPLC column - SIELC Technologies.
- A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions - Benchchem.
- 4-Nitrobenzyl alcohol | SIELC Technologies.
-
4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem. Available at: [Link]
-
UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... - ResearchGate. Available at: [Link]
-
Sample Pretreatment for HPLC - Nacalai Tesque. Available at: [Link]
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical - Austin Publishing Group. Available at: [Link]
-
How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. Available at: [Link]
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Application Note & Protocols: Selective Oxidation of 4-Nitrobenzyl Alcohol to 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a critical transformation in organic synthesis, providing a key building block for pharmaceuticals and fine chemicals. The presence of an electron-withdrawing nitro group and the susceptibility of the aldehyde product to over-oxidation necessitate mild and selective reaction conditions. This document provides a comprehensive guide to several robust and field-proven protocols for this conversion. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid in selecting the most appropriate protocol based on scale, available resources, and desired purity. Detailed, step-by-step procedures are provided for Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation, alongside essential safety and handling information.
Introduction: The Synthetic Challenge
The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. However, the oxidation of 4-nitrobenzyl alcohol presents a specific challenge: the need for a selective reagent that can effect the desired transformation without oxidizing the newly formed aldehyde to the corresponding carboxylic acid.[1] Strong oxidizing agents, such as potassium permanganate or chromic acid, will readily lead to the formation of 4-nitrobenzoic acid.[2][3] Therefore, the choice of a mild oxidizing agent is paramount for achieving a high yield of 4-nitrobenzaldehyde. This application note will focus on three such methodologies that have demonstrated reliability and high yields for this specific transformation.
Comparative Overview of Oxidation Protocols
The selection of an optimal oxidation protocol is contingent on several factors including reaction scale, functional group tolerance, toxicity of reagents, and ease of workup. Below is a comparative summary of the methods detailed in this guide.
| Parameter | PCC Oxidation | Dess-Martin Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Reagents | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) | TEMPO, Co-oxidant (e.g., NaOCl, FeCl₃) |
| Typical Solvent(s) | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform | Acetonitrile, Dichloromethane/Water |
| Reaction Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 min - 2 hours | 0.5 - 2 hours | 1 - 2 hours |
| Typical Yield | ~85%[1] | High | Good to Excellent |
| Key Advantages | Simple setup, reliable, relatively fast.[1] | Very mild, avoids toxic chromium, easy workup.[4][5] | Catalytic, uses inexpensive co-oxidants, environmentally benign options.[6][7] |
| Key Disadvantages | Chromium-based reagent is toxic and requires special waste disposal.[1][8] | Reagent is expensive and potentially explosive.[5] | Can require careful pH control and optimization of catalyst/co-oxidant system. |
Detailed Experimental Protocols
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a widely used and reliable reagent for the oxidation of primary alcohols to aldehydes.[2] It is a milder alternative to other chromium-based oxidants and typically provides good yields with a straightforward workup.[1]
Mechanism Insight: The reaction initiates with the attack of the alcohol's oxygen on the chromium center of PCC, forming a chromate ester. A base, such as pyridine present in the reaction, then abstracts a proton from the carbon bearing the hydroxyl group, leading to the elimination of a reduced chromium species and the formation of the aldehyde.[2][9]
Sources
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- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. organicchemistrytutor.com [organicchemistrytutor.com]
The Role of 4-Nitrobenzyl Alcohol and Related Nitroaromatics in Nanoparticle Research: A Guide to Catalytic Performance Evaluation
An Application and Protocol Guide for Researchers
Introduction
In the rapidly advancing field of nanotechnology, the functional characterization of nanoparticles is as crucial as their synthesis. While a vast array of molecules are employed in the direct synthesis of nanoparticles as reducing or capping agents, some molecules serve a different but equally vital role: as probes for nanoparticle functionality.[1][2] 4-Nitrobenzyl alcohol and its related nitroaromatic compounds, particularly 4-nitrophenol, fall into this latter category.
It is a common point of inquiry whether 4-nitrobenzyl alcohol is used directly for nanoparticle synthesis. The scientific literature, however, indicates that its primary role is not as a synthetic precursor. Instead, the reduction of compounds like 4-nitrophenol and 4-nitrobenzaldehyde serves as a benchmark, or "model reaction," to quantify the catalytic efficacy of pre-synthesized metallic nanoparticles, such as those made of gold (Au) and silver (Ag).[3][4] This guide, therefore, will first provide a standard protocol for the synthesis of catalytically active nanoparticles and then detail the definitive application of using a model nitroaromatic reaction to assess their performance.
Part 1: Synthesis of Catalytically Active Nanoparticles (Silver Nanoparticle Example)
To evaluate catalytic activity, one must first synthesize the catalyst. The following protocol describes a widely used method for producing silver nanoparticles (AgNPs) using sodium borohydride as a reducing agent. This method is known for producing small, relatively uniform nanoparticles that are highly effective in catalysis.[5][6]
Principle of Synthesis
The synthesis is based on the chemical reduction of silver ions (Ag⁺) from a precursor (silver nitrate, AgNO₃) to neutral silver atoms (Ag⁰). These atoms then nucleate and grow into nanoparticles. Sodium borohydride (NaBH₄) serves as a potent reducing agent, while the excess borohydride anions (BH₄⁻) adsorb to the nanoparticle surface, creating a negative charge that prevents aggregation through electrostatic repulsion.[6]
Experimental Workflow: Silver Nanoparticle Synthesis
Caption: Workflow for the synthesis of silver nanoparticles via chemical reduction.
Detailed Protocol: Synthesis of Silver Nanoparticles
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
-
Erlenmeyer flask, magnetic stir bar, stir plate, ice bath, pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.001 M solution of AgNO₃ by dissolving 0.017 g of AgNO₃ in 100 mL of DI water. This solution is stable and can be stored.
-
Freshly prepare a 0.002 M solution of NaBH₄. For example, dissolve 0.019 g of NaBH₄ in 250 mL of DI water. This solution should be made immediately before use as it hydrolyzes over time.[6]
-
-
Reaction Setup:
-
Add 30 mL of the 0.002 M NaBH₄ solution to a clean Erlenmeyer flask with a magnetic stir bar.
-
Place the flask in an ice bath on a magnetic stir plate and begin stirring. The cold temperature slows the decomposition of NaBH₄.[6]
-
-
Nanoparticle Formation:
-
Using a pipette, add 2 mL of the 0.001 M AgNO₃ solution dropwise to the stirring NaBH₄ solution at a rate of approximately one drop per second.
-
A color change from colorless to a transparent, pale yellow should be observed, indicating the formation of silver nanoparticles.[6]
-
-
Completion:
-
Once all the AgNO₃ solution has been added, immediately stop the stirring.
-
The resulting colloidal suspension is now ready for characterization and use in catalytic tests.
-
Part 2: Application Note - Catalytic Reduction of 4-Nitrophenol
This section details the use of synthesized nanoparticles to catalyze the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in the presence of NaBH₄. This reaction is widely used because its progress can be easily monitored by UV-Visible (UV-Vis) spectroscopy.[4]
Principle of Catalytic Reduction
The reduction of 4-NP to 4-AP by NaBH₄ is thermodynamically favorable but kinetically slow without a catalyst.[4] Metallic nanoparticles act as highly efficient catalysts by providing a surface for the reaction to occur. The mechanism involves the following steps:
-
Adsorption: Both the 4-nitrophenolate ions (formed from 4-NP in the basic NaBH₄ solution) and the borohydride ions (BH₄⁻) adsorb onto the surface of the nanoparticles.[7]
-
Electron Transfer: The nanoparticle acts as an electron relay, facilitating the transfer of electrons from the donor (BH₄⁻) to the acceptor (4-nitrophenolate ion).[8]
-
Reaction & Desorption: The 4-nitrophenolate is reduced to 4-aminophenol, which then desorbs from the nanoparticle surface, freeing the catalytic site for the next cycle.
Mechanism of Catalytic Reduction of 4-Nitrophenol
Caption: Mechanism of nanoparticle-mediated catalytic reduction of 4-nitrophenolate.
Detailed Protocol: Monitoring Catalytic Activity
Materials:
-
Synthesized nanoparticle suspension (e.g., AgNPs from Part 1)
-
4-Nitrophenol (4-NP) solution (e.g., 0.1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared and chilled)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Baseline Spectrum:
-
In a quartz cuvette, mix 2.5 mL of DI water and 0.3 mL of the 4-NP solution.
-
Add 0.2 mL of the freshly prepared NaBH₄ solution. The solution will turn bright yellow immediately due to the formation of the 4-nitrophenolate ion under basic conditions.[3]
-
Quickly place the cuvette in the spectrophotometer and record the initial UV-Vis spectrum. You should observe a strong absorption peak at approximately 400 nm.[4]
-
-
Initiate Catalytic Reaction:
-
To the same cuvette, add a small volume (e.g., 100 µL) of the synthesized nanoparticle colloid.
-
Immediately start recording UV-Vis spectra at fixed time intervals (e.g., every 1-2 minutes).
-
-
Data Collection:
-
Continue recording spectra until the yellow color fades and the peak at 400 nm disappears.
-
Simultaneously, a new peak corresponding to 4-aminophenol (4-AP) may appear at approximately 300 nm.[4]
-
Data Analysis and Interpretation
The catalytic performance is evaluated by determining the apparent rate constant (k) of the reaction. Since the concentration of NaBH₄ is in large excess compared to 4-NP, the reaction can be treated as a pseudo-first-order reaction.[9]
-
Data Extraction: From the time-series spectra, extract the absorbance (A) at 400 nm at each time point (t). Let A₀ be the initial absorbance at t=0 and Aₜ be the absorbance at time t.
-
Kinetic Plot: The concentration of 4-NP is proportional to its absorbance. Therefore, the integrated rate law for a pseudo-first-order reaction is: ln(Cₜ/C₀) = ln(Aₜ/A₀) = -kt Plot ln(Aₜ/A₀) versus time (t).
-
Calculate Rate Constant: The plot should yield a straight line. The apparent rate constant (k) is the negative of the slope of this line. A higher value of k indicates a more efficient catalyst.
Quantitative Data Summary
The following table provides representative parameters for a typical catalytic reduction experiment. Actual values may vary based on nanoparticle size, concentration, and morphology.
| Parameter | Typical Value | Purpose |
| [4-Nitrophenol] | 0.05 - 0.1 mM | Substrate |
| [NaBH₄] | 5 - 10 mM | Reducing Agent (in excess) |
| Nanoparticle Volume | 50 - 200 µL | Catalyst |
| Wavelength Monitored | ~400 nm | Corresponds to 4-nitrophenolate ion[3] |
| Reaction Time | 5 - 30 minutes | Dependent on catalyst efficiency |
| Expected k-value | 10⁻³ to 10⁻¹ s⁻¹ | Measure of catalytic activity |
Trustworthiness and Validation
The protocols described are based on well-established and highly cited methods in the field of nanocatalysis.[4][6] A self-validating system for these experiments includes:
-
Control Reaction: Performing the reaction with 4-NP and NaBH₄ but without the addition of nanoparticles should show a negligible decrease in the 400 nm peak over a long period, confirming that the catalyst is essential.
-
Characterization: The physical properties of the synthesized nanoparticles (size, shape, stability) should be characterized using techniques like Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Zeta Potential measurements to correlate their physical state with their catalytic performance.[10]
By following these robust protocols, researchers can confidently synthesize and evaluate the catalytic properties of nanoparticles, using the reduction of 4-nitrophenol as a reliable and quantifiable benchmark.
References
-
[Journal of Basic Microbiology] Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications. ([Link])
-
[Semantic Scholar] SYNTHESIS OF SMALL SILVER NANOPARTICLES AND THEIR CATALYTIC ACTIVITY IN 4-NITROPHENOL REDUCTION. ([Link])
-
[ResearchGate] Reduction of 4-nitrophenol in the presence of NaBH4 catalyzed by Au–SiO2(OPL) and monitored by UV–visible spectrophotometry. ([Link])
-
[PMC, NIH] Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds. ([Link])
-
[PMC, NIH] Synthesis of silver nanoparticles: chemical, physical and biological methods. ([Link])
-
[NIH] Biosynthesis, characterization and study of the application of silver nanoparticle for 4-nitrophenol reduction, and antimicrobial activities. ([Link])
-
[ResearchGate] Synthesis of Small Silver Nanoparticles and Their Catalytic Activity in 4-Nitrophenol Reduction. ([Link])
-
[MRSEC Education Group] Synthesis of Silver Nanoparticles (NaBH4). ([Link])
-
[Dalton Transactions, RSC Publishing] Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. ([Link])
-
[ResearchGate] Conversion of p‐nitrobenzaldehyde to p‐nitrobenzyl alcohol. ([Link])
-
[MDPI] Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. ([Link])
-
[ACS Omega, ACS Publications] Silver Nanoparticles (AgNPs): Comprehensive Insights into Bio/Synthesis, Key Influencing Factors, Multifaceted Applications, and Toxicity A 2024 Update. ([Link])
-
[ResearchGate] The possible reaction mechanism for the reduction of 4-nitro phenol... ([Link])
-
[SCIEPublish] Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development. ([Link])
-
[ResearchGate] One-step synthesis of hollow porous gold nanoparticles with tunable particle size for the reduction of 4-nitrophenol. ([Link])
-
[Frontiers] Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. ([Link])
-
[Chemistry of Materials, ACS Publications] Magnetite Nanocrystals: Nonaqueous Synthesis, Characterization, and Solubility. ([Link])
-
[ResearchGate] Mechanism proposal for the oxidation of 4‐nitrobenzyl alcohol via... ([Link])
-
[MDPI] Biogenic Nanoparticles: Synthesis, Characterisation and Applications. ([Link])
-
[NIH] Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. ([Link])
-
[RSC Publishing] CHAPTER 2: Role of Alcohols in Colloidal Nanoparticle Synthesis. ([Link])
-
[Langmuir, ACS Publications] Catalytic Reduction of 4-Nitrophenol using Biogenic Gold and Silver Nanoparticles Derived from Breynia rhamnoides. ([Link])
-
[PMC, NIH] Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. ([Link])
-
[RSC Publishing] Role of capping agents in controlling silver nanoparticles size, antibacterial activity and potential application as optical hydrogen peroxide sensor. ([Link])
-
[Reaction Chemistry & Engineering, RSC Publishing] Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. ([Link])
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Introduction: The Strategic Role of 4-Nitrobenzyl Alcohol in Chromophore Synthesis
An Application Guide to the Synthesis of Dye Intermediates from 4-Nitrobenzyl Alcohol
In the landscape of industrial and research chemistry, 4-Nitrobenzyl alcohol (4-NBA) emerges as a cornerstone intermediate, particularly in the synthesis of dyes and other complex organic molecules.[1][2] Its structure, featuring a benzene ring functionalized with both a hydroxylmethyl group (-CH₂OH) and a para-substituted nitro group (-NO₂), provides two distinct and chemically versatile reaction sites.[3] This bifunctionality allows for a strategic and controlled sequence of chemical transformations, enabling the synthesis of a diverse range of dye precursors.
The primary synthetic value of 4-NBA lies in the selective manipulation of its functional groups. The nitro group can be reduced to a primary amine (-NH₂), a critical step for producing diazonium salts essential for azo dye formation.[4][5] Concurrently, the primary alcohol group can be selectively oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH), which are themselves valuable handles for further molecular elaboration.[6][7][8] This guide provides detailed protocols for these key transformations, explains the chemical rationale behind the procedural steps, and outlines the subsequent application of these intermediates in the synthesis of azo dyes, a class that constitutes over 50% of commercially produced dyes today.[9]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for the successful and secure execution of any chemical synthesis.
Table 1: Physicochemical Properties of 4-Nitrobenzyl Alcohol
| Property | Value | Source(s) |
| CAS Number | 619-73-8 | [3][10][11] |
| Molecular Formula | C₇H₇NO₃ | [3][10][11] |
| Molecular Weight | 153.14 g/mol | [3][12] |
| Appearance | Light yellow to brown crystalline powder | [11][12] |
| Melting Point | 92°C to 95°C | [11] |
| IUPAC Name | (4-nitrophenyl)methanol | [3] |
Safety and Handling Protocols
4-Nitrobenzyl alcohol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][12] Adherence to strict safety protocols is mandatory.
-
Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood.[6][10][13] An emergency eye wash station and safety shower must be readily accessible.[10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are required.[10]
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile).[10][14]
-
Skin and Body Protection : A lab coat and appropriate protective clothing must be worn.[10]
-
Respiratory Protection : In cases of inadequate ventilation or when handling fine powders, use a dust respirator or appropriate respiratory protection.[10][13]
-
-
Handling Procedures : Avoid all personal contact, including the inhalation of dust or mists.[13] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling the material.[10][12] Keep containers tightly sealed when not in use.[13]
-
First Aid Measures :
-
Disposal : Dispose of waste, including chromium byproducts from oxidation reactions, according to institutional and local environmental regulations.[6][10]
Key Synthetic Pathways for Dye Intermediates
The strategic value of 4-NBA is realized through two primary transformations: the reduction of the nitro group to form an amine and the oxidation of the alcohol to form an aldehyde.
Protocol 1: Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol
This protocol details the selective reduction of the nitro group, yielding 4-aminobenzyl alcohol. The resulting aromatic amine is the direct precursor for diazotization in azo dye synthesis. The hydrazine-Raney Nickel system is a highly effective and high-yield method for this transformation.[5]
Workflow for Reduction of 4-Nitrobenzyl Alcohol
Caption: Workflow for the reduction of 4-nitrobenzyl alcohol.
Experimental Protocol
Adapted from CN104262176A.[5]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrobenzyl alcohol (15.3 g, 0.1 mol) in 100 mL of methanol.
-
Catalyst Addition : To the stirred solution, add Raney Nickel (0.5 g) as the catalyst.
-
Heating : Gently heat the suspension to 50°C.
-
Hydrazine Addition : Slowly add hydrazine hydrate (33.75 g, 0.5 mol) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reflux : After the addition is complete, increase the temperature to reflux (~70°C for methanol) and maintain for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Workup : a. Cool the reaction mixture to room temperature. b. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution : Raney Nickel can be pyrophoric when dry; keep the filter cake wet. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess hydrazine hydrate. d. To the residue, add 150 mL of ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer three times with a saturated sodium chloride (brine) solution.[5] This helps remove residual water-soluble impurities.[4] f. Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness to yield the product.
-
Product : The final product is 4-aminobenzyl alcohol, obtained as an off-white solid with a typical yield of over 90%.[5]
Expertise & Causality
-
Catalyst Choice : Raney Nickel is a highly active hydrogenation catalyst, ideal for the reduction of nitro groups. Its porous structure provides a large surface area for the reaction.
-
Hydrogen Source : Hydrazine hydrate serves as a convenient in situ source of hydrogen in the presence of Raney Nickel, decomposing to produce H₂ and N₂. This avoids the need for a high-pressure hydrogenation apparatus.
-
Temperature Control : The initial heating to 50°C helps initiate the reaction, while the dropwise addition of hydrazine controls the exothermic reaction rate. Refluxing ensures the reaction goes to completion.
-
Workup Strategy : Filtering the catalyst is a critical step. The subsequent extraction with ethyl acetate and washing with brine efficiently isolates the polar product from the aqueous phase and inorganic byproducts.[4]
Troubleshooting Guide for Reduction
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Deactivated catalyst. 2. Insufficient hydrazine or reaction time. | 1. Use fresh, high-quality Raney Nickel. 2. Increase reaction time and monitor by TLC. Add a small amount of additional hydrazine if necessary.[4] |
| Yellowish Byproducts | Partial reduction leading to nitroso or hydroxylamino intermediates. | Ensure sufficient hydrazine and reaction time to drive the reaction to completion.[4] |
| Low Yield after Workup | Product is polar and may be lost in the aqueous phase. | Saturate the aqueous layer with NaCl before extraction to decrease product solubility. Use a more polar extraction solvent like ethyl acetate and perform multiple extractions.[4] |
Protocol 2: Oxidation of 4-Nitrobenzyl Alcohol to 4-Nitrobenzaldehyde
This protocol details the selective oxidation of the primary alcohol to an aldehyde. This transformation is crucial as it preserves the nitro group for subsequent reduction while creating a reactive aldehyde moiety. Pyridinium chlorochromate (PCC) is a mild and reliable reagent that minimizes over-oxidation to the carboxylic acid.[6]
Workflow for Oxidation of 4-Nitrobenzyl Alcohol
Caption: Workflow for the oxidation of 4-nitrobenzyl alcohol.
Experimental Protocol
Adapted from BenchChem Application Note.[6]
-
Reaction Setup : In an Erlenmeyer flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) (1.70 g, 2.64 mmol, ~2 eq.) in 10 mL of anhydrous dichloromethane (DCM).
-
Substrate Addition : To the stirred suspension, add 4-nitrobenzyl alcohol (200 mg, 1.31 mmol, 1 eq.).
-
Reaction : Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction's progress by TLC (Mobile phase: 30% ethyl acetate in petroleum ether).
-
Workup : a. Upon completion, add Florisil® (2 g) to the reaction mixture and stir vigorously for 5 minutes. This step helps to adsorb the chromium byproducts.[6] b. Filter the mixture through a short pad of silica gel, washing the pad with an additional 10 mL of DCM. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : If necessary, purify the crude product by column chromatography on silica gel to yield pure 4-nitrobenzaldehyde as a white solid. A typical yield is around 85%.[6]
Expertise & Causality
-
Reagent Choice : PCC is a milder oxidizing agent compared to others like potassium permanganate or chromic acid. It is particularly effective for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is critical for this synthesis.[6] Other reagents that can be used include those for Swern or Dess-Martin periodinane oxidations.[8]
-
Solvent : Anhydrous DCM is the solvent of choice as the presence of water can promote the formation of the carboxylic acid.
-
Workup Strategy : The workup is designed to efficiently remove the chromium-containing byproducts. Filtering through a pad of silica gel or Florisil® effectively adsorbs these polar, colored impurities, simplifying purification.[6]
Troubleshooting Guide for Oxidation
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient PCC. 2. Poor quality PCC. | 1. Ensure at least 1.5 equivalents of PCC are used. 2. Use freshly prepared or properly stored PCC. |
| Over-oxidation to Carboxylic Acid | 1. Presence of water. 2. Prolonged reaction time. | 1. Use anhydrous DCM and dry glassware. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Dark, Tarry Mixture | Decomposition of reagents or product. | Ensure the reaction is run at room temperature and not overheated. |
| Chromium Impurities in Product | Inefficient removal during workup. | Ensure thorough stirring with Florisil® and wash the silica pad adequately during filtration. A second filtration may be necessary. |
Application: Synthesis of Azo Dyes
The intermediates derived from 4-NBA are prime candidates for synthesizing azo dyes. The process involves two fundamental steps: diazotization and azo coupling.[9][15]
-
Diazotization : The primary aromatic amine (e.g., 4-aminobenzyl alcohol) is converted into a reactive diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5°C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling : The diazonium salt, an electrophile, is then reacted with an electron-rich aromatic compound known as a coupling component (e.g., a phenol, naphthol, or another aniline).[9][15] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is a powerful chromophore responsible for the dye's color.
General Workflow for Azo Dye Synthesis
Caption: General workflow for azo dye synthesis.
Conceptual Protocol for Azo Dye Synthesis
This is a representative procedure to illustrate the chemical principles.
-
Diazotization : a. Dissolve 4-aminobenzyl alcohol (1 eq.) in a dilute solution of hydrochloric acid. Cool the solution to 0-5°C in an ice-water bath. b. Prepare a solution of sodium nitrite (1 eq.) in cold water. c. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C. Stir for 10-15 minutes after addition is complete.
-
Coupling : a. In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 eq.) in a dilute aqueous sodium hydroxide solution. Cool this solution to 0-5°C. b. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. c. A colored precipitate (the azo dye) should form immediately. d. Stir the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.
-
Isolation : a. Collect the solid dye by vacuum filtration. b. Wash the filter cake with cold water to remove excess salts. c. Allow the product to air dry.
Summary of Synthetic Protocols
Table 2: Comparison of Key Synthetic Transformations
| Parameter | Protocol 1: Reduction | Protocol 2: Oxidation |
| Starting Material | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl alcohol |
| Product | 4-Aminobenzyl alcohol | 4-Nitrobenzaldehyde |
| Key Reagents | Raney Nickel, Hydrazine Hydrate | Pyridinium Chlorochromate (PCC) |
| Solvent | Methanol | Anhydrous Dichloromethane (DCM) |
| Temperature | 50°C to Reflux (~70°C) | Room Temperature |
| Typical Reaction Time | ~3 hours | 30 min - 2 hours |
| Typical Yield | >90% | ~85% |
| Key Transformation | -NO₂ → -NH₂ | -CH₂OH → -CHO |
Conclusion
4-Nitrobenzyl alcohol is an exceptionally adaptable reagent for the synthesis of dye intermediates.[16] Its dual functional groups allow for precise and high-yield transformations into key precursors like 4-aminobenzyl alcohol and 4-nitrobenzaldehyde. The protocols detailed in this guide provide robust and reliable methods for these syntheses, grounded in well-established chemical principles. By leveraging these intermediates, researchers and chemists can readily access the core structures required for the production of a vast array of azo dyes and other complex chromophoric systems, underscoring the continued importance of 4-NBA in modern chemical synthesis.[1]
References
- SynQuest Laboratories, Inc.
- BenchChem. Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- Loba Chemie. 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS.
- Santa Cruz Biotechnology.
- BenchChem. Application Note: Protocols for the Selective Oxidation of 4-Nitrobenzyl Alcohol to 4-Nitrobenzaldehyde.
- Carl ROTH.
- PubChem. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275.
- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
- ResearchGate. Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde...
- ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?
- Britannica. Dye - Synthetic, Organic, Colorants.
- Thermo Scientific Chemicals. 4-Nitrobenzyl alcohol, 99% 100 g.
- University of Manitoba. The Synthesis of Azo Dyes.
- The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye.
- TNJ Chemical. The Role of 4-Nitrobenzyl Alcohol in Modern Pharmaceutical Synthesis.
- ResearchGate. ChemInform Abstract: 4-Nitrobenzyl Alcohol - An Adaptable Reagent for Organic Synthesis.
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Copper-Catalyzed Reactions Involving 4-Nitrobenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper, an abundant and inexpensive first-row transition metal, has emerged as a powerhouse in modern organic synthesis. Its versatile catalytic activity, cycling between accessible Cu(I) and Cu(II) oxidation states, enables a wide array of chemical transformations under increasingly mild and sustainable conditions.[1][2] This guide focuses on the application of copper catalysis to reactions involving 4-nitrobenzyl alcohol, a substrate of significant interest in medicinal chemistry and materials science. The electron-withdrawing nitro group activates the benzylic position, enhancing its reactivity, while also serving as a useful synthetic handle for further functionalization.
This document provides in-depth technical insights and field-proven protocols for three key copper-catalyzed transformations of 4-nitrobenzyl alcohol:
-
Aerobic Oxidation to 4-nitrobenzaldehyde.
-
C-O Bond Formation via etherification.
-
Esterification for synthetic applications.
By explaining the causality behind experimental choices and providing self-validating, detailed protocols, this guide aims to equip researchers with the knowledge to successfully implement and adapt these powerful synthetic methods.
Section 1: Selective Aerobic Oxidation to 4-Nitrobenzaldehyde
Application Note: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. 4-Nitrobenzaldehyde is a critical building block for numerous pharmaceuticals and dyes. Copper-catalyzed aerobic oxidation offers a green and highly efficient alternative to traditional methods that rely on stoichiometric, often toxic, heavy-metal oxidants.[3] The most robust and widely adopted system for this transformation employs a copper(I) source, a nitrogen-based ligand like 2,2'-bipyridine (bpy), and the stable nitroxyl radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) as a co-catalyst, using ambient air as the terminal oxidant.[4][5]
Mechanistic Insights: The Cu/TEMPO Catalytic Cycle
The reaction proceeds via a well-studied, two-stage mechanism.[6][7] Understanding this cycle is crucial for troubleshooting and optimization.
-
Stage 1: Catalyst Oxidation: The active Cu(I) species is first oxidized by atmospheric oxygen to a Cu(II) species. This stage is believed to be the rate-limiting step for reactive benzylic alcohols like 4-nitrobenzyl alcohol.[6]
-
Stage 2: Substrate Oxidation: The alcohol substrate coordinates to the Cu(II) center, forming a Cu(II)-alkoxide intermediate.[5] This intermediate then undergoes a reaction with the TEMPO radical. In a concerted process, the Cu(II) and TEMPO act as complementary one-electron oxidants, abstracting two hydrogen atoms to form the aldehyde product, water, and regenerate the Cu(I) catalyst and TEMPOH. The TEMPOH is then re-oxidized in Stage 1 to complete the catalytic cycle.[5][7]
Quantitative Data: Aerobic Oxidation of 4-Nitrobenzyl Alcohol
The following table summarizes typical conditions and outcomes for this reaction, demonstrating its reliability.
| Cu(I) Source | Ligand | Co-Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuBr | bpy | TEMPO | NMI | Acetone | RT | 0.5 - 1 | ~65 | [4] |
| [Cu(MeCN)₄]OTf | bpy | TEMPO | NMI | MeCN | RT | 0.5 | >95 (conv.) | [6] |
| CuBr₂ | N-benzylidene | TEMPO | K₂CO₃ | H₂O | 90 | N/A | High | [1] |
Table 1. Representative Conditions for Copper-Catalyzed Oxidation.
Detailed Experimental Protocol: Aerobic Oxidation
This protocol is adapted from a robust procedure demonstrated for undergraduate laboratories, highlighting its practicality and safety.[4]
Materials:
-
4-Nitrobenzyl alcohol (1.0 mmol, 153 mg)
-
Copper(I) bromide (CuBr) (0.1 mmol, 14.3 mg)
-
2,2'-Bipyridyl (bpy) (0.1 mmol, 15.6 mg)
-
TEMPO (0.1 mmol, 15.6 mg)
-
N-Methylimidazole (NMI) (0.2 mmol, 16 µL)
-
Acetone (5 mL)
-
Pentane
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, add 4-nitrobenzyl alcohol (153 mg). Dissolve the alcohol in 5 mL of acetone.
-
Catalyst Addition: Sequentially add CuBr (14.3 mg), bpy (15.6 mg), and TEMPO (15.6 mg) to the stirring solution. The solution will turn from pale yellow to a deep red-brown color.
-
Initiation: Add N-methylimidazole (16 µL) dropwise. The reaction is open to the ambient air.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is complete upon a distinct color change from red-brown to a turbid green, which typically occurs within 30-60 minutes. This color change signifies the consumption of the starting alcohol.[4]
-
Work-up: Once the color change is complete, dilute the reaction mixture with 10 mL of pentane and 10 mL of water. Transfer the mixture to a separatory funnel. Note: The product, 4-nitrobenzaldehyde, may precipitate. If so, add a small amount of acetone (~5-10 mL) to redissolve it.[4]
-
Extraction: Shake the funnel and separate the layers. The organic layer (top) will be pale pink, and the aqueous layer (bottom) will be blue. Extract the aqueous layer twice more with 10 mL portions of pentane.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product, 4-nitrobenzaldehyde, is a solid. It can be purified by rinsing the crude solid with a small amount of cold pentane to remove residual TEMPO, followed by drying under vacuum.
Section 2: C-O Bond Formation: Etherification Reactions
Application Note: The formation of aryl and benzyl ethers is fundamental in organic synthesis, with benzylic ether moieties being present in numerous drug molecules.[8] While the classical Ullmann condensation traditionally couples aryl halides with alcohols, modern advancements in copper catalysis have enabled the direct use of C-H bonds.[9][10] A particularly innovative strategy involves the copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols.[8] This approach avoids pre-functionalization of the benzyl component, offering a more atom-economical route to benzyl ethers. Although protocols specifically detailing 4-nitrobenzyl alcohol in this context are emerging, the general principles are highly applicable.
Mechanistic Insights: Proposed Radical Relay for C-H Etherification
A plausible mechanism involves a "radical relay" strategy.[8][11]
-
Radical Generation: A Cu(I) catalyst activates an oxidant (e.g., N-fluorobenzenesulfonimide, NFSI), generating a nitrogen-centered radical.
-
Hydrogen Atom Transfer (HAT): The radical abstracts a hydrogen atom from the benzylic position of the substrate (e.g., an analogue of 4-nitrobenzyl alcohol) to form a stabilized benzyl radical.
-
Coupling: The benzyl radical is trapped by a copper-alkoxide species (formed from the reaction of the copper catalyst with the alcohol coupling partner), leading to the formation of the C-O bond and the desired ether product.
Representative Protocol: Ullmann-Type C-O Coupling
This protocol is a generalized adaptation for the coupling of an alcohol with an activated aryl halide, representing a classic approach to ethers that could be synthetically connected to 4-nitrobenzyl alcohol derivatives.
Materials:
-
4-Nitrobenzyl alcohol (1.0 mmol, 153 mg)
-
Aryl Iodide (e.g., 4-iodotoluene) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
1,10-Phenanthroline (ligand) (0.2 mmol, 36 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuI, 1,10-phenanthroline, K₃PO₄, 4-nitrobenzyl alcohol, and the aryl iodide.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-nitrobenzyl ether.
Section 3: Copper-Catalyzed Esterification
Application Note: Esterification is a vital reaction for creating prodrugs, modifying functional groups, and synthesizing key intermediates. While enzymatic and acid-catalyzed methods are common, copper catalysis offers an alternative pathway, particularly through oxidative esterification where an aldehyde is coupled with an alcohol.[12][13] Given that 4-nitrobenzyl alcohol can be readily oxidized to 4-nitrobenzaldehyde (as per Section 1), a subsequent copper-catalyzed oxidative coupling with another alcohol provides a tandem approach to ester synthesis.
Protocol: Oxidative Esterification of an Aldehyde with an Alcohol
This protocol describes the coupling of an aldehyde (which could be the product from Section 1) with a simple alcohol.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Alcohol (e.g., Benzyl Alcohol) (1.5 mmol)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (0.05 mmol)
-
Indium(III) bromide (InBr₃) (0.05 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (1.2 mmol)
Procedure:
-
Reaction Setup: In a sealed vial under a nitrogen atmosphere, combine the aldehyde, alcohol, Cu(ClO₄)₂·6H₂O, and InBr₃.
-
Oxidant Addition: Add the TBHP oxidant to the mixture at room temperature.
-
Reaction: Cap the vial tightly and stir the mixture at 100 °C for 16 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the ester product.
Conclusion
4-Nitrobenzyl alcohol is a versatile and highly reactive substrate for a range of valuable copper-catalyzed reactions. The Cu/TEMPO system provides a green, efficient, and reliable method for its oxidation to 4-nitrobenzaldehyde, a critical industrial intermediate. Furthermore, emerging methods in copper-catalyzed C-H activation and established Ullmann-type couplings open pathways for the synthesis of complex benzyl ethers. By understanding the underlying mechanisms and leveraging the detailed protocols provided, researchers in synthetic chemistry and drug development can effectively utilize these powerful tools to construct complex molecules with high efficiency and control.
References
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Contel, M., et al. (2014). CHAPTER 2: Copper Catalysts for Aerobic Oxidation of Alcohols. In Catalysis by Nanoparticles. Royal Society of Chemistry. Available at: [Link]
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Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(6), 2357–2367. Available at: [Link]
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Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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Hu, H., et al. (2020). Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering. Nature Catalysis, 3, 343–350. Available at: [Link]
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Catarino, B., et al. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules, 25(23), 5557. Available at: [Link]
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Hill, N. J., et al. (2013). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(1), 102–105. Available at: [Link]
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Carreira, E. M., et al. (2015). Copper-Catalyzed Enantioselective Propargylic Etherification of Propargylic Esters with Alcohols. Journal of the American Chemical Society, 137(7), 2468–2471. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Hu, H., et al. (2019). Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. Available at: [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]
-
Stahl, S. S., et al. (2019). Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. ChemRxiv. Available at: [Link]
-
Feng, X., et al. (2021). Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. Nature Communications, 12, 586. Available at: [Link]
-
Riela, S., et al. (2021). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 14(3), 856-865. Available at: [Link]
-
Campedelli, A. J. (2020). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
University of Wisconsin-Madison. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System. Available at: [Link]
-
Stahl, S. S., et al. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15920–15923. Available at: [Link]
-
Stahl, S. S., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6339–6344. Available at: [Link]
-
Li, C. J., et al. (2007). Copper-catalyzed oxidative esterification of alcohols with aldehydes activated by Lewis acids. Tetrahedron Letters, 48(25), 4423-4426. Available at: [Link]
-
Theodorou, A., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 89(4), 2269–2281. Available at: [Link]
-
Li, C. J., et al. (2007). Copper-Catalyzed Oxidative Esterification of Alcohols with Aldehydes Activated by Lewis Acids. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2018). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Science, 362(6416), 798-803. Available at: [Link]
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- 2. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing photolytic cleavage of 4-nitrobenzyl protecting groups
Welcome to the technical support center for photolabile protecting groups (PPGs). This guide is dedicated to researchers, scientists, and drug development professionals working with 4-nitrobenzyl (p-nitrobenzyl, 4-NB) protected compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of using and cleaving this protecting group.
A Critical Foreword: The 4-Nitrobenzyl vs. 2-Nitrobenzyl Isomers
Before proceeding, it is crucial to address a fundamental aspect of nitrobenzyl chemistry that dictates experimental success. The position of the nitro group on the benzyl ring dramatically alters the mechanism and efficiency of photolytic cleavage.
-
2-Nitrobenzyl (o-Nitrobenzyl, ONB): This isomer is the "classic" and highly efficient photolabile protecting group. Upon UV irradiation, it undergoes a rapid intramolecular rearrangement (a Norrish Type II-like reaction) that leads to efficient cleavage and release of the protected substrate.[1] This is the preferred isomer for applications requiring light-triggered release.
-
4-Nitrobenzyl (p-Nitrobenzyl, PNB): In stark contrast, the 4-nitrobenzyl group lacks the necessary ortho-nitro stereochemistry for this efficient intramolecular pathway.[1] Consequently, it is significantly less photolabile and is often considered non-photocleavable under conditions that readily cleave the ONB group.[1] While it serves as a robust protecting group removable by other means (e.g., catalytic hydrogenation), its use in applications requiring light-induced cleavage is challenging and often impractical.[1][2]
This guide is written with the understanding that you may be working with a 4-NB-protected substrate and are facing challenges with its photolytic removal. The following sections will address potential strategies and troubleshooting for this inherently difficult cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-nitrobenzyl group not cleaving under standard UV irradiation (e.g., 365 nm)?
This is the most common issue and is due to the inherent photochemical stability of the 4-nitrobenzyl group. Unlike the 2-nitrobenzyl isomer, it does not have a low-energy intramolecular pathway for cleavage.[1] The energy required to induce cleavage is much higher, and the quantum yield (a measure of efficiency) is exceptionally low.[1] Standard conditions used for 2-nitrobenzyl groups are often insufficient.
Q2: What is the primary byproduct of 4-nitrobenzyl cleavage?
If cleavage is achieved, the primary byproduct is expected to be 4-nitrosobenzaldehyde. It's important to be aware that nitroso compounds can be reactive and may interact with your released substrate, particularly with nucleophiles like thiols.[3][4]
Q3: What wavelength of light should I use?
While 4-nitrobenzyl compounds absorb UV light, there isn't a "magic" wavelength that makes the process efficient. Irradiation is typically performed with high-energy UV light, often below 300 nm, but this increases the risk of photodamage to the target molecule.[5][6] Using a high-power lamp is essential.
Q4: Can solvent choice improve my cleavage efficiency?
Solvent can play a role, though it cannot overcome the fundamental mechanistic barrier. Hydrogen-donating solvents like alcohols (e.g., methanol, 2-propanol) or the presence of a hydrogen donor may facilitate the intermolecular photoreduction pathways that are likely required for 4-NB cleavage.[7]
Q5: How can I monitor the reaction?
High-Performance Liquid Chromatography (HPLC) is the most reliable method.[8][9][10] It allows you to quantify the disappearance of your starting material and the appearance of your deprotected product over time. Thin-Layer Chromatography (TLC) can provide a qualitative assessment of the reaction's progress.
In-Depth Troubleshooting Guide
This section addresses the primary problem users face: incomplete or negligible cleavage .
The Problem: My Cleavage Yield is Extremely Low or Zero.
This is the expected outcome under mild conditions. To optimize, you must address several factors simultaneously, essentially forcing the reaction to proceed through a less favorable mechanism than that of its ortho-isomer.
Caption: Troubleshooting workflow for incomplete 4-NB deprotection.
-
Cause: Insufficient Photon Energy / Flux
-
Explanation: Unlike the efficient intramolecular rearrangement of the 2-nitrobenzyl group, cleaving the 4-nitrobenzyl group likely requires a higher energy photochemical process, possibly involving intermolecular hydrogen abstraction or electron transfer. This demands a higher flux of high-energy photons.
-
Solution:
-
Increase Light Intensity: Use a high-power light source, such as a medium-pressure mercury arc lamp. Position your sample as close to the source as safely possible to maximize photon flux. LED sources, while excellent for specific wavelengths, may lack the broad power needed here.[11]
-
Decrease Wavelength: While 365 nm is common for PPGs, the 4-NB group may require higher energy (shorter wavelength) light, such as 254 nm from a mercury lamp. Caution: Shorter wavelengths significantly increase the risk of photodegradation of your target molecule. Run a control experiment with your deprotected substrate to assess its stability under these conditions.[6]
-
-
-
Cause: Suboptimal Solvent Environment
-
Explanation: The cleavage mechanism may depend on hydrogen atom abstraction from the solvent. Solvents that are poor hydrogen donors (e.g., acetonitrile, dichloromethane) will not facilitate this pathway.
-
Solution:
-
Switch to a Hydrogen-Donating Solvent: Solvents like 2-propanol or methanol are good hydrogen donors and may improve cleavage yields.[7][12]
-
Consider pH: For substrates with acid/base-sensitive groups, the pH can influence excited-state properties. While 4-NB itself is not pH-sensitive, the stability and reactivity of your substrate can be. Some photoremovable groups show pH-dependent absorption and quantum yields.[3][13] Buffer your solution accordingly if your substrate requires it.
-
-
-
Cause: Inner Filter Effect
-
Explanation: If your sample concentration is too high, the molecules at the surface of the reaction vessel will absorb all the incident light, preventing photons from penetrating the solution and reaching the molecules in the interior. This "self-shielding" drastically reduces the overall reaction efficiency. The byproduct, 4-nitrosobenzaldehyde, may also absorb at the irradiation wavelength, further competing for photons.[4]
-
Solution:
-
Dilute the Sample: Work with lower concentrations. The optimal concentration is one where the absorbance at the irradiation wavelength is typically between 0.1 and 0.3 in a 1 cm path length cuvette.
-
Ensure Agitation: Vigorously stir the solution to ensure all molecules are intermittently exposed to the light.
-
-
-
Cause: Quenching by Molecular Oxygen
-
Explanation: The excited state of the 4-nitrobenzyl group could be quenched by dissolved molecular oxygen (O₂), dissipating the energy before a reaction can occur. Oxygen can also participate in unwanted side reactions.
-
Solution:
-
Degas the Solvent: Before irradiation, bubble an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas over the solution during the experiment.
-
-
Data & Experimental Considerations
Table 1: Comparison of Light Sources for Photolysis
| Light Source | Common Wavelengths (nm) | Typical Power | Pros | Cons |
| Mercury Arc Lamp | 254, 313, 365, 405, 436 | High | High power, broad spectrum | Heat generation, requires cooling, ozone production (at <250 nm) |
| High-Power LED | 365, 405 (specific) | Medium to High | Wavelength specific, low heat | May lack power at shorter UV wavelengths |
| Low-Pressure Hg Lamp | Predominantly 254 | Low to Medium | Good for specific short λ | Lower intensity than arc lamps |
Table 2: Influence of Solvents on Potential Cleavage Pathways
| Solvent | Polarity | H-Donating Ability | Potential Impact on 4-NB Cleavage |
| Acetonitrile (ACN) | High | Poor | Unlikely to assist in photoreduction pathways. |
| Dichloromethane (DCM) | Medium | Poor | Not recommended; can form radicals. |
| Methanol (MeOH) | High | Good | Can act as an H-donor to facilitate cleavage.[12] |
| 2-Propanol (IPA) | Medium | Excellent | Strong H-donor, good choice to test for improved yield.[7] |
| Water (Buffered) | Very High | Good | Necessary for biological applications; pH control is critical.[13] |
Protocols
Protocol 1: General Procedure for Attempted Photolytic Cleavage of a 4-NB Group
-
Sample Preparation:
-
Dissolve the 4-NB protected compound in a suitable, degassed solvent (start with 2-propanol) to a concentration that gives an absorbance of ~0.2 at the chosen irradiation wavelength.
-
Transfer the solution to a quartz reaction vessel or cuvette (borosilicate glass/Pyrex will block most UV light below 300 nm).
-
Seal the vessel and maintain a positive pressure of argon or nitrogen.
-
-
Irradiation Setup:
-
Use a high-intensity light source (e.g., >100 W mercury arc lamp). If using a filtered source, select a filter for a high-energy line (e.g., 254 nm or 313 nm), but be mindful of potential substrate degradation.
-
Place the reaction vessel in a temperature-controlled holder, as arc lamps generate significant heat. Use a water bath or cooling fan to maintain a constant temperature.
-
Ensure the setup is in a light-tight enclosure or fume hood designed for photochemical reactions to prevent UV exposure.
-
-
Photolysis and Monitoring:
-
Turn on the light source and begin vigorous stirring of the sample solution.
-
At set time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture for analysis.
-
Analyze the aliquots by HPLC to monitor the consumption of starting material and the formation of the product.
-
Protocol 2: Monitoring Cleavage by HPLC
-
Method Development:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) that can clearly separate your 4-NB protected starting material from the expected deprotected product and the 4-nitrosobenzaldehyde byproduct.
-
A typical mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[1]
-
-
Analysis:
-
Inject the aliquots from the photolysis reaction.
-
Monitor the chromatogram at a wavelength where both the starting material and product absorb (e.g., 254 nm or 280 nm).
-
Calculate the percentage of starting material remaining and product formed at each time point by integrating the respective peak areas. This will give you a kinetic profile of the reaction.
-
Mechanistic Considerations
To understand why optimization is so challenging, it's helpful to visualize the efficient pathway available to the 2-nitrobenzyl group, which is absent for the 4-nitrobenzyl isomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Flash photolysis–HPLC method applied to the study of photodegradation reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. seas.upenn.edu [seas.upenn.edu]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Oxidation of 4-Nitrobenzyl Alcohol
Welcome to the technical support center for the oxidation of 4-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reaction, ensuring scientific integrity and reproducible results.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the oxidation of 4-nitrobenzyl alcohol.
Question 1: My reaction is showing poor conversion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Answer:
Poor conversion in the oxidation of 4-nitrobenzyl alcohol can stem from several factors, often related to the choice of oxidant and the reaction setup. The electron-withdrawing nature of the para-nitro group deactivates the benzylic position, making oxidation more challenging compared to unsubstituted benzyl alcohol.[1]
-
Insufficiently Active Oxidant: Milder oxidants may struggle to efficiently convert 4-nitrobenzyl alcohol. If you are using a reagent like manganese dioxide (MnO₂), longer reaction times or activation of the MnO₂ may be necessary. For more robust and reliable conversion, consider employing a stronger oxidizing agent.
-
Degraded Oxidant: Many oxidizing agents are sensitive to moisture and can degrade over time.
-
Pyridinium Chlorochromate (PCC): PCC is a common and effective choice, but it is hygroscopic.[2][3][4] Ensure you are using freshly opened or properly stored PCC. A clumpy, dark-brown appearance may indicate degradation.
-
Dess-Martin Periodinane (DMP): DMP is also moisture-sensitive. Store it in a desiccator.
-
-
Inadequate Reaction Conditions:
-
Temperature: While many oxidations are run at room temperature, gentle heating may be required to drive the reaction to completion, depending on the chosen oxidant. However, be cautious, as excessive heat can promote side reactions.
-
Solvent: Ensure you are using an appropriate, anhydrous solvent. For PCC oxidations, dichloromethane (DCM) is a standard choice.[5][6]
-
-
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 4-Nitrobenzyl Alcohol
Welcome to the Technical Support Center for the synthesis of 4-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-nitrobenzyl alcohol with high yield?
A1: The most prevalent and effective method for synthesizing 4-nitrobenzyl alcohol is the chemoselective reduction of 4-nitrobenzaldehyde. This approach is favored due to the ready availability of the starting material and the high selectivity that can be achieved, leaving the nitro group intact. The primary methods for this reduction include:
-
Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones.[1]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method offers excellent chemoselectivity by using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[2]
-
Catalytic Transfer Hydrogenation (CTH): An increasingly popular green chemistry approach that employs a catalyst and a hydrogen donor (e.g., formic acid or isopropanol) to achieve the reduction.[3]
Q2: My final product of 4-nitrobenzyl alcohol is a pale yellow powder. Is this indicative of impurity?
A2: Pure 4-nitrobenzyl alcohol is typically a white to light yellow crystalline powder. A slight yellow hue is common and does not necessarily indicate significant impurity. This coloration can sometimes result from minor oxidation or residual starting material. However, a pronounced yellow or brownish color may suggest the presence of byproducts, warranting further purification.[4]
Q3: What is the best way to purify crude 4-nitrobenzyl alcohol?
A3: Recrystallization is the most effective method for purifying 4-nitrobenzyl alcohol. The choice of solvent is critical for achieving high purity and yield. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] Commonly used and effective solvent systems for 4-nitrobenzyl alcohol include:
-
Ethanol (EtOH)[4]
-
A mixture of ethanol and water (e.g., 50:50 EtOH:water)[6]
-
Hot water, often with the use of decolorizing carbon (Norit) to remove colored impurities.[7]
Sublimation in vacuo is another effective purification technique for obtaining highly pure 4-nitrobenzyl alcohol.[4]
Q4: How should I store purified 4-nitrobenzyl alcohol to ensure its stability?
A4: 4-Nitrobenzyl alcohol should be stored in a tightly sealed container in a cool, dry place, protected from light. Storing it in the dark over a desiccant like anhydrous calcium sulfate is recommended to prevent degradation.[4] Exposure to air and light can lead to gradual oxidation and discoloration.[7]
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 4-Nitrobenzaldehyde with Sodium Borohydride (NaBH₄)
This is a common and straightforward method for the synthesis of 4-nitrobenzyl alcohol. However, several issues can arise that may lead to a lower than expected yield.
-
Potential Cause: The primary culprit for this issue is often the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking α-hydrogens (like 4-nitrobenzaldehyde) in the presence of a strong base.[8] In this side reaction, two molecules of the aldehyde react to produce one molecule of 4-nitrobenzyl alcohol and one molecule of 4-nitrobenzoic acid.[9] This side reaction consumes the starting material, thereby reducing the yield of the desired alcohol.
-
Troubleshooting Steps:
-
Control the pH: The Cannizzaro reaction is base-catalyzed. While NaBH₄ reductions are often performed in alcoholic solvents, the basicity of the reaction mixture can increase as the borohydride reacts, especially if aqueous workup is delayed. Ensure the reaction medium does not become strongly basic. A slightly acidic workup can help neutralize any excess base.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the rate of the Cannizzaro reaction.
-
Order of Addition: Add the NaBH₄ portion-wise to a solution of the 4-nitrobenzaldehyde to maintain a low instantaneous concentration of the reducing agent and control the reaction temperature.
-
-
Potential Cause:
-
Insufficient Reducing Agent: Sodium borohydride can decompose in the presence of protic solvents like methanol or ethanol.
-
Low Reaction Temperature: While low temperatures are used to control side reactions, a temperature that is too low can significantly slow down the desired reduction.
-
-
Troubleshooting Steps:
-
Use a slight excess of NaBH₄: To compensate for any decomposition, use a slight molar excess of the reducing agent (e.g., 1.1-1.5 equivalents).
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting material before workup.
-
Optimize Temperature: If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition of NaBH₄ at a lower temperature.
-
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0-5 °C and slowly quench the reaction by adding dilute hydrochloric acid until the effervescence ceases.
-
Add water to precipitate the crude 4-nitrobenzyl alcohol.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like an ethanol/water mixture.[6]
Route 2: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is highly chemoselective for aldehydes and ketones, making it an excellent choice for the synthesis of 4-nitrobenzyl alcohol as it will not reduce the nitro group.[10]
-
Potential Cause:
-
Troubleshooting Steps:
-
Use Freshly Prepared or High-Quality Catalyst: Using freshly sublimed or high-purity aluminum isopropoxide can significantly improve the reaction rate. Alternatively, preparing the catalyst in situ from trimethylaluminum can lead to a more active species.[2]
-
Shift the Equilibrium: Use a large excess of the sacrificial alcohol (isopropanol) to drive the equilibrium towards the product. Removing the acetone byproduct by distillation as it forms is also a highly effective strategy.[13]
-
-
Potential Cause: Although highly chemoselective, under certain conditions, side reactions can occur. For aldehydes without α-hydrogens, the Tishchenko reaction can be a competing pathway, leading to the formation of an ester.[2]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and catalyst loading. Lower temperatures and shorter reaction times can help minimize the formation of the Tishchenko product.
-
Use a Milder Catalyst: In some cases, using a less reactive aluminum alkoxide or a different metal alkoxide catalyst can improve selectivity.
-
Route 3: Catalytic Transfer Hydrogenation (CTH)
CTH is a powerful and often greener alternative for the selective reduction of the aldehyde group.
-
Potential Cause:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, Ru complexes) can be poisoned by impurities in the starting material or solvent. Sintering of the metal nanoparticles on the support can also lead to a loss of active sites.[14]
-
Inefficient Hydrogen Donor: The choice and amount of the hydrogen donor are critical for the reaction's success.
-
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that the 4-nitrobenzaldehyde, solvent, and hydrogen donor are of high purity.
-
Catalyst Handling: Use fresh, high-quality catalyst. For heterogeneous catalysts, ensure proper handling to avoid exposure to air, which can lead to oxidation of the active metal.
-
Optimize Hydrogen Donor: Formic acid and its salts (like ammonium formate) are common and effective hydrogen donors.[15] Ensure the correct stoichiometry is used. Isopropanol is also a widely used hydrogen source.[3]
-
-
Potential Cause: While CTH can be highly chemoselective, over-reduction of the nitro group to an amino group can occur, especially under harsh conditions or with certain catalysts.
-
Troubleshooting Steps:
-
Catalyst Selection: Choose a catalyst known for its high selectivity in the reduction of aldehydes in the presence of nitro groups.
-
Reaction Conditions: Optimize the reaction temperature and pressure (if applicable). Milder conditions generally favor the selective reduction of the more reactive aldehyde group.
-
Monitor the Reaction Carefully: Use TLC or HPLC to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Data Summary
| Synthesis Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Sodium Borohydride Reduction | NaBH₄ | Ethanol, Methanol | 0 °C to RT | Good to Excellent | Mild, inexpensive, easy workup | Potential for Cannizzaro side reaction |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Al(Oi-Pr)₃ | Isopropanol | Reflux | Good to Excellent | Highly chemoselective, inexpensive catalyst | Reversible, can be slow, potential for Tishchenko reaction |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ru-complexes | Varies (e.g., water, alcohols) | RT to elevated | Very Good to Excellent | High selectivity, green, mild conditions | Catalyst cost and deactivation, potential for over-reduction |
Visualizations
Workflow for Sodium Borohydride Reduction
Caption: General workflow for the synthesis of 4-nitrobenzyl alcohol via sodium borohydride reduction.
Competing Reactions in 4-Nitrobenzaldehyde Reduction
Caption: Competing pathways in the reduction of 4-nitrobenzaldehyde under basic conditions.
References
-
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved January 5, 2026, from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved January 5, 2026, from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved January 5, 2026, from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved January 5, 2026, from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved January 5, 2026, from [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved January 5, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2022). Selective transfer hydrogenation of o-nitrobenzaldehyde over various catalysts. Retrieved January 5, 2026, from [Link]
-
RSC Publishing. (2018). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. Retrieved January 5, 2026, from [Link]
-
SciSpace. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved January 5, 2026, from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved January 5, 2026, from [Link]
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WordPress. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved January 5, 2026, from [Link]
-
OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved January 5, 2026, from [Link]
-
Pearson. (n.d.). A Cannizzaro reaction is the reaction of an aldehyde that has no.... Retrieved January 5, 2026, from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2022). Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2022). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved January 5, 2026, from [Link]
-
Oriental Journal of Chemistry. (2014). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Retrieved January 5, 2026, from [Link]
-
ScholarWorks @ UTRGV. (2015). "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr.. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2020). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Retrieved January 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2019). Trapped Intermediate of a Meerwein–Pondorf–Verley Reduction of Hydroxy Benzaldehyde to a Dialkoxide by Titanium Alkoxides. Retrieved January 5, 2026, from [Link]
-
NIH. (2020). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2021). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2021). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2021). The reduction of 4-nitrophenol (4-NP) by NaBH4 catalyzed by five.... Retrieved January 5, 2026, from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved January 5, 2026, from [Link]
-
RSC Publishing. (2018). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. Retrieved January 5, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 5, 2026, from [Link]
-
(n.d.). recrystallization.pdf. Retrieved January 5, 2026, from [Link]
-
WordPress. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2021). Catalytic hydrogenation of 2-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Retrieved January 5, 2026, from [Link]
-
OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved January 5, 2026, from [Link]
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Technical Support Center: Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol
Welcome to the technical support center for the synthesis of 4-aminobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the reduction of 4-nitrobenzyl alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic transformation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Troubleshooting Guides by Synthetic Route
The reduction of the nitro group in 4-nitrobenzyl alcohol is a well-established transformation, yet it presents several challenges that can impact yield, purity, and reproducibility. The primary objective is to achieve complete reduction of the nitro group to an amine while preserving the benzylic alcohol functionality. This section provides detailed troubleshooting for common issues encountered with different reduction methodologies.
Route 1: Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)
Catalytic hydrogenation is a widely used and often high-yielding method for nitro group reduction.[1] However, its success is highly dependent on catalyst activity, reaction conditions, and substrate purity.
Potential Causes & Troubleshooting Steps:
-
Deactivated Catalyst: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity due to improper storage, handling, or poisoning by contaminants in the starting material or solvent.[2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to facilitate the reaction at a reasonable rate.
-
Solution: Increase the weight percentage of the catalyst.[2]
-
-
Low Hydrogen Pressure: For problematic reductions, atmospheric pressure of hydrogen may be insufficient.[2]
-
Solution: If your equipment allows, consider increasing the hydrogen pressure.
-
-
Poor Solubility: The starting material must be soluble in the reaction solvent to ensure efficient contact with the catalyst.[2]
-
Inadequate Agitation: In a heterogeneous reaction, vigorous stirring is crucial for effective mixing of the substrate, solvent, hydrogen gas, and solid catalyst.
-
Solution: Ensure your stirring mechanism is providing sufficient agitation to keep the catalyst suspended.
-
Potential Causes & Troubleshooting Steps:
-
Incomplete Reduction: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamino intermediates.[5] If the reaction is stopped prematurely or conditions are not optimal, these intermediates can be isolated as impurities.[2][3]
-
Setup: In a suitable hydrogenation vessel, dissolve 4-nitrobenzyl alcohol (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution.[6]
-
Hydrogenation: Purge the vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas, typically from a balloon or a regulated cylinder.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material spot has completely disappeared.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Wash the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobenzyl alcohol.
Route 2: Metal-Mediated Reductions (e.g., SnCl₂/HCl, Fe/HCl)
Reductions using metals in acidic media are classic and effective methods for converting nitroarenes to anilines.[8]
Potential Causes & Troubleshooting Steps:
-
Metal Purity and Surface Area: The reactivity of the metal (e.g., tin, iron) is dependent on its purity and particle size.[2]
-
Solution: Use finely powdered metal to maximize the surface area available for reaction.[2]
-
-
Acid Concentration: The concentration of the acid is critical for the reaction rate.
-
Solution: Ensure the correct concentration of acid is used as specified in the protocol.
-
Potential Causes & Troubleshooting Steps:
-
Formation of Metal Salts: The workup for these reactions involves neutralizing the acid, which leads to the precipitation of metal hydroxides or salts. These can sometimes form emulsions or make filtration difficult.[9]
-
Setup: To a solution of 4-nitrobenzyl alcohol (1.0 eq) in a solvent like ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.[2][10]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[2]
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Add ethyl acetate to the residue, followed by the careful addition of a saturated aqueous solution of NaHCO₃ until the solution is basic.[2]
-
Filtration: Filter the resulting suspension through Celite®.
-
Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[3]
Frequently Asked Questions (FAQs)
Q1: My purified 4-aminobenzyl alcohol is developing a color over time. Why is this happening and how can I prevent it?
A1: 4-Aminobenzyl alcohol is susceptible to oxidation, particularly when exposed to air and light. The amino group can be oxidized, leading to the formation of colored impurities.[3] It is recommended to store the purified product under an inert atmosphere (such as nitrogen or argon) and in a cool, dark place to minimize degradation.[3][11][12]
Q2: I am struggling with the purification of 4-aminobenzyl alcohol. What are the best methods?
A2: Due to its polarity, purifying 4-aminobenzyl alcohol can be challenging.[3]
-
Column Chromatography: This is a common and effective method. A silica gel column with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol can provide good separation.[3]
-
Recrystallization: This can also be an effective purification technique. Suitable solvent systems include water or an ethanol/water mixture.[3]
Q3: Can I use sodium borohydride (NaBH₄) to reduce the nitro group of 4-nitrobenzyl alcohol?
A3: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group under standard conditions.[13][14] However, its reducing power can be enhanced by using it in combination with a transition metal catalyst, such as NiCl₂·6H₂O or FeCl₂.[14][15] It is important to note that without the proper catalyst, NaBH₄ is more likely to reduce other functional groups, such as aldehydes or ketones, if present.[13]
Q4: My starting material has other reducible functional groups. How can I selectively reduce only the nitro group?
A4: Chemoselectivity is a key challenge in organic synthesis.
-
Catalytic Hydrogenation: While very effective for nitro reduction, catalytic hydrogenation with Pd/C can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[1][6] Raney Nickel is sometimes used to avoid dehalogenation of aromatic halides.[1]
-
Metal/Acid Reductions: Reagents like SnCl₂ are known for their chemoselectivity in reducing nitro groups in the presence of other reducible functionalities such as aldehydes, ketones, esters, and nitriles.[10]
Q5: During workup, I am experiencing significant product loss into the aqueous phase. How can I improve my extraction efficiency?
A5: 4-Aminobenzyl alcohol has some solubility in water.[11][12] To decrease its solubility in the aqueous layer and improve extraction efficiency, you can saturate the aqueous layer with sodium chloride (brine) before extracting with an organic solvent.[3] It is also recommended to perform multiple extractions with a suitable organic solvent like ethyl acetate.[3]
Visualizing the Process
Workflow for the Reduction of 4-Nitrobenzyl Alcohol
Caption: A generalized workflow for the synthesis of 4-aminobenzyl alcohol.
Nitro Group Reduction Pathway and Potential Side Products
Caption: Stepwise reduction from nitro to amine, highlighting key intermediates.
Quantitative Data Summary
| Method | Typical Reagents | General Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | >95 | 1-24 h | 25-80 | High yields, clean reaction, catalyst can be recycled.[7] | Requires specialized high-pressure equipment, potential for over-reduction and dehalogenation.[7] |
| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni | 91.1 - 93.5 | 1.5-3 h | 50-85 | Avoids the use of high-pressure hydrogen gas. | Hydrazine is toxic and must be handled with care. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | 80-95 | 1-6 h | Reflux | Cost-effective, highly chemoselective.[10] | Stoichiometric amounts of metal are required, leading to significant waste and potentially difficult workups.[9] |
Yields and reaction times are typical and can vary depending on the specific substrate and reaction conditions.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
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Velev, V. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry. BGO Software. Retrieved from [Link]
-
Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Aminobenzyl alcohol. Retrieved from [Link]
-
Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions.
-
Li, Y., Zeng, C., & Jin, R. (2015, August 6). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis.
- BenchChem. (2025). A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents.
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
- Lalancette, J. M., & Brindle, J. R. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(17), 2990-2995.
- Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Iranian Chemical Society, 3(4), 366-371.
- Li, J., et al. (2022, September 20). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synthesis, 54(23), 5121-5126.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
-
Coleman, G. H., & Johnson, H. L. (n.d.). Benzyl alcohol, o-amino-. Organic Syntheses Procedure. Retrieved from [Link]
- Periasamy, M., & Thirumalaikumar, M. (2000). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Tetrahedron Letters, 41(19), 3149-3152.
-
PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b).... Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Retrieved from [Link]
-
Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 28). Sn2+ reduction. Retrieved from [Link]
- Phillips, A. P., & Maggiolo, A. (1951). CATALYTIC HYDROGENATION OF NITROBENZYL ALCOHOLS AND NITROBENZALDEHYDES. Journal of the American Chemical Society, 73(2), 659-660.
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
- BenchChem. (n.d.). Application Notes and Protocols: 4-Aminobenzyl Alcohol in Reductive Organic Synthesis.
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
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Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic performance of benzyl alcohol dehydrogenation integrated with styrene hydrogenation. Retrieved from [Link]
- Barbier, J., et al. (1999, May 19). Simple and competitive catalytic hydrogenation of nitrobenzene, allyl benzyl ether and benzyl crotyl ether in alkaline alcoholic media.
-
Senthamarai, T., et al. (2022, April 6). Efficient iron single-atom catalysts for selective ammoxidation of alcohols to nitriles. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103443057A - Reduction of C-O bonds by catalytic transfer hydrogenolysis.
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Technical Support Center: Navigating the Chemistry of 4-Nitrobenzyl Alcohol
Answering the user's request.
A Senior Application Scientist's Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for 4-Nitrobenzyl alcohol. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceutical and materials science who leverage this versatile yet sensitive reagent. Its unique electronic properties, stemming from the potent electron-withdrawing nitro group, make it an invaluable building block. However, this same feature introduces specific stability challenges. Decomposition during a reaction not only lowers yield but can also complicate purification immensely.
This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab. We will move from identifying problems to understanding their root causes and implementing robust, field-tested solutions.
Part 1: Troubleshooting Guide - "What's Happening in My Flask?"
This section addresses specific observational problems. When a reaction deviates from the expected outcome, consult the table below for potential causes and validated solutions.
Table 1: Troubleshooting Common Decomposition Issues
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
|---|---|---|
| Reaction mixture turns yellow, brown, or black. | 1. Thermal Decomposition: The reaction temperature may be too high, approaching the onset of decomposition (~200 °C). The C-NO₂ bond is often the most thermally labile.[1] 2. Oxidative Degradation: Uncontrolled oxidation, potentially by atmospheric oxygen or incompatible reagents, can lead to polymeric byproducts.[2][3] 3. Base-Induced Side Reactions: Strong bases can deprotonate the acidic benzylic alcohol, leading to side reactions.[4] | 1. Temperature Control: Maintain strict temperature control. Do not exceed 150 °C unless essential, and monitor for exotherms. For sensitive reactions, run at or below room temperature. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent air-oxidation. 3. Judicious Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or mild inorganic bases (e.g., K₂CO₃) instead of strong alkoxides or hydroxides. |
| Formation of 4-Nitrobenzaldehyde or 4-Nitrobenzoic Acid byproduct. | Over-oxidation of the Alcohol: The primary alcohol is highly susceptible to oxidation. This is one of the most common decomposition pathways.[1][5] Strong or non-selective oxidizing agents (e.g., KMnO₄, Jones reagent) are common culprits. | Use a Mild, Selective Oxidizing Agent: Employ reagents known for stopping at the aldehyde stage. Options include Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), or a TEMPO-catalyzed system.[3][6] These reagents operate under mild, often neutral, conditions, preserving the rest of the molecule. (See Protocol 1). |
| Formation of 4-Aminobenzyl Alcohol or other reduced species. | Unintended Reduction of the Nitro Group: The nitro group is sensitive to many reducing conditions, especially catalytic hydrogenation (e.g., H₂/Pd-C) or reactive metals.[7][8][9] This is a classic chemoselectivity challenge. | 1. Chemoselective Reagents: If reducing another functional group (e.g., an aldehyde), use a mild hydride source like Sodium Borohydride (NaBH₄), which typically does not reduce aromatic nitro groups.[9][10] 2. Protecting Group Strategy: If harsh reduction is unavoidable, protect the alcohol moiety first, then perform the nitro group reduction. 3. Alternative Catalysts: For hydrogenations, catalysts other than Palladium may offer different selectivity, but this requires careful screening. |
| Low yield; starting material consumed but desired product is absent. | Decomposition via Reactive Intermediates: Conditions promoting carbocation formation at the benzylic position (e.g., strong acids) are destabilized by the electron-withdrawing nitro group, potentially leading to alternative, unproductive pathways.[7][8] | Avoid Strongly Acidic Conditions: Buffer the reaction if acidic byproducts are formed. For reactions requiring acid catalysis, use milder Lewis acids or solid-supported acid catalysts that can be easily removed. PNB (p-nitrobenzyl) esters are known to be more stable to acid than standard benzyl esters, indicating the molecule's general resilience, but harsh conditions should still be avoided.[7] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling, stability, and reaction planning for 4-Nitrobenzyl alcohol.
Q1: What are the primary decomposition pathways I should be aware of?
The stability of 4-Nitrobenzyl alcohol is dictated by its three key structural features: the benzylic alcohol, the nitro group, and the C-NO₂ bond. Understanding these vulnerabilities is key to preventing decomposition.
Caption: Primary decomposition routes for 4-Nitrobenzyl alcohol.
Q2: I need to modify the alcohol group. How can I avoid touching the nitro group?
This is a common objective. The key is to use reaction conditions that are orthogonal to the stability of the nitro group.
Table 2: Recommended Reagents for Alcohol Modification
| Transformation | Compatible Reagent Class | Example(s) | Rationale |
|---|---|---|---|
| Oxidation (to Aldehyde) | Mild Oxidants | Dess-Martin Periodinane (DMP), PCC, Swern Oxidation, TEMPO/NaOCl | These reagents are highly selective for alcohols and operate under non-reducing, typically neutral or mildly acidic/basic conditions that do not affect the nitro group.[3][6] |
| Esterification | Activated Carboxylic Acids | Acyl chlorides, Anhydrides with a mild base (e.g., pyridine, DMAP) | Standard Fischer esterification (acid catalysis) can work but requires careful temperature control. Using activated acyl donors allows the reaction to proceed at lower temperatures, minimizing thermal decomposition risk. |
| Etherification | Williamson Synthesis | Alkyl halide (e.g., Benzyl bromide) with a mild base (NaH, K₂CO₃) in an inert solvent (DMF, THF).[11][12] | This is a robust method. The nitro group is stable to the basic and nucleophilic conditions employed. |
| Protection | Silyl Halides, Acetals | TBSCl/Imidazole, Dihydropyran (DHP)/p-TsOH | These methods are standard for alcohol protection and are performed under conditions that leave the aromatic nitro group untouched.[12][13] |
Q3: When should I use a protecting group on the alcohol?
A protecting group strategy is warranted when the planned reaction conditions are known to be incompatible with a primary benzylic alcohol.
Caption: Decision workflow for using an alcohol protecting group.
Table 3: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Introduction Reagents | Stability | Cleavage Reagents |
|---|---|---|---|
| Silyl Ether (TBS, TIPS) | TBSCl, Imidazole, DMF | Stable to base, mild acid, oxidation, reduction. Cleaved by strong acid. | TBAF (fluoride source), HF•Py, aq. HCl |
| Benzyl Ether (Bn) | BnBr, NaH, THF[12][14] | Stable to acid, base, many redox reagents. | Catalytic Hydrogenolysis (H₂, Pd/C). Caution: This will also reduce the nitro group. |
| Acetal (THP) | DHP, p-TsOH (cat.), DCM | Stable to base, organometallics, reduction. Cleaved by acid.[13] | Aqueous acid (e.g., HCl, AcOH) |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, THF[12] | Similar to Bn but can be cleaved oxidatively. | H₂/Pd-C (reduces NO₂), DDQ, CAN (oxidative cleavage).[12] |
Recommendation: For most cases where the nitro group must be preserved, a Silyl Ether (TBS) is the ideal choice due to its robust nature and orthogonal cleavage conditions (fluoride ions), which will not affect the rest of the molecule.
Part 3: Validated Experimental Protocols
These protocols are designed to be reliable and serve as a starting point for your specific substrate.
Protocol 1: Selective Oxidation to 4-Nitrobenzaldehyde using Dess-Martin Periodinane (DMP)
Objective: To efficiently oxidize 4-Nitrobenzyl alcohol to the corresponding aldehyde with minimal risk of over-oxidation or side reactions.[6]
Materials:
-
4-Nitrobenzyl alcohol
-
Dess-Martin Periodinane (DMP), 1.1 eq.
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 4-Nitrobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add solid Dess-Martin Periodinane (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves and the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-nitrobenzaldehyde can be purified by column chromatography on silica gel.
Self-Validation Check: The absence of a spot corresponding to 4-nitrobenzoic acid on the TLC plate confirms the selectivity of the oxidation.
Protocol 2: Protection of the Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
Objective: To protect the alcohol functional group, enabling subsequent chemistry that would otherwise be incompatible with it (e.g., Grignard reactions, reductions).[12]
Materials:
-
4-Nitrobenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl), 1.2 eq.
-
Imidazole, 2.5 eq.
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-Nitrobenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.
-
Add solid TBSCl (1.2 eq) to the solution.
-
Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash sequentially with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting TBS-protected ether by column chromatography on silica gel.
Self-Validation Check: The protected product should show a significantly higher Rf value on TLC compared to the starting alcohol and will not stain with permanganate stain.
References
- An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitrobenzyl Alcohol. (n.d.). Benchchem.
- A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis. (n.d.). Benchchem.
- Acidity of 4-Nitrobenzyl Alcohol: A Comparative Analysis with Benzyl Alcohol. (n.d.). Benchchem.
- Benzyl Protection of Alcohols. (2025). J&K Scientific LLC.
- Benzyl group. (n.d.). Wikipedia.
- A Head-to-Head Battle of Protecting Groups: 4-Iodobenzyl Alcohol vs. Benzyl Alcohol. (n.d.). Benchchem.
- Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024, March 25). Suzhou Highfine Biotech.
- A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol. (n.d.). Benchchem.
- Safety Data Sheet: 4-Nitrobenzylalcohol. (n.d.). Carl ROTH.
- A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions. (n.d.). Benchchem.
- Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde... (n.d.). ResearchGate.
- How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? (2014, April 16). ResearchGate.
- Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. NIH National Library of Medicine.
- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. (n.d.). Benchchem.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.
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Technical Support Center: Purification of Crude 4-Nitrobenzyl Alcohol by Recrystallization
Welcome to the technical support guide for the purification of 4-Nitrobenzyl alcohol. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the recrystallization of this crucial chemical intermediate. Our approach moves beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental problems in a question-and-answer format, providing both diagnoses and validated remedies.
Q1: My 4-Nitrobenzyl alcohol "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. It typically occurs for two main reasons:
-
High Solute Concentration and Rapid Cooling: If the solution is supersaturated and cooled too quickly, the molecules don't have time to orient themselves into a crystal lattice.
-
Melting Point Depression: The melting point of your crude solid is likely lower than the boiling point of your chosen solvent, often due to significant impurities. 4-Nitrobenzyl alcohol has a melting point around 92-95°C[1]. If your solvent boils at a higher temperature, the solid may melt in the solution before it dissolves.
Corrective Actions:
-
Immediate Fix: Reheat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to prevent premature saturation.[2][3]
-
Promote Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Do not place it directly on the benchtop or in an ice bath until it has reached ambient temperature and crystal formation has begun.[3][4]
-
Re-evaluate Your Solvent: If the problem persists, your solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point or using a mixed-solvent system where you can adjust the polarity and boiling point.
Q2: After cooling my solution, no crystals have formed. What should I do?
A2: The failure of crystals to form usually indicates that the solution is not sufficiently saturated at the cooler temperature. This can be due to using too much solvent or the solution being in a supersaturated state.[2][5]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic etches on the glass provide nucleation sites for crystal growth to begin.[5]
-
Seeding: If you have a small crystal of pure 4-Nitrobenzyl alcohol, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[2]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2] Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again.
-
Increase Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield by further decreasing the compound's solubility.[6]
Q3: My final yield of pure crystals is very low. What are the likely causes?
A3: A low recovery is a frustrating outcome that can often be traced back to several procedural missteps.
Potential Causes & Solutions:
-
Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the solid will keep a significant portion of your product in the mother liquor upon cooling.[4][5] Solution: To recover some of the lost product, you can boil off solvent from the filtrate to obtain a "second crop" of crystals, though these may be less pure.[7]
-
Premature Crystallization: If the solution cools during a hot gravity filtration step, product can be lost on the filter paper. Solution: Use a pre-heated funnel and flask for the hot filtration and keep the solution near its boiling point.[8]
-
Inadequate Cooling: Failing to cool the solution in an ice bath after it has reached room temperature will result in a lower yield, as more product remains dissolved at higher temperatures.[4]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[5] Solution: Always wash with a minimal amount of ice-cold solvent.
Q4: The purified crystals are still yellow or brown. How do I remove colored impurities?
A4: The pale yellow color of 4-Nitrobenzyl alcohol can be intensified by impurities, often oxidation by-products like 4-nitrobenzaldehyde or other aromatic contaminants.[9][10]
Decolorization Protocol:
-
Redissolve the colored crystals in the minimum amount of a suitable hot solvent.
-
Allow the solution to cool slightly from its boiling point to prevent violent frothing in the next step.
-
Add a very small amount of activated charcoal (Norit), typically 1-2% of the solute's weight, to the solution.[8] The charcoal has a high surface area that adsorbs the large, polar colored impurity molecules.
-
Bring the solution back to a gentle boil for a few minutes.
-
Perform a hot gravity filtration to remove the insoluble charcoal.[9]
-
Allow the clarified filtrate to cool slowly to recrystallize the now colorless 4-Nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing 4-Nitrobenzyl alcohol?
A1: The ideal recrystallization solvent follows the "soluble when hot, insoluble when cold" principle.[4][6] Given the polar nitro (-NO2) and hydroxyl (-OH) groups, 4-Nitrobenzyl alcohol is a polar molecule.[11] Therefore, moderately polar solvents are excellent candidates.
-
Single Solvents: Ethanol is a good choice. Water can also be used, though the compound's solubility is limited.[9][12]
-
Mixed Solvents: A mixed-solvent system, such as ethanol-water, is often highly effective.[4] In this system, you dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent where it is highly soluble). Then, you add hot water (the "bad" solvent where it is less soluble) dropwise until the solution just begins to turn cloudy (the saturation point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is set aside to cool.[13]
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Good temperature gradient. 4-Nitrobenzyl alcohol has low solubility (2 g/L at 20°C) but this increases with heat, making it a viable, non-toxic option.[12] |
| Ethanol | Medium-High | 78 | An excellent general-purpose solvent for moderately polar compounds.[7] Often used in a pair with water.[4] |
| Methanol | Medium-High | 65 | Good dissolving power, but its lower boiling point provides a smaller temperature range for recrystallization compared to water or ethanol.[7] |
| Toluene | Low | 111 | Generally unsuitable as a primary solvent due to the "like dissolves like" principle, but could potentially be used as the "bad" solvent in a pair with a highly polar solvent.[7] |
Q2: What is the expected melting point of pure 4-Nitrobenzyl alcohol, and why is it important?
A2: The literature melting point for pure 4-Nitrobenzyl alcohol is consistently reported in the range of 92-97°C .[1][14][15] The melting point is a critical indicator of purity. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed (lower) and broadened (melt over a wider range).
Q3: What are the common impurities in crude 4-Nitrobenzyl alcohol?
A3: Impurities depend on the synthetic route used to prepare the crude material. Common routes include the hydrolysis of 4-nitrobenzyl halides or the reduction of 4-nitrobenzaldehyde.[9][12]
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., 4-nitrobenzyl chloride).[12]
-
Isomeric impurities (e.g., 2-nitrobenzyl alcohol).
-
-
Degradation Products:
-
4-Nitrobenzaldehyde: An oxidation product of the benzyl alcohol.
-
4-Nitrobenzoic acid: A further oxidation product.
-
Experimental Protocols & Visualizations
Standard Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place the crude 4-Nitrobenzyl alcohol in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid when the solvent is at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities or colored residues are present (and you have already treated with charcoal), perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Saturation: Add hot water drop-by-drop to the boiling ethanol solution until a persistent cloudiness appears. Add a final few drops of hot ethanol to make the solution clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold water or an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely in the air or in a low-temperature oven (well below the 92°C melting point).
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of 4-Nitrobenzyl alcohol.
Solvent Selection Logic Diagram
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- A Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents. (n.d.). BenchChem.
- 4-Nitrobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- CAS 619-73-8: 4-Nitrobenzyl alcohol. (n.d.). CymitQuimica.
- 4-Nitrobenzyl alcohol. (n.d.). Sigma-Aldrich.
- 4-Nitrobenzyl alcohol Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet: 4-Nitrobenzylalcohol. (n.d.). Carl ROTH.
- SAFETY DATA SHEET: 4-Nitrobenzyl alcohol. (2010). Fisher Scientific.
- 4-Nitrobenzyl alcohol, 99% 500 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.
- 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS. (2017). Loba Chemie.
- 4-NITROBENZYL ALCOHOL (p-nitrobenzyl alcohol). (n.d.). Sdfine.
- 4-Nitrobenzyl alcohol. (n.d.). YangZhou ShuangDing Chem Co.,Ltd.
- 4-Nitrobenzyl alcohol SDS, 619-73-8 Safety Data Sheets. (n.d.). ECHEMI.
- Recrystallization-1.pdf. (n.d.).
- 4-Nitrobenzyl alcohol | 619-73-8. (2025). ChemicalBook.
- Crystallization. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Go-to recrystallization solvent mixtures. (2023). Reddit.
- Cas 619-73-8,4-Nitrobenzyl alcohol. (n.d.). LookChem.
- Recrystallization. (n.d.).
- A Comparative Analysis of Impurities in Commercial 4-Aminobenzyl Alcohol. (n.d.). BenchChem.
- Recrystallization1. (n.d.).
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization. (n.d.).
- recrystallization.pdf. (n.d.).
- p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. (1944). Organic Syntheses.
- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. (n.d.). BenchChem.
- 4-Nitrobenzyl alcohol. (n.d.). Chem-Impex.
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- 15. shuangdingchemistry.com [shuangdingchemistry.com]
Technical Support Center: Scaling Up Reactions with 4-Nitrobenzyl Alcohol
Introduction
Welcome to the Technical Support Center for 4-Nitrobenzyl Alcohol. As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, 4-Nitrobenzyl alcohol (CAS: 619-73-8) is frequently used in reactions that are scaled from the laboratory bench to pilot and production plants[1][2]. However, this transition is not without its challenges. The presence of a primary alcohol and a powerful electron-withdrawing nitro group on the aromatic ring imparts a unique reactivity profile that demands careful consideration during scale-up[3][4].
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical and engineering principles essential for successful and safe scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the immediate safety concerns when handling 4-Nitrobenzyl alcohol at scale? A1: The primary concerns are its combustible nature as a solid dust and its thermal stability. As a nitroaromatic compound, it can undergo exothermic decomposition at elevated temperatures, potentially leading to a runaway reaction[5][6]. While stable under normal conditions, it is crucial to avoid heating it rapidly or uncontrollably[6]. Dust inhalation and contact with skin and eyes should be minimized by using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling large quantities[7][8]. All large-scale operations should be conducted in well-ventilated areas with readily available emergency equipment[6][7].
Q2: My batch of 4-Nitrobenzyl alcohol is a light yellow powder. Is this acceptable for scale-up? A2: Pure 4-Nitrobenzyl alcohol is a white to light yellow crystalline powder[1]. A slight yellow tint is common and often acceptable; it can result from minor oxidation when the product is dried in the presence of air[1][9]. However, a pronounced yellow or brown color may indicate significant impurities from side reactions or degradation. For scale-up, it is critical to quantify the purity (e.g., via HPLC or qNMR) to ensure that unknown impurities do not interfere with the reaction, poison a catalyst, or pose a safety risk.
Q3: What are the best practices for storing bulk quantities of 4-Nitrobenzyl alcohol? A3: It should be stored in tightly sealed, original containers in a cool, dry, and well-ventilated area[6][10]. Keep it away from incompatible materials, particularly strong oxidizing agents, and sources of heat, sparks, or flame[7][11]. Protecting containers from physical damage is also crucial to prevent leaks or spills of the powder[6].
Q4: Which synthetic routes involving 4-Nitrobenzyl alcohol are most commonly scaled up? A4: Two primary reaction types are common. First, reactions utilizing the alcohol functionality, such as esterification or etherification, where 4-nitrobenzyl is often used as a protecting group[3][12]. Second, reactions targeting the nitro group, most commonly its reduction to form 4-aminobenzyl alcohol, a key pharmaceutical intermediate[13]. Both present unique scale-up challenges addressed in this guide.
Core Scale-Up Challenge 1: Thermal Stability and Safety
The presence of the nitro group makes thermal management the most critical safety parameter during scale-up. Nitroaromatic compounds are energetic materials, and their decomposition can be highly exothermic.
Q: My process requires heating a solution of 4-Nitrobenzyl alcohol to 120°C. How do I assess the risk? A: This is a significant concern. The onset of thermal decomposition for 4-Nitrobenzyl alcohol is estimated to be around 200-220°C, but this can be lowered by the presence of impurities, catalysts, or other reagents[5].
-
Causality: At elevated temperatures, the C-NO₂ bond, being the most thermally labile, can cleave, initiating a complex and rapid decomposition that releases gaseous products like CO, CO₂, and various nitrogen oxides (NOₓ)[5]. This gas evolution can rapidly pressurize a sealed reactor, creating an explosion hazard.
-
Recommendation:
-
Differential Scanning Calorimetry (DSC): Before any scale-up, perform a DSC analysis on your specific reaction mixture (not just the starting material) to determine the actual onset temperature of the exotherm. This is a non-negotiable safety step.
-
Process Controls: Ensure your reactor has a robust cooling system and is not oversized for the batch, which would hinder efficient heat removal. The process temperature (120°C) should be significantly lower than the measured exotherm onset temperature.
-
Hot-Spot Prevention: Ensure efficient stirring to prevent localized overheating ("hot spots"), which can initiate decomposition even if the bulk temperature is within a safe range[14].
-
Workflow: Thermal Hazard Assessment
Caption: Decision workflow for assessing thermal risk before scaling up.
Core Scale-Up Challenge 2: Solubility and Reaction Homogeneity
What works in a small flask of THF might not be practical or economical in a 1000 L reactor. Solubility directly impacts reaction rates, impurity profiles, and material handling.
Q: I am struggling to dissolve 4-Nitrobenzyl alcohol in a cost-effective solvent for a large-scale reaction. What are my options? A: 4-Nitrobenzyl alcohol has limited solubility in water (2 g/L at 20°C) but is soluble in many organic solvents[10][15][16]. The challenge is balancing solubility, cost, safety (flash point), and environmental impact.
-
Causality: The molecule has both polar (hydroxyl, nitro) and non-polar (aromatic ring) features, leading to this mixed solubility profile. Inadequate dissolution will result in a heterogeneous slurry. At scale, this leads to inconsistent reaction progress, poor reproducibility, and potential for unreacted starting material to remain, complicating purification.
-
Recommendations:
-
Solvent Screening: If common solvents like alcohols or ethyl acetate are unsuitable, consider a systematic screening of solvent mixtures. Sometimes a co-solvent system (e.g., Toluene/Ethanol) can provide the required solubility at an acceptable cost.
-
Temperature Adjustment: Gently warming the mixture can significantly increase solubility. However, this must be balanced against the thermal stability risks discussed previously. Always operate well below the solvent's boiling point and the decomposition temperature.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic-soluble substrate like this, PTC can be an excellent scale-up strategy. It avoids the need for a single solvent that dissolves all components.
-
Data Table: Solubility of 4-Nitrobenzyl Alcohol
| Solvent | Solubility (g/L) | Temperature (°C) | Source | Notes |
| Water | 2 | 20 | [10] | Low solubility, limiting its use as a primary solvent. |
| Methanol | Soluble | Ambient | [9] | Often used in lab-scale reductions and esterifications. |
| Ethanol | Soluble | Ambient | [9] | Good general-purpose solvent for this substrate. |
| Dichloromethane | Soluble | Ambient | [17] | Effective but has environmental and safety concerns at scale. |
Core Scale-Up Challenge 3: Reaction Control & Side Product Formation
At scale, efficient mixing and heat transfer become more difficult, which can lead to a loss of selectivity and the formation of unwanted byproducts.[14][18]
Q: In scaling up the reduction of the nitro group to an amine, I'm seeing incomplete conversion and the formation of colored impurities. Why is this happening? A: The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction is a classic scale-up problem.
-
Causality:
-
Poor Mass Transfer: In catalytic hydrogenations (e.g., using Pd/C), poor mixing can lead to "hydrogen starvation" at the catalyst surface, halting the reduction at an intermediate stage[13]. These intermediates can then react with each other to form colored, often polymeric, impurities (e.g., azoxybenzenes).
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent, or it can become physically coated with byproducts, reducing its activity[13]. At scale, the catalyst-to-substrate ratio is often lower, making the reaction more sensitive to deactivation.
-
-
Troubleshooting Protocol:
-
Check Reagent Quality: Ensure your 4-Nitrobenzyl alcohol and solvent are of high purity.
-
Improve Agitation: Increase the stirrer speed to improve gas-liquid-solid mixing. In large reactors, the impeller design (e.g., gas-inducing impellers) is critical.
-
Increase Catalyst Loading/Use Fresh Catalyst: If deactivation is suspected, perform a small-scale test with fresh catalyst to confirm. You may need to slightly increase the catalyst loading for the larger scale[13].
-
Extend Reaction Time/Increase Temperature: Monitor the reaction closely by TLC or HPLC. If the reaction stalls, extending the time or moderately increasing the temperature (while respecting safety limits) can drive it to completion[13].
-
Troubleshooting Diagram: Incomplete Nitro Group Reduction
Caption: Troubleshooting logic for incomplete reduction of 4-nitrobenzyl alcohol.
Core Scale-Up Challenge 4: Work-up and Purification
Isolating a pure product from a large volume of crude reaction mixture often requires a shift in strategy from laboratory methods.
Q: My lab protocol uses column chromatography for purification, which is not feasible for a 50 kg batch. How should I adapt my purification strategy? A: This is a universal scale-up challenge. The goal is to replace chromatography with a more scalable technique like crystallization or precipitation.[19][20]
-
Causality: Column chromatography relies on surface area interactions and has a low throughput, making it extremely expensive and time-consuming at an industrial scale due to high solvent consumption and labor costs. Crystallization, however, is a bulk separation technique that can yield very pure material if designed correctly[21][22].
-
Scalable Purification Protocol (Crystallization):
-
Solvent Selection: The key is to find a solvent or solvent system in which your desired product has high solubility at an elevated temperature but low solubility at a cool temperature. Impurities should ideally remain soluble at the cool temperature.
-
Crude Work-up: After the reaction, perform an initial work-up (e.g., aqueous washes) to remove bulk, highly polar, or ionic impurities. Concentrate the organic layer to a manageable volume.
-
Hot Dissolution: Add the chosen crystallization solvent and heat the mixture until all the product dissolves.
-
Controlled Cooling: This is the most critical step. Cool the solution slowly. Rapid cooling ("crashing out") will trap impurities within the crystal lattice[22]. A slow, controlled cooling ramp allows for the formation of large, pure crystals. Seeding the solution with a small amount of pure product at the saturation point can promote controlled crystal growth.
-
Isolation and Drying: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer at scale) and wash with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. Dry the product under vacuum.
-
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitrobenzyl Alcohol.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzyl alcohol Safety Data Sheet.
- Synquest Labs. (n.d.). 4-Nitrobenzyl alcohol Safety Data Sheet.
- Loba Chemie. (2017). 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS.
- Benchchem. (2025). Scalable synthesis of 4-Nitrobenzyl alcohol for industrial applications.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol.
- ChemicalBook. (2025). 4-Nitrobenzyl alcohol Properties.
- Sigma-Aldrich. (n.d.). 4-Nitrobenzyl alcohol.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl alcohol, 99%.
- Benchchem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- Benchchem. (n.d.). A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis.
- CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol.
- TNJ Chemical. (n.d.). The Role of 4-Nitrobenzyl Alcohol in Modern Pharmaceutical Synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions.
- ScienceDirect. (n.d.). Precipitation and Crystallization Processes.
- Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL.
- ResearchGate. (2025). Crystallization and Precipitation.
- ResearchGate. (n.d.). Development and Scale-Up of the Mixing Process for Biopharmaceuticals.
- Benchchem. (n.d.). Application Notes and Protocols: Esterification of 4-Nitrobenzyl Alcohol with Chiral Acids for Kinetic Resolution.
- Mettler-Toledo. (2015). Introduction to Crystallization and Precipitation.
- Chemistry For Everyone. (2025). What Is The Difference Between Crystallization And Precipitation?.
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Technical Support Center: Wavelength Optimization for o-Nitrobenzyl Photoremovable Groups
Welcome to the technical support center for o-nitrobenzyl (o-NB) photoremovable protecting groups (PPGs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing the photolytic cleavage of o-NB groups. My aim is to combine established photochemical principles with field-proven insights to help you achieve efficient and clean deprotection in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with o-nitrobenzyl photoremovable groups.
Q1: What is the general mechanism of o-nitrobenzyl group photolysis?
A1: The photodeprotection of o-nitrobenzyl-caged compounds occurs through a Norrish Type II-like intramolecular rearrangement.[1] Upon absorption of UV light, the ortho-nitro group is excited and abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes rearrangement to release the protected molecule and the byproduct, 2-nitrosobenzaldehyde.[1][2] The proximity of the nitro group to the benzylic hydrogen is crucial for this efficient intramolecular process.[1]
Q2: What is the typical wavelength range for cleaving o-nitrobenzyl groups?
A2: Standard o-nitrobenzyl groups absorb in the UV range, typically between 280-350 nm.[1] However, the absorption maximum can be shifted to longer, less phototoxic wavelengths by introducing electron-donating substituents on the aromatic ring.[2]
Q3: What are the main byproducts of o-nitrobenzyl photolysis, and are they problematic?
A3: The primary byproduct is o-nitrosobenzaldehyde.[1][3] This compound can be reactive and potentially toxic to biological systems.[3][4] It can also absorb light, creating an "inner filter" effect that reduces the efficiency of the photolysis reaction, especially at high conversions.[5] In some cases, o-nitrosobenzaldehyde can react with the newly deprotected amine functionalities to form an imine.[5]
Q4: How can I monitor the progress of my photolysis reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to quantify the disappearance of the starting material and the appearance of the deprotected product.[6] Time-resolved NMR spectroscopy can also be used to follow the photochemical decomposition.[7] For chromogenic or fluorescent substrates, UV-Vis or fluorescence spectroscopy can be a convenient way to track the reaction.[8][9]
Q5: Can I use o-nitrobenzyl groups for in vivo applications?
A5: While o-nitrobenzyl groups are widely used, their requirement for UV light for cleavage can be a limitation for in vivo applications due to the limited tissue penetration of UV light and its potential for cytotoxicity. However, derivatives with red-shifted absorption maxima that can be cleaved with longer wavelength light are being developed to address this issue.[8][10] Two-photon excitation, which uses near-infrared light, is another strategy to enable the use of o-nitrobenzyl groups in deeper biological tissues.[2][8]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the photolysis of o-nitrobenzyl protecting groups.
Issue 1: Incomplete or Slow Photodeprotection
Symptoms:
-
Low yield of the deprotected product.
-
Significant amount of starting material remains even after prolonged irradiation.
-
Reaction rate is much slower than expected.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Incorrect Wavelength | The irradiation wavelength does not sufficiently overlap with the absorption maximum (λmax) of the o-nitrobenzyl derivative. | Determine the λmax of your caged compound using a UV-Vis spectrophotometer and select a light source with an emission wavelength as close as possible to the λmax. See Protocol 1 for details. |
| Insufficient Light Intensity or Duration | The total number of photons delivered to the sample is insufficient to drive the reaction to completion. | Increase the irradiation time or use a higher intensity light source. Be cautious of potential photodamage to the sample with excessive light exposure. |
| Inner Filter Effect | At high concentrations, the photoproducts, particularly o-nitrosobenzaldehyde, can absorb the incident light, preventing it from reaching the remaining caged compound.[5] | Dilute the reaction mixture. Perform the photolysis in a solvent where the byproduct has lower absorbance at the irradiation wavelength. |
| Low Quantum Yield | The intrinsic efficiency of the photochemical reaction for your specific compound is low. The quantum yield is affected by the substituents on the aromatic ring and the nature of the leaving group.[8][10][11] | While difficult to change for a given compound, consider synthesizing a derivative with substituents known to enhance the quantum yield. For example, adding electron-donating groups to the aromatic ring can sometimes improve efficiency. |
| Solvent Effects | The polarity and hydrogen-bonding properties of the solvent can influence the stability of the excited state and the reaction intermediates, thereby affecting the photolysis rate.[12][13] | Experiment with a range of solvents with different polarities (e.g., acetonitrile, methanol, dioxane, water) to find the optimal reaction medium.[6] |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram.
-
Difficulty in purifying the desired product.
-
Discoloration of the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Reactivity of o-Nitrosobenzaldehyde | The primary byproduct, o-nitrosobenzaldehyde, is reactive and can undergo secondary reactions, such as dimerization or reaction with the deprotected product (e.g., amines).[5][14] | Add a scavenger for the nitroso byproduct, such as 1,3-cyclohexanedione or semicarbazide.[5] For purification, a basic aqueous wash can remove the acidic o-nitrosobenzoic acid, which can form from the oxidation of o-nitrosobenzaldehyde.[15] |
| Photodegradation of the Product | The deprotected product itself may be sensitive to the irradiation wavelength and undergo degradation. | If possible, choose an irradiation wavelength where the product has minimal absorbance. Monitor the reaction progress closely and stop the irradiation as soon as the starting material is consumed to minimize product degradation. |
| Oxygen Quenching | The excited triplet state of the o-nitrobenzyl group can be quenched by molecular oxygen, leading to the formation of reactive oxygen species and potentially undesired side reactions. | Degas the solvent before irradiation by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. |
Issue 3: Poor Solubility of the Caged Compound
Symptoms:
-
Difficulty in preparing a homogenous solution of the o-nitrobenzyl-protected compound.
-
Precipitation of the compound during the experiment.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Inherent Low Solubility | The caged compound may have poor solubility in the desired solvent for the photolysis experiment, particularly in aqueous buffers for biological applications. | Add a co-solvent such as DMSO or DMF to improve solubility. For biological experiments, ensure the final concentration of the organic solvent is compatible with your system. Consider synthesizing a more soluble derivative by incorporating hydrophilic groups. |
| Precipitation upon Cooling | If the reaction is performed at elevated temperatures to improve solubility, the compound may precipitate upon cooling. | Maintain the reaction temperature throughout the experiment. If the product is soluble at a lower temperature, the reaction can be cooled down after completion. |
Part 3: Key Experimental Protocols
Protocol 1: Determining the Optimal Wavelength for Photolysis
This protocol outlines the steps to identify the most effective wavelength for the photodeprotection of your specific o-nitrobenzyl-caged compound.
Materials:
-
o-Nitrobenzyl-caged compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A suitable solvent in which the compound is soluble and stable.
Procedure:
-
Prepare a dilute solution of your caged compound in the chosen solvent. The concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically between 0.2 and 0.8).
-
Acquire the UV-Vis absorption spectrum of the solution over a range of wavelengths (e.g., 250-450 nm) to determine the wavelength of maximum absorbance (λmax).[16]
-
Select an irradiation source. Choose a light source (e.g., a filtered mercury lamp or a laser) with an emission wavelength that is as close as possible to the determined λmax.
-
Perform trial photolysis experiments. Irradiate small aliquots of your sample at the selected wavelength for varying amounts of time.
-
Analyze the results. Monitor the disappearance of the starting material and the formation of the product using a suitable analytical method (e.g., HPLC, LC-MS, or NMR).[6][7]
-
Optimize. Based on the results, you can fine-tune the irradiation time to achieve the desired level of deprotection. If the efficiency is low, consider testing other available wavelengths that have significant absorbance.
Protocol 2: Monitoring Photolysis by HPLC
This protocol provides a general method for tracking the progress of a photolysis reaction using HPLC.
Materials:
-
Photolysis reaction mixture
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water, often with 0.1% trifluoroacetic acid).
Procedure:
-
Develop an HPLC method. Before starting the photolysis, develop an HPLC method that can effectively separate the starting caged compound from the expected deprotected product and the o-nitrosobenzaldehyde byproduct.
-
Take a t=0 sample. Before starting the irradiation, take an aliquot of the reaction mixture, dilute it if necessary, and inject it into the HPLC to get a baseline reading.
-
Start the photolysis. Begin irradiating your reaction mixture under the optimized conditions (wavelength, intensity, time).
-
Take time-point samples. At regular intervals, withdraw small aliquots from the reaction mixture.
-
Analyze the samples. Inject each time-point sample into the HPLC and record the chromatogram.
-
Quantify the results. By integrating the peak areas of the starting material and the product at each time point, you can calculate the percentage of conversion and monitor the reaction kinetics.
Part 4: Visualizations
Diagram 1: Photochemical Mechanism of o-Nitrobenzyl Deprotection
Caption: Mechanism of o-nitrobenzyl photodeprotection.
Diagram 2: Workflow for Wavelength Optimization
Caption: Workflow for optimizing irradiation wavelength.
Part 5: References
-
Klajn, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved from [Link]
-
Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Retrieved from [Link]
-
Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(9), 4891-4933. Retrieved from [Link]
-
Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Retrieved from [Link]
-
Furuta, T., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. Retrieved from [Link]
-
Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Retrieved from [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Retrieved from [Link]
-
Lam, K. Y., et al. (2022). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2007). Two-Photon Uncaging of Glutamate. PMC. Retrieved from [Link]
-
Nguyen, L. T. B., & Abe, M. (2022). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. Retrieved from [Link]
-
Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
Schmidt, B. V. K. J., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]
-
Jayaraman, V., et al. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Jia-De, W., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]
-
Jayaraman, V., et al. (2019). (PDF) Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2021). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. ACS. Retrieved from [Link]
-
Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Schmidt, B. V. K. J., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. Retrieved from [Link]
-
Laskin, A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Retrieved from [Link]
-
Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2010). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane.... Retrieved from [Link]
-
Laskin, A., et al. (2023). Influence of solvent on electronic structure and the photochemistry of nitrophenols. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Organic Chemistry practical. (n.d.). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
Blaha, T., et al. (2021). Predicting wavelength-dependent photochemical reactivity and selectivity. PubMed Central. Retrieved from [Link]
-
Kosenkov, D., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC. Retrieved from [Link]
-
Reddit. (2013). Choosing optimal wavelength for a solution in spectrophotometer. Retrieved from [Link]
-
YouTube. (2023). (2023.06) Video Experiment Protocol #VEP2-UV-VIS spectrophotometer 자외선/가시광선 분광기. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. academic.oup.com [academic.oup.com]
- 11. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
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- 16. pennwest.edu [pennwest.edu]
Technical Support Center: Base-Catalyzed Cleavage of 4-Nitrobenzyl Amides and Ethers
Welcome to the technical support guide for the base-catalyzed cleavage of 4-nitrobenzyl (PNB) protecting groups. This resource is designed for researchers, chemists, and drug development professionals who utilize the PNB group for the protection of amides and ethers. Here, we provide in-depth mechanistic insights, answers to frequently asked questions, and a systematic troubleshooting guide to help you navigate challenges in your experiments.
The Mechanism: Beyond Simple Hydrolysis
A fundamental understanding of the reaction mechanism is critical for effective troubleshooting. The base-catalyzed cleavage of ortho- and para-nitrobenzyl groups is not a standard nucleophilic acyl substitution or ether cleavage. A serendipitous discovery and subsequent investigation revealed a novel oxidative cleavage pathway.[1][2]
Question: What is the proposed mechanism for the base-catalyzed cleavage of 4-nitrobenzyl (PNB) groups?
Answer: The cleavage is presumed to proceed via an oxidation at the benzylic position, a reaction critically facilitated by the presence of a nitro group at the ortho or para position and the presence of dissolved oxygen.[1]
The key steps are:
-
Initiation: The reaction is initiated under basic conditions (e.g., aqueous NaOH). While the exact initial step is not definitively proven, it creates an environment conducive to oxidation at the electron-deficient benzylic carbon.
-
Oxidation: Dissolved molecular oxygen acts as the oxidant, leading to the formation of an unstable intermediate at the benzylic position. This step is the reason the reaction is sensitive to atmospheric conditions.
-
Collapse and Release: This intermediate collapses to release the deprotected amine or alcohol and a 4-nitrobenzoyl derivative byproduct, such as 4-nitrobenzaldehyde.[1]
The nitro group's position is paramount. A meta-nitrobenzyl group is unreactive under these conditions because it cannot effectively stabilize the key intermediate through resonance, unlike the ortho and para isomers.[1]
Caption: Proposed oxidative cleavage pathway for PNB groups.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the application and selectivity of the base-catalyzed PNB cleavage.
Q: Why use the 4-nitrobenzyl (PNB) group to protect amides and ethers? A: The PNB group offers a unique combination of stability and reactivity. It is notably stable under various conditions, including strongly acidic media where groups like Boc would be cleaved.[3][4] This stability makes it valuable in multi-step syntheses. Furthermore, it is particularly useful for protecting the N-H of amides, a functionality for which there are comparatively few robust protecting groups available.[1]
Q: What are the standard reaction conditions for this cleavage? A: A widely successful protocol involves heating the PNB-protected substrate in a mixture of methanol and 20% aqueous sodium hydroxide at 75 °C.[1][2] Reaction times can vary from 1.5 to 48 hours depending on the specific substrate.[5]
Q: Is oxygen necessary for the reaction? A: Yes, the proposed mechanism relies on oxidation by dissolved oxygen.[1] Experiments conducted with degassed solvents resulted in significantly reduced or trace conversion, indicating that oxygen is a key reagent in this transformation. While reactions are typically run open to the air, purging with O₂ has been tested, though it is not always necessary.[1]
Q: Are there any functional groups or substrates incompatible with this method? A: Yes. While the method shows good compatibility with many functional groups, it was reported to be unsuccessful for cleaving a PNB group from a secondary carbamate.[1] Additionally, substrates that are inherently unstable to strong, hot aqueous base will likely degrade.
Q: How does this method's selectivity compare to other PNB cleavage techniques? A: This base-catalyzed method is orthogonal to many acid-labile protecting groups (e.g., Boc, silyl ethers) and groups cleaved by hydrogenolysis (e.g., Benzyl, Cbz). The reaction conditions have been shown to be compatible with free hydroxyl groups, aminals, aryl bromides, and methyl carbamates.[1] This provides a valuable strategic tool for deprotection in complex molecules. Alternative methods for PNB cleavage, such as catalytic hydrogenolysis, are reductive and would not be compatible with reducible functional groups like alkenes or alkynes.[3]
Troubleshooting Guide
Even robust protocols can encounter issues. This guide provides a logical approach to diagnosing and solving common problems.
Caption: Troubleshooting flowchart for PNB cleavage issues.
Problem: The reaction is slow, or the conversion is low.
-
Possible Cause 1: Incorrect Temperature. The reaction is typically performed at an elevated temperature (75 °C).[1] Lower temperatures will significantly decrease the reaction rate.
-
Solution: Use an oil bath with a thermometer to accurately monitor and maintain the internal reaction temperature at 75 °C. Ensure vigorous stirring to promote even heat distribution.
-
-
Possible Cause 2: Insufficient Base or Water. The protocol specifies a 1:1 mixture of methanol with a 20% aqueous NaOH solution.[1] Incorrect concentration or stoichiometry can stall the reaction.
-
Solution: Prepare the 20% aqueous NaOH solution fresh and verify its concentration. Ensure the specified solvent ratio is used.
-
-
Possible Cause 3: Lack of Oxygen. The oxidative mechanism requires dissolved oxygen. Running the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) after using degassed solvents will inhibit the cleavage.[1]
-
Solution: Use solvents that have not been degassed. Running the reaction in a vial with a loose cap or a condenser open to the atmosphere is usually sufficient to allow oxygen ingress.
-
Problem: I am observing significant side product formation.
-
Possible Cause 1: Expected Byproduct Formation. The reaction mechanism inherently produces byproducts from the PNB group, most commonly 4-nitrobenzaldehyde or methyl 4-nitrobenzoate.[1]
-
Solution: These byproducts are expected and their presence indicates the reaction is proceeding as planned. They can be removed during standard chromatographic purification.
-
-
Possible Cause 2: Substrate Instability. Your core molecule may be sensitive to the strongly basic and high-temperature conditions, leading to decomposition or side reactions unrelated to the deprotection.
-
Solution: To diagnose this, subject your expected deprotected product to the reaction conditions (20% aq. NaOH, MeOH, 75 °C) and monitor for decomposition. If degradation occurs, this deprotection method is not suitable for your substrate, and an alternative such as reductive cleavage should be explored.[6]
-
Problem: The reaction is not working at all; only starting material is recovered.
-
Possible Cause 1: Incorrect Isomer or Group. The base-catalyzed oxidative cleavage is specific to ortho- and para-nitrobenzyl groups. It does not work for meta-nitrobenzyl or simple benzyl groups.[1]
-
Solution: Confirm the structure of your starting material by NMR and/or mass spectrometry to ensure the nitro group is in the correct position.
-
-
Possible Cause 2: Unreactive Substrate Class. As noted, PNB-protected secondary carbamates have been shown to be unreactive under these conditions.[1]
-
Solution: If your substrate is a PNB-carbamate, this method is likely not viable. Alternative deprotection strategies should be investigated.
-
Data & Protocols
Table 1: Substrate Scope of Base-Catalyzed PNB Cleavage
The following table summarizes the results for the cleavage of various o- and p-nitrobenzyl protected substrates using 20% aqueous NaOH in methanol at 75 °C.
| Entry | Protected Functional Group | R Group Position | Time (h) | Yield (%) | Citation |
| 1 | Lactam (Oxindole) | ortho-nitro | 5 | 69 | [1] |
| 2 | Lactam (Oxindole) | para-nitro | 1.5 | 63 | [1] |
| 3 | Amide | para-nitro | 48 | 50 | [1] |
| 4 | Lactam | para-nitro | 12 | 52 | [1] |
| 5 | Urea | para-nitro | 10.5 | 67 | [1] |
| 6 | Aniline | para-nitro | 1 | 65 | [1] |
| 7 | Ether (Alcohol) | para-nitro | 12 | 50 | [1] |
| 8 | Ether (Phenol) | para-nitro | 24 | 55 | [1] |
Representative Experimental Protocol
This protocol is adapted from the work of Han, et al. for the cleavage of a p-nitrobenzyl-protected oxindole.[1]
Objective: To deprotect a p-nitrobenzyl (PNB) protected amide or ether.
Materials:
-
PNB-protected substrate (1.0 equiv)
-
Methanol (MeOH)
-
20% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the PNB-protected substrate (e.g., 30 mg, 0.10 mmol, 1.0 equiv).
-
Solvent Addition: Add methanol (1.0 mL) followed by the 20% aqueous NaOH solution (1.0 mL).
-
Heating: Place the vial in a preheated oil bath at 75 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typical reaction times are 1.5 - 48 hours).
-
Workup (Cooling & Extraction): Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature (23 °C).
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 2 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (in vacuo).
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure deprotected product.
References
-
Han, S.-J., de Melo, G. F., & Stoltz, B. M. (2014). A new method for the cleavage of nitrobenzyl amides and ethers. CaltechAUTHORS. [Link]
-
Han, S. J., de Melo, G. F., & Stoltz, B. M. (2014). A new method for the cleavage of nitrobenzyl amides and ethers. Tetrahedron letters, 55(47), 6467–6469. [Link]
-
Han, S. J., de Melo, G. F., & Stoltz, B. M. (2014). A new method for the cleavage of nitrobenzyl amides and ethers. PubMed. [Link]
-
Wikipedia. (2023). Photolabile protecting group. Wikipedia. [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). 2.4 Photocleavable Protecting Groups. Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Wan, P., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1782. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Guibé-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications, 13(3), 217-221. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Sources
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilizing 4-Nitrobenzyl Alcohol for Aqueous Photolysis
Welcome to the technical support guide for 4-nitrobenzyl alcohol (4-NBA). This resource is designed for researchers, scientists, and drug development professionals who utilize 4-NBA in aqueous photolysis experiments. As a photosensitive compound with limited water solubility, its effective use requires a nuanced understanding of its chemical behavior. This guide provides in-depth, experience-driven answers and protocols to help you navigate common challenges, ensuring the stability of your solutions and the reproducibility of your results.
Introduction to 4-Nitrobenzyl Alcohol
4-Nitrobenzyl alcohol (4-NBA) is an organic compound widely used in synthesis, particularly as a photolabile protecting group (photocage) and in studying photoredox reactions.[1] Its structure, featuring a nitro group (-NO₂) para to a benzylic alcohol, dictates its unique photochemical properties.[2] The strongly electron-withdrawing nature of the nitro group is central to its reactivity.[3][4][5] However, researchers often face challenges with its moderate aqueous solubility and stability, which are critical parameters for successful photolysis studies.[1][6][7]
This guide will address these challenges directly, moving from frequently asked questions to comprehensive troubleshooting protocols.
Physicochemical Properties Summary
A clear understanding of 4-NBA's properties is the foundation for troubleshooting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1][6][8] |
| Molecular Weight | 153.14 g/mol | [3][6] |
| Appearance | Pale yellow or white to light yellow crystalline powder | [1][3][9] |
| Melting Point | 92-94 °C | [3][7] |
| Aqueous Solubility | Moderately soluble / Partly miscible (~2 mg/mL at 20°C) | [1][7][9] |
| Organic Solvents | Good solubility in ethanol, ether, acetonitrile | [1][6][10] |
| Storage | Store at 10°C - 25°C in a cool, dry, well-ventilated area away from light | [6][9] |
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered when working with 4-NBA in aqueous solutions.
Q1: My 4-nitrobenzyl alcohol solution is not fully dissolving in water. How can I increase its solubility?
A1: The limited aqueous solubility of 4-NBA is a primary challenge.[7] Direct dissolution in pure water is often insufficient for achieving desired experimental concentrations.
-
Co-Solvents: The most effective method is to use a water-miscible organic co-solvent. Acetonitrile (CH₃CN) and methanol (MeOH) are commonly used.[10] Start by preparing a concentrated stock solution in the pure organic solvent and then dilute it into your aqueous buffer. A final concentration of 1-5% (v/v) organic solvent in your aqueous solution is often sufficient to maintain solubility without significantly altering the reaction environment.
-
pH Adjustment: For photolysis reactions, which are often base-catalyzed for p-nitrobenzyl systems, preparing the solution in a basic buffer (pH > 11) can enhance stability and ensure the reactive species is present.[10] However, be aware that high concentrations of caustic alkalies combined with heat can pose a risk of decomposition.[9]
Q2: Why is my aqueous 4-NBA solution turning yellow or showing signs of degradation before I even start the photolysis?
A2: Premature degradation is typically due to improper storage or solution preparation.
-
Light Exposure: 4-NBA is photolabile. Always prepare and store solutions in amber vials or flasks wrapped in aluminum foil to protect them from ambient light. Sublimed, pure samples should be stored in the dark.[7]
-
Chemical Incompatibility: 4-NBA can react with strong oxidizing agents.[11] Ensure your glassware is scrupulously clean and that your aqueous buffer components are compatible.
-
Thermal Stress: While stable at room temperature, prolonged exposure to heat can accelerate degradation.[3] Prepare solutions at room temperature and store them under recommended conditions.
Q3: What is the mechanism of 4-NBA photolysis in water, and why is an aqueous medium important?
A3: The photolysis of 4-NBA in water is a fascinating intramolecular photoredox reaction that is not typically observed in organic solvents.[10][12] The presence of water is essential for the reaction to proceed.[10] The process is initiated by photoexcitation to a triplet state. For para-substituted isomers like 4-NBA, the reaction is catalyzed by hydroxide ions (base-catalyzed).[10] This involves a highly polarized intermediate, leading to the oxidation of the alcohol group and reduction of the nitro group, ultimately forming products like 4-nitrosobenzaldehyde.[10]
Q4: Does the pH of my aqueous solution matter for the photolysis experiment?
A4: Absolutely. The photoredox reaction of para-nitrobenzyl alcohol is known to be base-catalyzed, with reaction efficiency increasing significantly at pH > 11.[10] In contrast, meta-isomers are acid-catalyzed. Therefore, controlling and maintaining the pH of your solution is critical for achieving consistent and reproducible photolysis rates. For 4-NBA, working in a buffered alkaline solution (e.g., pH 12) is often optimal.[10]
Troubleshooting In-Depth Guides
Issue 1: Low or Inconsistent Aqueous Solubility
Causality Analysis
The molecular structure of 4-NBA contains both polar groups (-OH, -NO₂) and a nonpolar benzene ring, leading to its moderate "partly miscible" nature in water.[9] At concentrations above its solubility limit (~2 mg/mL), the compound will either fail to dissolve or precipitate out of solution over time, especially if the temperature fluctuates.
Troubleshooting Protocol
-
Co-Solvent Optimization:
-
Objective: To find the minimum amount of co-solvent needed to maintain solubility.
-
Procedure:
-
Prepare a high-concentration stock solution of 4-NBA (e.g., 100 mM) in 100% acetonitrile.
-
Create a series of test dilutions in your target aqueous buffer (e.g., phosphate or borate buffer) to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
-
Visually inspect each solution for clarity immediately after preparation and after 24 hours at the intended experimental temperature.
-
Select the lowest co-solvent concentration that remains clear. This minimizes the potential impact of the organic solvent on your experimental system.
-
-
-
pH-Mediated Dissolution:
-
Objective: To leverage the base-catalyzed reaction mechanism to aid stability.
-
Procedure:
-
Prepare your aqueous buffer at the target alkaline pH (e.g., pH 12 using a sodium hydroxide or borate buffer).
-
Prepare your 4-NBA stock in a minimal amount of co-solvent as determined above.
-
Slowly add the stock solution to the stirring alkaline buffer. The basic conditions can help stabilize the molecule in its deprotonated form, which may exhibit different solubility characteristics.
-
-
Workflow for Solution Preparation
Caption: Workflow for preparing stable 4-NBA solutions.
Issue 2: Variable and Non-Reproducible Photolysis Kinetics
Causality Analysis
The quantum yield of the 4-NBA photoredox reaction is highly sensitive to the local chemical environment.[10] Fluctuations in pH, solvent polarity (due to co-solvent evaporation), and temperature can alter the reaction rate, leading to poor reproducibility.
Troubleshooting Protocol
-
Strict pH Control:
-
Action: Always use a buffer, not just water adjusted with acid/base. The buffering capacity is crucial to handle any potential pH shifts during the reaction. For pH > 11, a borate buffer is a suitable choice.
-
Validation: Measure the pH of your solution before and after the experiment to confirm buffer stability.
-
-
Solvent Composition Consistency:
-
Action: If using a volatile co-solvent like acetonitrile, conduct experiments in sealed cuvettes or reaction vessels to prevent evaporation, which would change the polarity of the medium and the concentration of your reactant.
-
Validation: For long experiments, weigh the reaction vessel before and after to check for mass loss due to evaporation.
-
-
Standardized Light Source:
-
Action: Ensure your light source (e.g., Rayonet reactor, LED lamp) has a stable output.[10] Allow lamps to warm up before starting the experiment. Maintain a fixed distance between the light source and the sample.
-
Validation: Use a chemical actinometer or a photodiode power meter to periodically quantify the photon flux of your setup to ensure consistency between experiments.
-
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitate forms in solution | Exceeded solubility limit; Temperature change | Decrease concentration or increase co-solvent percentage. Maintain constant temperature. |
| Solution degrades before use | Exposure to ambient light; Incompatible reagents | Prepare/store solutions in the dark. Use high-purity solvents/reagents. |
| Slow/no photoreaction | Incorrect pH (too low) | Increase pH to > 11 using a suitable buffer (e.g., borate). |
| Inconsistent reaction rates | Fluctuating pH, temperature, or light intensity | Use a robust buffer; control temperature with a water bath; stabilize and measure light source. |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol details the preparation of a 1 mM 4-NBA solution in a pH 12 buffer with 2% acetonitrile, suitable for most photolysis experiments.
Materials:
-
4-Nitrobenzyl alcohol (solid, >99% purity)
-
Acetonitrile (HPLC grade)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
High-purity water
-
Amber volumetric flasks
Procedure:
-
Prepare pH 12 Borate Buffer:
-
Prepare a 0.2 M boric acid solution.
-
Prepare a 0.2 M NaOH solution.
-
In a beaker, add 50 mL of 0.2 M boric acid solution to approximately 40.6 mL of 0.2 M NaOH.
-
Adjust the volume to 200 mL with high-purity water and verify the pH is 12.0 with a calibrated pH meter.
-
-
Prepare 50 mM 4-NBA Stock in Acetonitrile:
-
Accurately weigh 76.57 mg of 4-NBA.
-
Transfer it to a 10 mL amber volumetric flask.
-
Dissolve and bring to volume with 100% acetonitrile. Mix until homogeneous. This stock should be stored at 4°C and used within a week.
-
-
Prepare 1 mM Working Solution:
-
In a 50 mL amber volumetric flask, add approximately 40 mL of the pH 12 borate buffer.
-
Add 1 mL of the 50 mM 4-NBA stock solution to the buffer.
-
Bring the flask to the 50 mL mark with the pH 12 buffer.
-
Cap and invert several times to mix thoroughly. The final solution contains 1 mM 4-NBA in a buffer with 2% (v/v) acetonitrile. Use this solution promptly.
-
Protocol 2: General Procedure for a Controlled Photolysis Experiment
This protocol provides a framework for monitoring the photolysis of 4-NBA using UV-Vis spectrophotometry.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvette (sealed or with a cap)
-
Calibrated light source (e.g., 254 nm or 300 nm lamp)[10]
-
Stirring plate (if required) and micro-stir bar
Procedure:
-
Prepare Blank and Sample:
-
Prepare the stabilized 1 mM 4-NBA working solution as described in Protocol 1.
-
The blank solution should be the pH 12 buffer containing 2% acetonitrile.
-
-
Baseline Measurement:
-
Fill the quartz cuvette with the 4-NBA working solution.
-
Record the initial UV-Vis spectrum (Time = 0). The characteristic absorption for 4-NBA is around 278-280 nm.[10]
-
-
Irradiation:
-
Place the cuvette at a fixed distance from the calibrated light source.
-
Start the irradiation. If the solution is not stirred, ensure the light path is uniform.
-
-
Time-Course Monitoring:
-
At predetermined intervals (e.g., every 2, 5, or 10 minutes), stop the irradiation and quickly record a new UV-Vis spectrum.
-
Monitor the decrease in the 4-NBA absorbance peak (~278 nm) and the potential appearance of product peaks.[10]
-
-
Data Analysis:
-
Plot the absorbance of 4-NBA at its λ_max versus time.
-
Use this data to calculate the reaction rate and quantum yield (if the photon flux is known).
-
Simplified Photoredox Mechanism
The photolysis in a basic aqueous solution proceeds via a complex pathway. The diagram below illustrates a simplified, conceptual overview of the key transformation.
Caption: Conceptual overview of 4-NBA photolysis.
By implementing these protocols and understanding the underlying chemical principles, you can effectively stabilize 4-nitrobenzyl alcohol in aqueous solutions, leading to more reliable and reproducible photolysis experiments.
References
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2085. [Link]
-
Human Metabolome Database. Showing metabocard for 4-Nitrobenzyl alcohol (HMDB0246534). [Link]
-
Wan, P., & Muralidharan, S. (1981). Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution. Journal of the Chemical Society, Chemical Communications, (10), 494-495. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]
-
PubChem. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275. [Link]
-
NIST. Benzenemethanol, 4-nitro-. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Nitrobenzyl alcohol | 619-73-8 | FN14777 | Biosynth [biosynth.com]
- 7. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]
- 8. Benzenemethanol, 4-nitro- [webbook.nist.gov]
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- 11. carlroth.com [carlroth.com]
- 12. Photochemical oxidation of nitrobenzyl alcohols in aqueous solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 4-Nitrobenzyl vs. 2-Nitrobenzyl as Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic implementation of photolabile protecting groups (PPGs), or "caged" compounds, has become a cornerstone in fields ranging from synthetic chemistry to cell biology and drug delivery. By masking the function of a molecule until its release is triggered by a pulse of light, PPGs offer unparalleled spatiotemporal control over chemical and biological processes.[1] Among the pioneering and most widely utilized PPGs are the nitrobenzyl derivatives. This guide provides a detailed, data-driven comparison of the 4-nitrobenzyl (p-nitrobenzyl, PNB) and 2-nitrobenzyl (o-nitrobenzyl, ONB) moieties as photolabile protecting groups.
Executive Summary
The critical distinction between 2-nitrobenzyl and 4-nitrobenzyl as photolabile protecting groups lies in their mechanism of photocleavage, which fundamentally dictates their efficiency.[1] The 2-nitrobenzyl group undergoes a well-established and efficient intramolecular rearrangement upon UV irradiation, leading to the rapid release of the protected substrate.[1] In stark contrast, the 4-nitrobenzyl group lacks the necessary ortho-nitro stereochemistry for this efficient pathway, rendering it significantly less photolabile and generally unsuitable for such applications.[1] Consequently, for any application requiring efficient, light-triggered release, the 2-nitrobenzyl moiety is the superior and recommended choice.[1]
Photophysical and Photochemical Properties: A Head-to-Head Comparison
The efficacy of a photolabile protecting group is primarily determined by its photophysical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[1] The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency, a critical metric for practical applications.[1][2]
| Parameter | 2-Nitrobenzyl (ONB) Derivatives | 4-Nitrobenzyl (PNB) Derivatives | Key Takeaway |
| Absorption Maximum (λmax) | ~280-350 nm[1][3] | Data not readily available for photolabile applications | ONB derivatives have a well-characterized absorption in the UVA range, suitable for many biological experiments where longer wavelengths minimize cellular damage.[4] |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹[1] | Data not readily available for photolabile applications | ONB derivatives exhibit strong light absorption, which is the first step contributing to their uncaging efficiency.[5] |
| Quantum Yield of Uncaging (Φu) | 0.01 - 0.63[1][6][7] | Significantly lower than ONB; often considered non-photolabile under standard conditions.[1] | The quantum yield for ONB is substantially higher, indicating a much more efficient photocleavage process. This is the most critical differentiator. |
| Overall Uncaging Efficiency (ε × Φu) | Moderate to High | Very Low to Negligible | The combination of strong absorption and a respectable quantum yield makes ONB a highly effective PPG. |
| Photolysis Rate | Varies with substituents and leaving group; can be on the order of milliseconds to hours.[1] | Very slow to negligible under conditions that cleave ONB. | ONB allows for rapid release of the caged molecule, which is crucial for studying fast biological processes. |
Note: The lack of extensive photophysical data for 4-nitrobenzyl as a photolabile protecting group in the scientific literature is a direct consequence of its profound inefficiency for this purpose.[1]
Mechanistic Deep Dive: The Decisive Role of Isomerism
The profound difference in photolability between the ortho and para isomers of nitrobenzyl stems from their distinct photochemical pathways upon excitation.[1]
The Efficient Pathway of 2-Nitrobenzyl (ONB)
The photocleavage of 2-nitrobenzyl-caged compounds proceeds through a well-documented Norrish Type II-like intramolecular rearrangement.[1][8] The key steps are as follows:
-
Photoexcitation: Upon absorption of a photon (typically in the 300-365 nm range), the nitro group is promoted to an excited state.[8][9]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This step is only possible because of the close spatial proximity of the ortho nitro group to the benzylic C-H bond.[8][10]
-
Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.[8][10]
-
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a rapid electronic and atomic rearrangement, often through a cyclic intermediate, which culminates in the cleavage of the benzylic C-O bond. This releases the protected molecule (the "leaving group") and generates a 2-nitrosobenzaldehyde or a related byproduct.[8][9][11]
This intramolecular mechanism is highly efficient and is the reason for the widespread success of the ONB group in photocaging applications.[12]
Caption: Photocleavage mechanism of the 2-nitrobenzyl (ONB) group.
The Inefficient Photoreactivity of 4-Nitrobenzyl (PNB)
In the 4-nitrobenzyl isomer, the nitro group is located on the opposite side of the benzene ring from the benzylic carbon. This large spatial separation makes the intramolecular hydrogen abstraction that initiates the ONB cleavage mechanism impossible.
Without this efficient intramolecular pathway, 4-nitrobenzyl derivatives are significantly more stable to UV irradiation. While they can undergo other, much less efficient photochemical reactions, such as intermolecular hydrogen abstraction or photoreduction in the presence of a reducing agent, these pathways do not lead to the clean and efficient release of a protected group. For this reason, the 4-nitrobenzyl group is considered photostable under conditions typically used for uncaging and is not a viable photolabile protecting group.[1] It is, however, a useful protecting group in traditional organic synthesis, where its removal is typically achieved by chemical means like catalytic hydrogenation.
Caption: Structure of 4-nitrobenzyl highlighting the prohibitive distance for intramolecular reaction.
Experimental Protocol: Comparative Photolysis Assay
This protocol provides a framework for directly comparing the photolability of a substrate protected with a 2-nitrobenzyl group versus a 4-nitrobenzyl group.
Objective: To quantify and compare the rate and extent of photocleavage for an ONB-protected compound and its PNB-protected analog under identical irradiation conditions.
1. Materials and Reagents:
-
ONB-protected substrate (e.g., ONB-caged fluorescein)
-
PNB-protected substrate (e.g., PNB-caged fluorescein)
-
Solvent: Acetonitrile/Water (1:1 v/v) or appropriate buffer (e.g., PBS, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Photolysis setup: UV lamp with a filter for 365 nm (e.g., LED or mercury arc lamp)
-
Radiometer/power meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
LC-MS system for product identification (optional)
2. Preparation of Solutions:
-
Prepare stock solutions of both the ONB- and PNB-protected compounds at a concentration of 10 mM in DMSO.
-
Prepare working solutions by diluting the stock solutions to a final concentration of 50 µM in the chosen solvent system. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
3. Experimental Procedure:
-
Transfer 2 mL of the 50 µM ONB-protected substrate solution into a quartz cuvette.
-
Take a t=0 time point by injecting an aliquot (e.g., 20 µL) onto the HPLC system.
-
Place the cuvette in the photolysis setup and irradiate with 365 nm light at a constant, measured intensity (e.g., 10 mW/cm²).
-
At specific time intervals (e.g., 0.5, 1, 2, 5, 10, 20, 30 minutes), briefly remove the cuvette, mix, and take an aliquot for HPLC analysis.
-
Repeat steps 1-4 for the PNB-protected substrate using identical conditions (concentration, light intensity, temperature).
-
Analyze all samples by HPLC, monitoring the disappearance of the starting material peak and the appearance of the released substrate peak.
4. Data Analysis:
-
Integrate the peak areas from the HPLC chromatograms for the starting material at each time point.
-
Plot the percentage of remaining starting material versus irradiation time for both compounds.
-
Compare the resulting curves. A rapid decrease is expected for the ONB compound, while the PNB compound should show little to no change.
Caption: General workflow for a comparative photolysis experiment.
Conclusion and Recommendation
For researchers seeking a reliable and efficient photolabile protecting group, the 2-nitrobenzyl moiety is the clear and superior choice over its 4-nitrobenzyl isomer.[1] The ortho-positioning of the nitro group is a fundamental structural requirement for the efficient intramolecular photochemical mechanism that leads to the release of the protected substrate.[1] The 4-nitrobenzyl group, while useful as a standard protecting group in synthetic chemistry that can be removed by other means (e.g., catalytic hydrogenation), is not a practical option for applications requiring light-induced cleavage.[1] Therefore, all efforts in designing and synthesizing novel photocaged compounds for applications in biology, medicine, and materials science should focus on the 2-nitrobenzyl scaffold and its derivatives.
References
-
Wikipedia. Photolabile protecting group. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
-
Ju, J., Li, Z., & Bi, L. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(3), 1-5. [Link]
-
National Center for Biotechnology Information. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthesis: The Power of 2-Nitrobenzyl Alcohol as a Photo-Protecting Group. [Link]
-
Aujard, I., Bony, E., & Goeldner, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6645-6657. [Link]
-
Ju, J., Li, Z., & Bi, L. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences of the United States of America, 100(3), 1226–1231. [Link]
-
Walter, M., & Seidel, C. A. M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6314–6369. [Link]
-
ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]
-
Singh, M., Tofangchi, A., & DeForest, C. A. (2017). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS Biomaterials Science & Engineering, 3(11), 2736–2745. [Link]
-
Walter, M., & Seidel, C. A. M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6314–6369. [Link]
-
Chemical Communications. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. [Link]
-
Laimgruber, S., Schüßler, F., & Bochet, C. G. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(33), 29158–29165. [Link]
-
Aello, A., & Ellis-Davies, G. C. R. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 39, 103–110. [Link]
-
ResearchGate. (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. [Link]
-
Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
National Center for Biotechnology Information. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]
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A Researcher's Guide to Nitrobenzyl Protecting Groups: A Comparative Analysis of Photocleavage Efficiency
For Researchers, Scientists, and Drug Development Professionals
The strategic use of photolabile protecting groups (PPGs), or "caged" compounds, has become a cornerstone in fields ranging from synthetic chemistry to cell biology.[1] By masking a molecule's function until its release is triggered by a pulse of light, PPGs offer unparalleled spatiotemporal control over chemical and biological processes.[1][2] Among the pioneering and most widely utilized PPGs are the derivatives of o-nitrobenzyl alcohol.[1][3]
This guide provides a detailed, data-driven comparison of the cleavage efficiency of common nitrobenzyl protecting groups. We will delve into the underlying photochemical mechanisms, compare key performance metrics, provide actionable experimental protocols, and offer insights to help you select the optimal PPG for your research needs.
The Mechanism of Photocleavage: Why the ortho Position is Key
The efficacy of nitrobenzyl protecting groups hinges on a specific photochemical rearrangement. The key to this process is the ortho positioning of the nitro group relative to the benzylic carbon where the substrate is attached.[1] The photocleavage of o-nitrobenzyl-caged compounds proceeds through an intramolecular rearrangement akin to a Norrish Type II reaction.[1][4]
Upon absorption of a UV photon (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon.[1][5] This initiates a cascade of electronic and atomic rearrangements, forming an aci-nitro intermediate, which then cyclizes and fragments to release the protected molecule and generate a 2-nitrosobenzaldehyde byproduct.[1][3][4][6]
In stark contrast, the p-nitrobenzyl isomer is not practically photolabile because the para-positioning of the nitro group prevents this critical intramolecular hydrogen abstraction.[1] While useful in synthetic chemistry for removals via other means (e.g., catalytic hydrogenation), it is unsuitable for light-triggered release applications.[1]
Comparative Analysis of Common Nitrobenzyl Protecting Groups
The choice of a specific nitrobenzyl derivative is a critical decision based on several key performance metrics. The overall uncaging efficiency is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photorelease.[1]
| Protecting Group (Abbreviation) | Typical λmax (nm) | Common Photolysis λ (nm) | Quantum Yield (Φ) | Key Features & Considerations |
| o-Nitrobenzyl (NB) | 260–350 | 300–365 | 0.01–0.3 | The classic PPG; well-established chemistry but requires potentially phototoxic UV light.[7] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV) | ~350 | 350–400 | 0.006–0.16 | Red-shifted absorption reduces cell damage; widely used.[7][8] Photolysis can yield fluorescent byproducts.[9] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | ~350 | 360-365 | ~0.41 | High quantum yield, developed for microarray synthesis.[10][11] Allows for quantitative deprotection.[10] |
| α-Methyl-o-nitrobenzyl | ~350 | 365 | Enhanced | Introduction of a methyl group at the benzylic position can significantly increase the cleavage rate. |
| 2,6-Dinitrobenzyl | ~350 | 365 | 0.03-0.12 | Adding a second nitro group can significantly increase the quantum yield.[4] |
Factors Influencing Cleavage Efficiency
Several factors beyond the inherent structure of the PPG can influence the rate and efficiency of cleavage:
-
Leaving Group: The nature of the protected molecule (the leaving group) has a significant impact. For esters, groups that correspond to more acidic parent compounds tend to have faster decomposition rates.[12] The quantum yield is strongly correlated with the ability of the leaving group to stabilize a radical, which weakens the benzylic C-H bond and lowers the barrier for the initial hydrogen abstraction step.[13][14]
-
Aromatic Substituents: Electron-donating groups, such as the two methoxy groups in DMNB, shift the absorption to longer, less damaging wavelengths.[3][6] However, the effect of aromatic substituents on the kinetic rate of photolysis is complex and does not show a simple linear correlation.[12]
-
Photolysis Byproducts: The primary byproduct, an o-nitroso derivative (e.g., o-nitrosobenzaldehyde), is itself photoreactive and can undergo further reactions, including the formation of oligomers with azo linkages.[4][15] In some applications, these byproducts can be reactive or interfere with biological systems or analytical measurements.[7][16] For example, photolysis of DMNB-caged acids can produce fluorescent byproducts that may interfere with common dyes like fluorescein.[9][17]
Experimental Protocol: A General Guide to Photocleavage
This protocol provides a validated starting point for a typical photocleavage experiment. Optimization is essential for specific substrates and experimental goals.
Materials:
-
o-Nitrobenzyl protected compound
-
Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)
-
Quartz reaction vessel or cuvette[5]
-
UV light source (e.g., Mercury arc lamp, UV LED array) with appropriate band-pass filter (e.g., 365 nm)[5]
-
Stir plate and stir bar
-
Analytical instrument for monitoring (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)[5]
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the desired solvent at a known concentration. The concentration should be optimized to ensure sufficient light absorption without causing inner filter effects. Degas the solution if oxygen-sensitive species are involved.
-
Actinometry (Recommended): To ensure reproducibility and quantify the reaction, determine the photon flux of your light source. o-Nitrobenzaldehyde is a common chemical actinometer for this purpose, with a recommended quantum yield of ~0.41.[5][11]
-
Photolysis:
-
Reaction Monitoring: At set time intervals, withdraw aliquots from the reaction mixture and analyze them by a suitable method (e.g., HPLC) to monitor the disappearance of the starting material and the appearance of the deprotected product.[18]
-
Work-up and Analysis: Once the reaction is complete, the solvent can be removed in vacuo. The crude product can then be purified by standard techniques (e.g., column chromatography, preparative HPLC) and its identity confirmed by NMR, mass spectrometry, etc.
Field Insights & Troubleshooting:
-
Incomplete Cleavage: This can result from insufficient irradiation time, low light intensity, or byproduct absorption shielding the starting material. Increase irradiation time or use a more powerful lamp. Ensure the wavelength of the lamp is well-matched to the PPG's absorption maximum.
-
Byproduct Interference: The nitroso byproduct can sometimes react with the released substrate. If this is suspected, consider adding a "trapper" molecule, such as a diene, which can react with the nitroso group via a hetero-Diels-Alder reaction to minimize side reactions.[15]
-
Low Quantum Yield: If the cleavage is inefficient, consider a different nitrobenzyl derivative. For example, switching from a standard o-nitrobenzyl to a 2,6-dinitrobenzyl or an α-methyl substituted version can significantly boost the quantum yield.[4][19]
Conclusion
The o-nitrobenzyl family of photoremovable protecting groups offers a versatile and powerful toolkit for controlling molecular function with light. The selection of the optimal group requires a careful balance of factors, including the required wavelength, quantum efficiency, and the potential for byproduct interference. While the classic o-nitrobenzyl group remains a reliable choice, derivatives like DMNB and NPPOC offer significant advantages, such as red-shifted absorption and higher quantum yields, respectively. By understanding the underlying photochemical principles and carefully considering the experimental parameters, researchers can effectively harness the power of these light-sensitive tools to advance their work in chemistry, biology, and materials science.
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]
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Singh, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5518–5600. Available at: [Link]
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de Ruiter, M. H., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(40), 37048–37055. Available at: [Link]
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Bio-Synthesis. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis Inc. Available at: [Link]
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Gorter, S., et al. (2010). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 9(6), 857–863. Available at: [Link]
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Journal of High School Science. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. Available at: [Link]
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Gorter, S., et al. (2010). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. Available at: [Link]
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Kim, S., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 51(17), 2285–2287. Available at: [Link]
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Wöll, D., et al. (2004). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Photochemical & Photobiological Sciences, 3(5), 483–490. Available at: [Link]
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Oxford Academic. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Journal of Photochemistry and Photobiology. Available at: [Link]
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Kim, D., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 17(21), 5851–5854. Available at: [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]
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ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. ResearchGate. Available at: [Link]
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Zherdeva, V. V., et al. (2024). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC - NIH. Available at: [Link]
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Kim, D., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wu, J.-D., et al. (2024). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]
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Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 99(20), 12777–12781. Available at: [Link]
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ResearchGate. (n.d.). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for.... ResearchGate. Available at: [Link]
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Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. Available at: [Link]
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Tran, T. T. T., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific Reports, 9(1), 13421. Available at: [Link]
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Tran, T. T. T., et al. (2019). (PDF) Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. Available at: [Link]
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A Comparative Guide to Catalysts for the Selective Oxidation of 4-Nitrobenzyl Alcohol
In the landscape of pharmaceutical and fine chemical synthesis, the selective oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a critical transformation. The resulting aldehyde is a valuable intermediate for the production of various active pharmaceutical ingredients and other high-value organic molecules. The efficiency and selectivity of this oxidation are paramount, directly impacting yield, purity, and the overall economic and environmental viability of the process. This guide provides a comparative analysis of various catalytic systems for this specific transformation, offering insights into their performance, mechanistic nuances, and practical application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.
The Challenge of Oxidizing an Electron-Deficient Substrate
The presence of the strongly electron-withdrawing nitro group (—NO₂) at the para position of the benzene ring significantly influences the reactivity of the benzylic alcohol. This group depletes electron density from the benzylic carbon, making the C-H bond stronger and the alcohol less susceptible to oxidation compared to unsubstituted benzyl alcohol or derivatives bearing electron-donating groups.[1][2] This inherent electronic deactivation poses a significant challenge, often requiring more robust catalysts or harsher reaction conditions, which can in turn lead to over-oxidation to the corresponding carboxylic acid or other side reactions. Therefore, the choice of catalyst is a critical determinant of success, balancing the need for high conversion with the imperative of excellent selectivity towards the desired aldehyde.
Comparative Analysis of Catalytic Systems
A variety of heterogeneous and homogeneous catalysts have been explored for the oxidation of benzyl alcohol and its derivatives. Here, we compare the performance of several key classes of catalysts with a focus on their application to 4-nitrobenzyl alcohol.
Copper-Based Catalysts: The Cu(I)/TEMPO System
The combination of a copper(I) source with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has emerged as a highly practical and "green" catalytic system for the aerobic oxidation of alcohols.[3][4] Utilizing ambient air as the terminal oxidant, this system operates under mild conditions, typically at room temperature.
Performance Insights: For the oxidation of 4-nitrobenzyl alcohol, the Cu(I)/TEMPO system demonstrates moderate to good yields. Reaction times are typically in the range of 30-60 minutes, with average isolated yields around 65%.[3] While not the highest yielding method, its operational simplicity, mild conditions, and use of air as the oxidant make it an attractive option, particularly for small to medium-scale synthesis. The catalytic cycle involves the oxidation of the Cu(I) species to Cu(II) by oxygen, which then, in concert with TEMPO, facilitates the oxidation of the alcohol.
Palladium-Based Catalysts: A Tale of Support and Selectivity
Palladium catalysts, typically supported on various materials like carbon, ceria, or titania, are widely used for alcohol oxidation. However, their efficacy for 4-nitrobenzyl alcohol is highly dependent on the support and reaction conditions.
Performance Insights: Studies have shown that the electron-withdrawing nature of the nitro group can significantly hinder the reaction over palladium catalysts. For instance, palladium supported on ceria nanorods showed less than 3% conversion of 4-nitrobenzyl alcohol under solvent-free conditions. This is in stark contrast to the higher conversions observed for benzyl alcohol and its derivatives with electron-donating groups. This highlights a key challenge: the design of a palladium-based system that can effectively activate the less reactive 4-nitrobenzyl alcohol without promoting side reactions.
Manganese Oxide Catalysts: A Cost-Effective Alternative
Manganese oxides (such as MnO₂) are attractive catalysts due to their low cost, abundance, and versatile redox properties.[5] They can act as efficient heterogeneous catalysts for the selective oxidation of various alcohols.
Performance Insights: While extensive comparative data for 4-nitrobenzyl alcohol is limited, manganese-based catalysts have shown promise in the oxidation of benzyl alcohol. The catalytic activity is often linked to the crystalline structure and surface properties of the manganese oxide. For substituted benzyl alcohols, the electronic effects play a significant role, and as with other systems, the oxidation of 4-nitrobenzyl alcohol is expected to be more challenging. Further research is needed to fully evaluate and optimize manganese oxide catalysts for this specific substrate.
Iron-Based Catalysts: The Role of the Counter-ion
Iron-based catalysts, such as simple iron salts, offer a cost-effective and environmentally benign option. Recent studies have explored the use of ferric nitrate as a catalyst for benzyl alcohol oxidation.
Performance Insights: In a comparative study, ferric nitrate demonstrated good activity for the oxidation of benzyl alcohol.[1][2] However, for substituted benzyl alcohols, a clear trend was observed: substrates with electron-withdrawing groups, such as 4-nitrobenzyl alcohol, exhibited lower yields compared to those with electron-donating groups.[1][2] This again underscores the electronic challenge posed by the nitro substituent.
Data Presentation: A Comparative Overview
Due to the variability in reaction conditions across different studies, a direct, perfectly normalized comparison is challenging. However, the following table summarizes the available performance data to provide a relative sense of the efficacy of different catalytic systems for the oxidation of 4-nitrobenzyl alcohol and related compounds.
| Catalyst System | Substrate | Conversion (%) | Selectivity to Aldehyde (%) | Reaction Conditions | Reference |
| Cu(I)/TEMPO | 4-Nitrobenzyl alcohol | ~65 (isolated yield) | High | Room temperature, air | [3] |
| Pd/CeO₂-nanorods | 4-Nitrobenzyl alcohol | < 3 | - | 100 °C, solvent-free, air | |
| Fe(NO₃)₃ | Benzyl alcohol | 94.9 | High | 80 °C, 1,4-dioxane, N₂ | [1][2] |
| Fe(NO₃)₃ | Substituted benzyl alcohols | Lower yields for electron-withdrawing groups | - | 80 °C, 1,4-dioxane, N₂ | [1][2] |
| Au@g-C₃N₄(urea) | Benzyl alcohol | 75 | 85 | 4h, 365 nm irradiation, pH=2 | [6] |
| Au@TiO₂ | Benzyl alcohol | 80 | 55 | 4h, 365 nm irradiation, pH=2 | [6] |
Experimental Protocols
To ensure the reproducibility and facilitate the practical application of the discussed methods, detailed step-by-step protocols for key experiments are provided below.
Protocol 1: Aerobic Oxidation of 4-Nitrobenzyl Alcohol using a Cu(I)/TEMPO Catalyst System[3]
Objective: To synthesize 4-nitrobenzaldehyde from 4-nitrobenzyl alcohol using a copper/TEMPO catalyst and air as the oxidant.
Materials:
-
4-Nitrobenzyl alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetone
-
Pentane
-
Water
-
Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
In a suitable Erlenmeyer flask, dissolve the 4-nitrobenzyl alcohol in acetone.
-
To the stirred solution, add solid CuBr. The solution will typically turn from colorless or pale yellow to a pale green.
-
Add bpy and TEMPO to the mixture. The solution will turn a deep red-brown.
-
Add NMI dropwise. The color will fade to a lighter red-brown.
-
Continue stirring at room temperature, open to the atmosphere (or with an air inlet). The reaction is complete when the color changes from red-brown to a turbid green, which typically takes 30-60 minutes.
-
Once the color change is observed, continue stirring for an additional 5 minutes.
-
Work-up: Dilute the reaction mixture with pentane and transfer to a separatory funnel.
-
Wash the organic layer with water. The organic layer should be pale pink (due to residual TEMPO) and the aqueous layer will be blue.
-
Note: 4-Nitrobenzaldehyde may precipitate during the work-up. If this occurs, add a small amount of acetone to redissolve the solid.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
CuBr and bpy: These form the active Cu(I) catalyst complex.
-
TEMPO: Acts as a co-catalyst, facilitating the oxidation of the alcohol.
-
NMI: Serves as a base to deprotonate the alcohol, making it a better nucleophile to coordinate with the copper center.
-
Acetone: A suitable solvent that dissolves the reactants and catalyst components.
-
Air: Provides the molecular oxygen that serves as the terminal oxidant in this "green" chemistry approach.
Mandatory Visualization
Diagram of the General Experimental Workflow for Catalyst Screening
Caption: Simplified representation of the key species involved in the Cu/TEMPO-catalyzed aerobic oxidation of an alcohol.
Conclusion and Future Outlook
The selective oxidation of 4-nitrobenzyl alcohol remains a pertinent challenge in organic synthesis. While the Cu(I)/TEMPO system offers a practical and environmentally conscious approach, its yields may not be optimal for all applications. Other catalytic systems based on palladium, manganese, and iron, while effective for less deactivated alcohols, show diminished performance with 4-nitrobenzyl alcohol. This performance gap highlights a clear opportunity for further research and development.
Future efforts should focus on the design of novel catalysts with enhanced activity towards electron-deficient substrates. This could involve the exploration of:
-
Advanced Support Materials: Engineering the electronic properties of catalyst supports to promote the activation of the alcohol.
-
Bimetallic Catalysts: Leveraging synergistic effects between two different metals to enhance catalytic performance.
-
Metal-Organic Frameworks (MOFs): Utilizing the tunable and well-defined active sites within MOFs to create highly selective catalysts. [7][8]* Photocatalysis: Employing light-driven reactions to overcome the activation energy barrier under mild conditions. [6] By addressing the specific electronic demands of substrates like 4-nitrobenzyl alcohol, the field of catalysis can continue to provide more efficient and sustainable solutions for the synthesis of vital chemical intermediates.
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Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Quantum Yield of Substituted Nitrobenzyl Photoprotecting Groups
For researchers, medicinal chemists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photoprotecting groups (PPGs), often referred to as "caging" groups, offer an unparalleled level of spatiotemporal control by using light as a traceless reagent to liberate a molecule of interest.[1][2] Among the various classes of PPGs, ortho-nitrobenzyl (oNB) derivatives have emerged as one of the most versatile and widely utilized scaffolds due to their synthetic accessibility and robust photochemical properties.[3][4][5]
This guide provides an in-depth comparison of the quantum yields of various substituted o-nitrobenzyl photoprotecting groups. Understanding the quantum yield (Φ), which represents the efficiency of a photochemical process, is critical for designing effective light-triggered release systems.[6][7] A higher quantum yield translates to a more efficient uncaging process, requiring lower light doses and shorter irradiation times, thereby minimizing potential photodamage to biological systems.[3]
The Photochemical Machinery of o-Nitrobenzyl Groups
The photocleavage of o-nitrobenzyl-caged compounds is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm).[8][9] This excitation promotes the nitro group to an excited state, which then undergoes an intramolecular hydrogen abstraction from the benzylic carbon.[10] This pivotal step leads to the formation of an aci-nitro intermediate.[11] Subsequent electronic and atomic rearrangements result in the cleavage of the benzylic C-O, C-N, or other labile bond, releasing the protected molecule and generating a 2-nitrosobenzaldehyde or related byproduct.[8][10][12]
The efficiency of this process, and thus the quantum yield, is highly sensitive to the substitution pattern on the aromatic ring and at the benzylic position.
Caption: Photochemical release mechanism of o-nitrobenzyl protecting groups.
Comparative Analysis of Substituted Nitrobenzyl Quantum Yields
The substitution on the nitrobenzyl core can significantly impact the quantum yield of photolysis. Electron-donating groups, such as methoxy groups, can red-shift the absorption maximum and, in some cases, enhance the quantum yield.[13] Conversely, substitution at the benzylic position can also dramatically influence the rate and efficiency of the photorelease.[14][15] The following table summarizes the quantum yields for a selection of substituted nitrobenzyl photoprotecting groups from the literature.
| Photoprotecting Group | Abbreviation | Substitution Pattern | Leaving Group Example | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl | oNB | Unsubstituted | Urea | 0.81 | [14][15] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | 4,5-dimethoxy | Carboxylic Acids | ~0.01 - 0.1 | [16][17][18] |
| 1-(2-Nitrophenyl)ethyl | NPE | α-methyl | ATP, IP3 | 0.14 - 0.63 | [17] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | α-methyl, propoxycarbonyl | Oligonucleotides | 0.41 | [19][20] |
| Benzoyl-NPPOC | Bz-NPPOC | α-methyl, benzoylpropoxycarbonyl | Oligonucleotides | Increased efficiency | [20] |
| Thiophenyl-NPPOC | SPh-NPPOC | α-methyl, thiophenylpropoxycarbonyl | Oligonucleotides | Significantly increased efficiency | [20] |
| α-Carboxy-2-nitrobenzyl | - | α-carboxy | Urea | 0.56 | [14][15] |
| 2,6-Dinitrobenzyl | - | 2,6-dinitro | Carbonate | ~4x increase vs. mono-nitro | [13] |
| Nitrodibenzofuran | NDBF | Fused aromatic system | EGTA | 0.7 | [17] |
Note: Quantum yields can be influenced by factors such as the solvent, pH, and the nature of the leaving group. The values presented here are for comparative purposes.
Experimental Determination of Quantum Yield: A Practical Workflow
Accurate determination of the quantum yield is crucial for the reliable application of photoprotecting groups. Chemical actinometry is a widely accepted method for measuring the photon flux of a light source, which is a prerequisite for calculating the quantum yield.[21][22][23][24]
Principle of Chemical Actinometry
Chemical actinometry relies on a chemical reaction with a well-characterized quantum yield. The ferrioxalate actinometer is a common choice for the UV and visible regions.[24][25] By measuring the extent of the chemical change in the actinometer solution upon irradiation, one can calculate the number of photons absorbed. This information is then used to determine the quantum yield of the photoreaction of the compound under investigation.
Experimental Protocol: Ferrioxalate Actinometry
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.1 N H₂SO₄. This solution should be prepared in the dark and handled under red light to prevent premature photoreaction.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the same light source and geometry that will be used for the photoprotecting group experiment. A non-irradiated sample should be kept as a dark control.
-
Development: After irradiation, take a known volume of the irradiated and non-irradiated solutions and add a buffered solution of 1,10-phenanthroline. The Fe²⁺ ions produced during the photoreduction of Fe³⁺ will form a colored complex with 1,10-phenanthroline.
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at its λmax (typically around 510 nm) using a spectrophotometer.
-
Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, calculate the photon flux (moles of photons per unit time).
-
Photolysis of the Caged Compound: Irradiate a solution of the nitrobenzyl-protected compound under the same conditions as the actinometer.
-
Analysis of Photoproducts: Quantify the amount of released substrate or the disappearance of the starting material using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).
-
Quantum Yield Calculation: The quantum yield (Φ) of the uncaging reaction is calculated using the following formula:
Φ = (moles of substrate released) / (moles of photons absorbed)
Caption: Experimental workflow for quantum yield determination.
Conclusion and Future Outlook
The strategic selection of a substituted nitrobenzyl photoprotecting group is a critical step in the design of light-responsive systems. While the parent o-nitrobenzyl group offers a respectable quantum yield, various substitutions on the aromatic ring and at the benzylic position provide a powerful toolkit for fine-tuning the photochemical properties.[13] The development of new caging groups with red-shifted absorption maxima and enhanced quantum yields remains an active area of research, promising even greater control and efficiency for applications in biology and medicine.[1][3][26] The methodologies outlined in this guide provide a robust framework for the characterization and comparison of these essential tools for chemical and biological research.
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Givens, R. S., & Matuszewski, B. (1984). Photochemistry of Phosphate Esters: An Efficient Method for the Generation of Electrophiles. Journal of the American Chemical Society, 106(22), 6860–6861. [Link]
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Hayes, J. A., Gough, G. R., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(5-6), 975-978. [Link]
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Singh, A., & De, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, NIH. [Link]
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Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, ACS Publications. [Link]
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Karunarathne, W., & Sun, H. (1998). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. PubMed. [Link]
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Klán, P. (2012). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences, 11(3), 445. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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Ronzio, D. S., & Martin-Gago, P. (2021). In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Organic & Biomolecular Chemistry, 19(44), 9605-9614. [Link]
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Karunarathne, W., & Sun, H. (1998). Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. The Journal of Organic Chemistry, 63(23), 8054-8057. [Link]
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Demas, J. N., & Crosby, G. A. (1971). On the actinometric measurement of absolute luminescence quantum yields. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
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Ligon, T. S., & Luedtke, N. W. (2016). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. NIH. [Link]
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Stadler, E., Eibel, A., Fast, D., Freißmuth, H., Holly, C., Wiech, M., Moszner, N., & Gescheidt, G. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
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Shvadchak, V. V., & Yushchenko, D. A. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13444. [Link]
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K-GROUP. (n.d.). CHEMICAL ACTINOMETRY. [Link]
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Tanaka, R., & Otsuka, H. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv, Cambridge Open Engage. [Link]
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Technoprocur.cz. (n.d.). Chemical Actinometry. [Link]
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Journal of High School Science. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]
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ResearchGate. (n.d.). Some of the currently used nitrobenzyl-derived protecting groups. [Link]
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Lee, H. J., & Lee, J. W. (2004). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
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Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Baudin, J. B., Neveu, P., & Jullien, L. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]
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Chen, C., & Zuo, G. (2007). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry C, 111(4), 1709-1715. [Link]
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ResearchGate. (n.d.). Photo-responsive Polymers based on ο-Nitrobenzyl Derivatives: From Structural Design to Applications. [Link]
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ResearchGate. (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Link]
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Hasan, A., Stengele, K. P., Gildea, B., & Beier, M. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC, NIH. [Link]
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Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Baudin, J. B., Neveu, P., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC, PubMed Central. [Link]
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A Comparative Guide to the Characterization of 4-Nitrobenzyl Alcohol Derivatives in Material Science
In the dynamic field of material science, the quest for materials with tunable and spatially controllable properties is paramount. Photoremovable protecting groups (PPGs) have emerged as a powerful tool in this endeavor, enabling the precise release of active molecules or the light-induced modification of material properties. Among the various PPGs, derivatives of 4-nitrobenzyl alcohol (4-NBA) represent a significant class of compounds with diverse applications, including in the development of photoresponsive polymers, drug delivery systems, and for surface patterning.[1]
This guide provides a comprehensive comparison of 4-nitrobenzyl alcohol derivatives for material science applications. We will delve into the fundamental photochemical mechanisms, compare the performance of key derivatives with supporting experimental data, and provide detailed protocols for their characterization. Our focus is on providing researchers, scientists, and drug development professionals with the insights needed to select and utilize these versatile compounds effectively.
The Photochemistry of 4-Nitrobenzyl Derivatives: A Tale of Two Isomers
The position of the nitro group on the benzyl ring profoundly influences the photochemical behavior of nitrobenzyl derivatives. While both ortho- and para-substituted isomers can function as PPGs, their efficiency and underlying mechanisms differ significantly.
The o-nitrobenzyl group undergoes an efficient intramolecular rearrangement upon UV irradiation, known as a Norrish Type II-like reaction.[2] This process involves the abstraction of a hydrogen atom from the benzylic carbon by the excited nitro group, leading to a series of electronic and atomic rearrangements that result in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[2] This intramolecular pathway makes o-nitrobenzyl derivatives highly efficient photolabile protecting groups.[2]
In contrast, 4-nitrobenzyl derivatives lack the ortho-nitro stereochemistry necessary for this efficient intramolecular rearrangement.[2] Consequently, they are significantly less photolabile under typical conditions.[2] The photochemistry of 4-nitrobenzyl compounds in aqueous solutions proceeds through an intramolecular photoredox pathway, leading to the reduction of the nitro group and oxidation of the benzylic alcohol.[3] The presence of water is essential for this photoreaction.[3]
Despite their lower quantum yields for photodeprotection compared to their ortho counterparts, 4-nitrobenzyl derivatives offer distinct advantages in certain applications. Their synthesis is often more straightforward, and their stability can be beneficial in complex chemical syntheses. Furthermore, their unique photochemical properties can be harnessed for specific applications in material science.
A Comparative Look at 4-Nitrobenzyl Derivatives
The versatility of the 4-nitrobenzyl scaffold allows for the synthesis of a wide range of derivatives, including esters, ethers, and carbamates. The choice of the linking chemistry and any additional substituents on the aromatic ring can fine-tune the photophysical properties and cleavage kinetics of the resulting material.
| Derivative Class | Key Features | Typical Applications | Cleavage Byproducts |
| 4-Nitrobenzyl Esters | Stable to acidic conditions. Cleavable by reduction (e.g., catalytic hydrogenolysis, SnCl₂).[4] | Photoresponsive polymers, drug delivery, solid-phase synthesis.[1] | 4-Nitrosobenzaldehyde, corresponding acid. |
| 4-Nitrobenzyl Ethers | Generally more stable than esters. Cleavage often requires harsher conditions. | Surface modification, protective coatings. | 4-Nitrosobenzaldehyde, corresponding alcohol. |
| 4-Nitrobenzyl Carbamates | Used to protect amines. Cleavage releases the free amine. | Caged compounds for biological studies, controlled release of therapeutic amines. | 4-Nitrosobenzaldehyde, corresponding amine, CO₂. |
Performance Metrics: A Data-Driven Comparison
The efficacy of a photoremovable protecting group is quantified by several key parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency.[2]
While extensive quantitative data for a wide range of 4-nitrobenzyl derivatives is not as readily available as for their o-nitrobenzyl counterparts, the literature provides valuable insights. For instance, the photolysis of N-(2-nitrobenzyl)urea has a quantum yield of 0.81, while the α-substituted derivatives show slightly lower quantum yields but faster photolysis rates.[5] This highlights the trade-offs between cleavage efficiency and kinetics that can be tuned through structural modifications.
Experimental Protocols: A Guide to Characterization
The successful application of 4-nitrobenzyl alcohol derivatives in material science relies on their thorough characterization. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of a 4-Nitrobenzyl Ester Linker for Solid-Phase Synthesis
This protocol describes the attachment of 4-nitrobenzyl alcohol to a Merrifield resin, creating a "safety-catch" linker that is stable during synthesis and can be cleaved under specific reductive conditions.
Materials:
-
Merrifield resin
-
4-Nitrobenzyl alcohol
-
Anhydrous potassium fluoride
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Swell the Merrifield resin (1 equivalent) in DMF (6 mL/g of resin) in a reaction vessel.
-
Dissolve 4-nitrobenzyl alcohol (1.5 equivalents) and anhydrous potassium fluoride (3 equivalents) in DMF.
-
Add the solution to the swollen resin and shake the mixture at 50°C for 24 hours.
-
Filter the resin and wash sequentially with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.
-
Dry the resin in vacuo to a constant weight.
Characterization of Photolysis Kinetics using HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for monitoring the photodecomposition of 4-nitrobenzyl derivatives and identifying the resulting photoproducts.[6]
Sample Preparation:
-
Dissolve the 4-nitrobenzyl derivative in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of 1 mg/mL.[6]
-
Filter the solution through a 0.22 µm syringe filter.[6]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient: A linear gradient from a suitable starting percentage of B to a final percentage that allows for the elution of all components.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte.[6]
-
Mass Range: m/z 50-500.[6]
Procedure:
-
Inject a sample of the unirradiated solution to obtain a baseline chromatogram.
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 365 nm).
-
At various time points, withdraw aliquots of the irradiated solution and inject them into the HPLC-MS system.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak areas of the photoproducts over time to determine the photolysis kinetics.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
Caption: Workflow for the synthesis of a 4-nitrobenzyl ester linker on a solid support.
Caption: Experimental workflow for determining the photolysis kinetics of 4-NBA derivatives.
Future Perspectives
The field of photoresponsive materials is continually evolving, and 4-nitrobenzyl alcohol derivatives are poised to play an ongoing role. Future research will likely focus on the development of new derivatives with improved quantum yields and absorption profiles shifted to longer, more biocompatible wavelengths. Additionally, the integration of these photolabile moieties into increasingly complex and functional material architectures will open up new avenues in areas such as 4D printing, soft robotics, and advanced drug delivery systems. A deeper understanding of the structure-property relationships governing their photochemical behavior will be crucial for the rational design of next-generation photoresponsive materials.
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A Senior Application Scientist's Guide to the Oxidation of 4-Nitrobenzyl Alcohol: A Mechanistic and Practical Comparison Featuring Trichloroisocyanuric Acid (TCCA)
For drug development professionals and synthetic chemists, the selective oxidation of primary alcohols to aldehydes is a foundational and often critical transformation. The choice of oxidant is paramount, dictating not only the reaction's efficiency but also its scalability, safety, and environmental impact. 4-Nitrobenzyl alcohol presents a particularly instructive substrate; its electron-withdrawing nitro group deactivates the benzylic position, making oxidation more challenging compared to unsubstituted benzyl alcohol.[1]
This guide provides an in-depth analysis of Trichloroisocyanuric Acid (TCCA) as a modern, efficient oxidant for this conversion. We will dissect its reaction mechanism, compare its performance against classical and alternative reagents, and provide validated, step-by-step protocols to ensure reproducible success in the laboratory. Our focus is on the causality behind experimental choices, empowering researchers to not just follow a recipe, but to understand and troubleshoot the synthesis.
The Oxidant Landscape: Situating TCCA Among Alternatives
The conversion of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde can be accomplished by a variety of methods. The ideal reagent should offer high selectivity (preventing over-oxidation to carboxylic acid), operate under mild conditions, utilize cost-effective and safe materials, and allow for a simple work-up. Let's compare the TCCA system to other prevalent methods.
| Oxidation Method | Core Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| TCCA/TEMPO | TCCA, cat. TEMPO, DCM, 0°C to RT | 90-95%[2] | High selectivity, mild conditions, avoids heavy metals, simple filtration work-up, cost-effective.[2] | TCCA is a strong oxidant requiring careful handling; reaction can be exothermic.[2][3] |
| PCC Oxidation | Pyridinium chlorochromate (PCC), DCM, RT | ~85%[4] | Reliable, simple setup, relatively fast reaction times.[4] | Chromium (VI) is highly toxic and carcinogenic, requiring specialized waste disposal.[4][5] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, Cryogenic temps (-78°C) | High | Metal-free, generally high-yielding.[6] | Requires cryogenic temperatures, stoichiometric malodorous byproducts, sensitive to water. |
| Cu(I)/TEMPO/Air | cat. Cu(I), cat. TEMPO, Air (O₂), RT | ~65%[7] | Utilizes ambient air as the terminal oxidant (green chemistry), mild conditions.[7] | Lower reported yields for this specific substrate, potential for catalyst poisoning.[7] |
As the data indicates, the TCCA/TEMPO system emerges as a compelling choice, balancing high efficiency with operational simplicity and improved safety and environmental profiles compared to traditional heavy-metal oxidants.[2][8]
Dissecting the Mechanism: How TCCA Achieves Selective Oxidation
The efficacy of TCCA in alcohol oxidation is most pronounced when used in conjunction with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This system operates via a synergistic catalytic cycle.[2]
-
Activation of TEMPO : TCCA, the terminal oxidant, first oxidizes the TEMPO radical to the highly electrophilic N-oxoammonium ion. This is the active oxidizing species in the cycle.
-
Alcohol Oxidation : The N-oxoammonium ion reacts with 4-nitrobenzyl alcohol. In this step, the alcohol is oxidized to 4-nitrobenzaldehyde, and the N-oxoammonium ion is reduced to the hydroxylamine form of TEMPO.
-
Regeneration of Catalyst : TCCA rapidly re-oxidizes the hydroxylamine back to the N-oxoammonium ion, completing the catalytic cycle and allowing a substoichiometric amount of TEMPO to facilitate the entire reaction.[2][6]
The primary byproduct of TCCA in this process is cyanuric acid, a stable and non-toxic solid that is insoluble in many organic solvents like dichloromethane (DCM).[2][3] This insolubility is a key practical advantage, as the byproduct can be simply filtered away, drastically simplifying the reaction work-up.
It is noteworthy that for substrates with strong electron-withdrawing groups, like 4-nitrobenzyl alcohol, the reaction mechanism can sometimes shift, potentially involving a 4-nitrobenzyl hypochlorite intermediate as the main pathway, especially in the absence of TEMPO.[9][10]
Diagram: Catalytic Cycle of TEMPO-Mediated Oxidation with TCCA
Caption: Catalytic cycle of TCCA/TEMPO oxidation of 4-nitrobenzyl alcohol.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical framework, we present detailed, side-by-side protocols for the oxidation of 4-nitrobenzyl alcohol using the TCCA/TEMPO system and the classical PCC method.
Protocol 1: TCCA/TEMPO Oxidation (High Selectivity, Metal-Free)
This protocol is adapted from established, high-yield procedures.[2]
Materials:
-
4-Nitrobenzyl alcohol (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (1.1 eq)
-
TEMPO (0.01-0.02 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend TCCA (1.1 eq) in anhydrous DCM.
-
Cooling : Cool the suspension to 0-5 °C using an ice bath with continuous stirring.
-
Substrate Preparation : In a separate flask, dissolve 4-nitrobenzyl alcohol (1.0 eq) and TEMPO (0.01-0.02 eq) in anhydrous DCM.
-
Addition : Slowly add the alcohol/TEMPO solution to the cooled TCCA suspension dropwise over 20-30 minutes. Maintain the internal temperature below 5°C.
-
Reaction Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Filtration : Filter the organic mixture to remove the precipitated cyanuric acid.
-
Purification : Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-nitrobenzaldehyde. Further purification can be achieved via column chromatography if necessary.
Safety Precautions : TCCA is a powerful oxidizing agent. Handle in a fume hood and wear appropriate PPE. The reaction can be exothermic; slow addition and temperature control are critical.[2][3]
Diagram: General Experimental Workflow for TCCA/TEMPO Oxidation
Caption: Step-by-step workflow for the oxidation of 4-nitrobenzyl alcohol.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation (Classical Method)
This protocol serves as a traditional benchmark for comparison.[4]
Materials:
-
4-Nitrobenzyl alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel or Florisil®
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup : In a round-bottom flask, suspend PCC (1.2-1.5 eq) in anhydrous DCM.
-
Addition : To the stirred suspension, add a solution of 4-nitrobenzyl alcohol (1.0 eq) in DCM in one portion.
-
Reaction Monitoring : Stir the mixture at room temperature. The reaction typically forms a thick, dark slurry. Monitor progress by TLC (usually complete in 1-3 hours).
-
Work-up : Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil® to adsorb the chromium byproducts.
-
Purification : Wash the plug thoroughly with additional ether. Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.
Safety Precautions : PCC is a suspected carcinogen and a toxic chromium (VI) compound. Handle with extreme care in a fume hood, wearing full PPE. All chromium waste must be collected and disposed of according to institutional hazardous waste protocols.[4]
Conclusion for the Practicing Scientist
For the oxidation of 4-nitrobenzyl alcohol, the TCCA/TEMPO system presents a superior alternative to traditional methods like PCC oxidation. It delivers high yields under mild conditions while circumventing the use of toxic heavy metals, aligning with the principles of green chemistry.[2][11] The operational simplicity, particularly the straightforward removal of the cyanuric acid byproduct by filtration, makes it an attractive method for both small-scale synthesis and process development.
While classical reagents have their place in the historical context of organic synthesis, modern, catalytic, and more environmentally benign systems like TCCA/TEMPO offer a clear path forward for the contemporary researcher focused on efficiency, safety, and sustainability.
References
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-
De Luca, L., Giacomelli, G., Porcheddu, A. (2003). Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. The Journal of Organic Chemistry, 68(12), 4999-5001. [Link]
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Organic Process Research & Development. (2002). TCA Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. [Link]
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Santos, C., et al. (n.d.). Mechanism proposal for the oxidation of 4‐nitrobenzyl alcohol via 4‐nitrobenzyl hypochlorite. ResearchGate. [Link]
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De Luca, L., et al. (2003). Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation. American Chemical Society. [Link]
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Hiegel, G. A. (2002). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Publications. [Link]
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Various Authors. (n.d.). Oxidation of 4-nitrobenzyl alcohol. ResearchGate. [Link]
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Mathew, E. M., et al. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? ResearchGate. [Link]
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Chay, S. H., et al. (1989). Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. Drug Metabolism and Disposition, 17(1), 58-64. [Link]
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-
Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). [Link]
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A Comparative Guide: Chemical vs. Enzymatic Reduction of 4-Nitrobenzyl Alcohol
The reduction of the nitro group is a fundamental transformation in organic synthesis, pivotal for producing aromatic amines that are key building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] Among these, the conversion of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol is a significant reaction, yielding a precursor for various specialty chemicals. This guide provides an in-depth, objective comparison between traditional chemical methods and emerging enzymatic approaches for this reduction, supported by experimental data and protocols to aid researchers in selecting the optimal methodology for their specific needs.
Introduction: The Two Paths to Reduction
The transformation of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol can be broadly categorized into two distinct approaches: classical chemical reduction and biocatalytic enzymatic reduction. Chemical methods, often relying on metal catalysts or hydride reagents, are well-established and widely used. In contrast, enzymatic methods, a cornerstone of green chemistry, leverage the high specificity and mild operating conditions of enzymes like nitroreductases.[3][4][5] The choice between these pathways involves a trade-off between factors such as reaction efficiency, selectivity, cost, and environmental impact.
Chemical Reduction: Established and Versatile
Chemical reduction of nitroarenes is a mature field with a variety of reliable methods.[1] Two of the most common approaches involve catalytic hydrogenation and the use of hydride reagents, such as sodium borohydride, often in the presence of a transition metal catalyst.
Mechanism of Chemical Reduction
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[1][6]
-
Catalytic Hydrogenation: This heterogeneous catalysis method involves the use of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and a hydrogen source (typically H₂ gas).[1] The nitro compound adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms in a stepwise reduction.
-
Hydride Transfer: Reagents like sodium borohydride (NaBH₄) are generally not potent enough to reduce nitro groups on their own.[7][8] However, their reducing power is significantly enhanced by the addition of transition metal salts (e.g., NiCl₂, Cu(acac)₂), which are thought to form metal borides or zerovalent metal nanoparticles in situ that act as the active catalytic species.[8] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electron-deficient nitrogen atom of the nitro group.[1]
Experimental Protocol: Chemical Reduction with NaBH₄/NiCl₂
This protocol outlines a typical procedure for the reduction of 4-nitrobenzyl alcohol using sodium borohydride in the presence of a nickel chloride catalyst.[8]
Materials:
-
4-Nitrobenzyl alcohol
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (or another suitable protic solvent)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-nitrobenzyl alcohol (1 equivalent) in a suitable solvent like aqueous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of NiCl₂·6H₂O (catalytic amount, e.g., 0.1 equivalents) in the same solvent.
-
Add the NiCl₂ solution to the flask containing the 4-nitrobenzyl alcohol and stir for 5-10 minutes at room temperature.
-
Carefully add NaBH₄ (typically 2-4 equivalents) portion-wise to the reaction mixture. An exothermic reaction and gas evolution (hydrogen) will be observed. A black precipitate, likely nickel boride, will also form.[8]
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid to decompose any excess NaBH₄.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminobenzyl alcohol.
-
Purify the product by column chromatography or recrystallization as needed.
Enzymatic Reduction: The Green Chemistry Approach
Enzymatic reductions offer a sustainable and highly selective alternative to traditional chemical methods.[4][5][9] These processes operate under mild conditions, reducing energy consumption and minimizing the generation of hazardous byproducts.[3][4][5] For the reduction of nitroaromatics, nitroreductases (NRs) are the enzymes of choice.[10][11]
Mechanism of Enzymatic Reduction
Nitroreductases are flavin-containing enzymes that catalyze the reduction of nitro groups using a nicotinamide cofactor, typically NADH or NADPH, as the electron donor.[12][13] The reaction generally follows a ping-pong bi-bi kinetic mechanism.[13][14][15]
-
The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H.
-
The oxidized NAD(P)⁺ is released from the enzyme.
-
The nitroaromatic substrate binds to the enzyme's active site.
-
The reduced FMN then transfers electrons to the nitro group, leading to its reduction. The reduction proceeds through a two-electron pathway, forming a nitroso intermediate, then a hydroxylamine, and finally the amine product.[6]
Importantly, many nitroreductases are "oxygen-insensitive," meaning they do not readily transfer electrons to molecular oxygen, which prevents the formation of superoxide radicals and allows the reactions to be performed under aerobic conditions.[13][16]
Experimental Protocol: Enzymatic Reduction using a Nitroreductase
This protocol provides a general framework for the enzymatic reduction of 4-nitrobenzyl alcohol using a whole-cell biocatalyst expressing a nitroreductase.
Materials:
-
E. coli cells expressing a suitable nitroreductase (e.g., from Enterobacter cloacae or Bacillus tequilensis)[10][15]
-
4-Nitrobenzyl alcohol
-
Glucose (as a carbon source for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Growth medium (e.g., LB broth)
-
Inducer for protein expression (e.g., IPTG)
-
Standard laboratory equipment for cell culture and biotransformation
Procedure:
-
Biocatalyst Preparation:
-
Inoculate a suitable growth medium with the E. coli strain harboring the nitroreductase gene.
-
Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-log phase of growth.
-
Induce the expression of the nitroreductase with an appropriate inducer and continue the incubation, often at a lower temperature (e.g., 20-30°C), for several hours to overnight.
-
Harvest the cells by centrifugation and wash them with a buffer solution.
-
-
Biotransformation:
-
Resuspend the cell pellet in a reaction buffer containing glucose. The glucose is utilized by the cell's metabolic machinery to regenerate the NADPH or NADH required by the nitroreductase.
-
Add the 4-nitrobenzyl alcohol substrate to the cell suspension.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC to quantify the disappearance of the substrate and the formation of the product.
-
-
Product Isolation:
-
Once the reaction is complete, separate the cells from the reaction medium by centrifugation.
-
Extract the supernatant with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude 4-aminobenzyl alcohol.
-
Purify as necessary.
-
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic reduction.
Caption: Experimental workflow for the chemical reduction of 4-nitrobenzyl alcohol.
Caption: Experimental workflow for the enzymatic reduction of 4-nitrobenzyl alcohol.
Performance Comparison: A Data-Driven Analysis
The choice between chemical and enzymatic methods often comes down to a quantitative comparison of their performance. The following table summarizes key parameters for each approach.
| Parameter | Chemical Reduction (e.g., NaBH₄/NiCl₂) | Enzymatic Reduction (Nitroreductase) |
| Reaction Conditions | Room temperature, atmospheric pressure. | Mild conditions (e.g., 30°C, neutral pH).[3][4] |
| Selectivity | Can be moderate; other reducible functional groups (e.g., aldehydes, ketones) may be affected.[7] | High chemoselectivity for the nitro group.[4] |
| Yield | Generally high, often >90%. | Can be high, but may be influenced by enzyme activity and stability. |
| Reaction Time | Typically rapid, from minutes to a few hours.[8] | Can be longer, often several hours to a day, depending on enzyme kinetics. |
| Catalyst/Reagent | Requires stoichiometric or catalytic amounts of often toxic heavy metals. | Uses a biodegradable and renewable enzyme catalyst.[3][5] |
| Solvent | Often uses organic solvents. | Primarily aqueous media, reducing the need for organic solvents.[4][5] |
| Byproducts | Can generate inorganic salts and metal-containing waste. | Fewer hazardous byproducts; main byproducts are biomass and depleted buffer components.[3][9] |
| Environmental Impact | Higher environmental footprint due to metal catalysts and organic solvents. | Lower environmental impact, aligning with green chemistry principles.[3][5][9] |
Conclusion and Future Outlook
Both chemical and enzymatic methods offer effective routes for the reduction of 4-nitrobenzyl alcohol. Chemical reductions, particularly those using catalyzed sodium borohydride or catalytic hydrogenation, are robust, rapid, and well-understood. They remain the workhorse for many industrial applications.
However, the tide is turning towards more sustainable practices. Enzymatic reduction with nitroreductases presents a compelling green alternative.[5] The high selectivity of enzymes minimizes the need for protecting groups and reduces downstream purification efforts.[4] Furthermore, the mild, aqueous reaction conditions significantly lower the energy demands and environmental impact of the process.[3][4][9]
For researchers and drug development professionals, the choice will depend on the specific context. For large-scale, cost-driven production, traditional chemical methods may still hold an edge. However, for the synthesis of complex molecules where high selectivity is paramount, or where sustainability is a key driver, enzymatic methods are an increasingly attractive and powerful tool. As our understanding of enzyme engineering and biocatalytic processes deepens, the scope and efficiency of enzymatic nitroreduction are poised to expand, further solidifying its place in the synthetic chemist's toolkit.
References
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- National Institutes of Health (NIH)
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- MDPI
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- EnzymeWizard
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Nitrobenzyl Alcohol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Nitrobenzyl alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere instruction to explain the chemical principles and regulatory imperatives that govern these procedures. Our commitment is to foster a culture of safety and environmental responsibility by providing clear, actionable, and scientifically grounded information.
Understanding the Compound: Hazard Profile of 4-Nitrobenzyl Alcohol
4-Nitrobenzyl alcohol (C₇H₇NO₃) is a light-yellow crystalline powder widely used in organic synthesis, particularly as a protecting group for carboxylic acids.[1][2] While stable under standard conditions, its chemical structure—specifically the presence of a nitro group (-NO₂) on the benzene ring—imparts specific hazards that dictate its handling and disposal.[3][4]
Key Hazards:
-
Toxicity: 4-Nitrobenzyl alcohol is harmful if swallowed, inhaled, or absorbed through the skin.[5][6] It is an irritant to the eyes, skin, and respiratory system.[6]
-
Methemoglobinemia: A significant toxicological concern with nitroaromatic compounds is the potential to cause methemoglobinemia.[5] In this condition, the substance oxidizes the iron in hemoglobin, reducing its ability to transport oxygen, which can lead to cyanosis (bluish skin) and oxygen starvation.[5]
-
Combustibility and Decomposition: The compound is a combustible solid.[4][5] Upon thermal decomposition at elevated temperatures (onset estimated around 200-220 °C), it releases hazardous products, including toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3][6][7] The presence of the nitro group can destabilize the molecule at high temperatures.[3]
-
Reactivity: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] Aromatic nitro compounds can undergo vigorous or explosive reactions with reducing agents or when heated with caustic alkalies.[5]
These properties underscore why indiscriminate disposal via standard laboratory drains or general waste is unacceptable and dangerous. The primary objective of proper disposal is to ensure the complete destruction of the compound into non-hazardous substances in a controlled environment.
The Regulatory Imperative: Classifying Your Waste
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[6] Given its toxicological profile, 4-Nitrobenzyl alcohol waste must be managed as hazardous waste.
Disposal procedures must adhere strictly to federal, state, and local regulations.[5] These regulations can differ, so it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[9][10]
Core Disposal Protocol: Incineration
The universally recommended and most scientifically sound method for the disposal of 4-Nitrobenzyl alcohol is incineration by a licensed hazardous waste management facility .[7]
Causality: High-temperature incineration, often in a rotary kiln equipped with afterburners and flue gas scrubbers, ensures the complete thermal destruction of the molecule.[7] This process breaks the aromatic ring and reduces the nitrogen oxides to elemental nitrogen, preventing the release of toxic pollutants. Dissolving the material in a combustible solvent before incineration is a common practice to facilitate this process.[11]
Under no circumstances should 4-Nitrobenzyl alcohol be:
-
Disposed of in regular trash.[10]
Laboratory Waste Collection and Handling: A Step-by-Step Guide
Proper disposal begins with meticulous collection and segregation at the source.
Step 1: Designate a Waste Container
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.[10][13]
-
If possible, collect the waste in its original container.[10]
Step 2: Segregate Your Waste
-
Critical Rule: Never mix incompatible wastes.[10] 4-Nitrobenzyl alcohol waste must be kept separate from strong oxidizing agents, acids, and bases.[5][6]
-
It is best practice to collect it with other non-halogenated organic solids or in a dedicated container if quantities are significant. Consult your EHS department for specific waste stream compatibility.[13]
Step 3: Label the Container Correctly
-
Label the container clearly with the words "Hazardous Waste."[10]
-
List all chemical constituents by their full name, including "4-Nitrobenzyl alcohol."[9] Do not use abbreviations.
-
Keep a running log of the amounts of waste added to the container.[13]
Step 4: Safe Storage Practices
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[10]
-
Store hazardous waste below eye level.[13]
Step 5: Arrange for Pickup
-
Once the container is nearly full (no more than ¾ full) or has been accumulating for a set period (per institutional policy), contact your EHS office to schedule a waste pickup.[13]
Emergency Procedures: Spill Management
Accidents require immediate and correct action. The response protocol depends on the scale of the spill.[5]
For Minor Spills (Small quantity of solid):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[5][14]
-
Control Dust: Gently dampen the solid material with water to prevent it from becoming airborne.[5] Avoid creating dust clouds.[5]
-
Clean Up: Carefully sweep the material up and place it into a designated hazardous waste container.[7][14]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container.[9]
For Major Spills (Large quantity or if dust is generated):
-
Evacuate: Clear the area of all personnel immediately.[5]
-
Alert Authorities: Notify your institution's EHS or emergency response team and inform them of the location and nature of the hazard.[5]
-
Isolate the Area: Close the doors to the affected area to contain any dust or vapors.
-
Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Emergency responders will require full protective clothing and breathing apparatus.[5]
Data and Properties Summary
The following table summarizes key quantitative data for 4-Nitrobenzyl alcohol, which informs its safe handling and disposal requirements.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₇H₇NO₃[2][3] | Indicates the presence of carbon, hydrogen, nitrogen, and oxygen. |
| Appearance | White to light yellow crystalline powder[3] | Solid form requires procedures to avoid dust generation during handling.[5] |
| Melting Point | 92 - 94 °C[3][15] | Stable solid at room temperature. |
| Flash Point | 180 °C[3][4] | Combustible solid, but does not ignite readily.[4] |
| Decomposition Onset | ~ 200 - 220 °C (Illustrative)[3] | Susceptible to exothermic decomposition at elevated temperatures, releasing NOx.[3][5] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, acid chlorides, acid anhydrides[5][6] | Dictates strict waste segregation to prevent dangerous reactions. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of 4-Nitrobenzyl alcohol waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of 4-Nitrobenzyl alcohol waste.
References
-
Carl ROTH. 4-Nitrobenzylalcohol Safety Data Sheet. Available from: [Link]
-
DC Fine Chemicals. 4-Nitrobenzyl alcohol Safety Data Sheet. Available from: [Link]
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ECHA. Nitrobenzene - Registration Dossier. Available from: [Link]
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Cole-Parmer. 4-Nitrobenzyl alcohol, 99% Material Safety Data Sheet. Available from: [Link]
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Reddit. 2-nitrophenol waste : r/chemistry. Available from: [Link]
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University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste. Available from: [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]
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Northwestern University. Hazardous Waste Disposal Guide. Available from: [Link]
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PubChem. 4-Nitrobenzyl alcohol. Available from: [Link]
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U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]
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Navigating the Safe Handling of 4-Nitrobenzyl Alcohol: A Guide for Laboratory Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety Protocols, Personal Protective Equipment, and Disposal of 4-Nitrobenzyl Alcohol.
As a Senior Application Scientist, I understand that meticulous attention to safety is the bedrock of innovative and successful research. This guide provides a comprehensive, experience-driven framework for the safe handling of 4-Nitrobenzyl alcohol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: The Chemical Profile of 4-Nitrobenzyl Alcohol
4-Nitrobenzyl alcohol is a combustible, light yellow to brown crystalline powder.[1] While stable under normal conditions, it presents several health hazards that necessitate careful handling.[1][2] It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][3] Furthermore, inhalation of its dust may cause respiratory irritation.[1][3] A key, and often overlooked, risk associated with nitroaromatic compounds is the potential for violent decomposition or explosion when heated with caustic alkalies or subjected to shock or rapid, uncontrolled heating.[4]
Core Principles of Safe Handling: An Ounce of Prevention
Adherence to good industrial hygiene and safety practices is paramount when working with 4-Nitrobenzyl alcohol.[2] This includes washing hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated work clothing should be laundered separately before reuse.[4]
Engineering Controls: Your First Line of Defense
The primary strategy for minimizing exposure is to handle 4-Nitrobenzyl alcohol in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to control the generation of dust and vapors.[5] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]
Storage and Incompatibility
Proper storage is crucial to maintaining the stability of 4-Nitrobenzyl alcohol. It should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Keep it away from heat, sparks, and open flames.[2]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to minimize exposure, the use of appropriate Personal Protective Equipment (PPE) is mandatory to protect against accidental contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Scenario | Required Personal Protective Equipment |
| Weighing and preparing solutions | Chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[2] |
| Performing reactions | Chemical safety goggles and a face shield, nitrile gloves (consider double-gloving for extended operations), a chemically resistant lab coat or apron, and closed-toe shoes.[2] |
| Handling large quantities or in case of potential for significant dust generation | In addition to the above, respiratory protection such as a NIOSH-approved N95 or P1 particulate respirator may be necessary. |
Eye and Face Protection
Chemical safety goggles are the minimum requirement for eye protection.[2] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]
Skin Protection
Wear protective gloves, such as nitrile gloves, and inspect them for any signs of degradation before use.[2][5] A lab coat or other protective clothing is necessary to prevent skin contact.[2]
Respiratory Protection
In situations where dust generation is unavoidable and ventilation is inadequate, respiratory protection is essential.[2] A NIOSH-approved particulate respirator is recommended.
Step-by-Step Emergency Protocols
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2]
Spill Response Workflow
A spill of 4-Nitrobenzyl alcohol should be handled promptly and safely. The following workflow provides a systematic approach to spill management.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
